4-Ipomeanol
Description
Propriétés
IUPAC Name |
1-(furan-3-yl)-4-hydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQLMILDVERHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Record name | 4-Ipomeanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-Ipomeanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866492 | |
| Record name | Ipomeanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL) | |
| Record name | IPOMEANOL | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349438%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
0.000632 [mmHg] | |
| Record name | Ipomeanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5646 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32954-58-8, 36878-93-0, 55659-41-1 | |
| Record name | Ipomeanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32954-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipomeanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ipomeanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036878930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanone, 1-(3-furanyl)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ipomeanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ipomeanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-IPOMEANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URT1FLO407 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IPOMEANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Ipomeanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mechanism of Action of 4-Ipomeanol in Inducing Lung Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid toxin produced by sweet potatoes infected with the fungus Fusarium solani. It serves as a classic example of a pneumotoxin that requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced lung toxicity, detailing the metabolic pathways, cellular targets, and subsequent pathological consequences. The document includes a compilation of quantitative toxicological data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows to support researchers and professionals in the fields of toxicology and drug development.
Core Mechanism of Lung Toxicity
The toxicity of this compound is not inherent to the parent molecule but arises from its bioactivation into a highly reactive electrophilic intermediate. This process is organ- and cell-specific, which explains the characteristic lung-selective toxicity observed in many animal species.
Metabolic Activation by Cytochrome P450 Monooxygenases
The central event in this compound-induced pneumotoxicity is its metabolic activation by cytochrome P450 (P450) enzymes.[1][2][3] The furan ring of the this compound molecule is oxidized, leading to the formation of an unstable, reactive intermediate.[1]
-
Formation of a Reactive Intermediate: The P450-mediated oxidation of the furan moiety is believed to form a transient epoxide, which then rearranges to a highly reactive γ-keto-α,β-unsaturated aldehyde, also referred to as an enedial intermediate.[1][4][5] This electrophilic metabolite is the ultimate toxicant responsible for cellular damage.
-
Key P450 Isoforms: The specific P450 isoforms responsible for this bioactivation vary between species, which is a critical determinant of organ-specific toxicity.
-
In Rodents and Rabbits: Cytochrome P450 4B1 (CYP4B1) is the primary enzyme responsible for the metabolic activation of this compound in the lungs of these species.[5][6][7] CYP4B1 is highly expressed in the non-ciliated bronchiolar epithelial cells (Clara cells), leading to the selective toxicity in this cell type.[4][8]
-
In Humans: Humans express a form of CYP4B1 that is catalytically inactive towards this compound.[6][9] Instead, bioactivation in humans occurs predominantly in the liver, mediated by CYP1A2 and CYP3A4.[10] This explains why this compound is primarily a hepatotoxin in humans, rather than a pneumotoxin.[4][10]
-
Covalent Binding to Cellular Macromolecules
The reactive enedial intermediate is a potent electrophile that readily reacts with cellular nucleophiles. This leads to the formation of covalent adducts with essential cellular macromolecules, including proteins and DNA.[4]
-
Protein Adducts: The covalent binding of the reactive metabolite to cellular proteins is considered the primary initiating event of toxicity. This indiscriminate alkylation can inactivate enzymes, disrupt structural proteins, and interfere with critical cellular functions, ultimately leading to cell death.[4]
-
DNA Adducts: While protein binding is the predominant consequence, the formation of DNA adducts has also been reported, suggesting a potential for genotoxicity.
Cellular Targeting and Pathology
The site-specific metabolic activation of this compound results in a characteristic pattern of cellular and tissue damage within the lung.
-
Clara Cell Necrosis: Due to the high concentration and activity of CYP4B1, the non-ciliated bronchiolar epithelial cells (Clara cells) are the primary targets of this compound toxicity in susceptible species.[8] The covalent binding of the reactive metabolite leads to extensive necrosis of these cells.[11][12]
-
Secondary Effects: The initial destruction of the bronchiolar epithelium leads to a cascade of secondary pathological events, including:
-
Pulmonary Edema: Damage to the bronchiolar-alveolar barrier results in fluid accumulation in the interstitial and alveolar spaces.[11][12]
-
Inflammation: The release of cellular contents from necrotic cells triggers an inflammatory response, characterized by the influx of immune cells.[11]
-
Hemorrhage: Severe damage to the lung parenchyma can lead to bleeding into the airways.[4]
-
Detoxification Pathways
The primary detoxification mechanism for the reactive metabolite of this compound involves conjugation with glutathione (GSH), a major intracellular antioxidant.[1][13]
-
Glutathione Conjugation: The nucleophilic thiol group of GSH can react with the electrophilic enedial intermediate, forming a stable, non-toxic conjugate that can be eliminated from the body.[13][14]
-
Depletion of Glutathione: High doses of this compound can overwhelm the GSH detoxification capacity, leading to a significant depletion of intracellular GSH stores.[13][15] This depletion of GSH enhances the covalent binding of the reactive metabolite to cellular macromolecules and exacerbates lung injury.[13]
Quantitative Toxicological Data
The toxicity of this compound exhibits significant inter-species variation, which is largely attributable to differences in P450-mediated bioactivation. The following tables summarize key quantitative data from various studies.
| Species | Sex | Route of Administration | LD50 (mg/kg) | Cumulative LD50 (mg/kg/day for 7 days) | Reference |
| Mouse (CD2F1) | Male | Intravenous (single dose) | 35 | 30 | [11] |
| Mouse (CD2F1) | Female | Intravenous (single dose) | 26 | 21 | [11] |
| Rat (Fischer 344) | - | Intravenous (single dose) | ≥ 15 (lethal dose) | - | [11] |
| Dog (Beagle) | - | Intravenous (single dose) | > 12 (lethal dose) | - | [11] |
| Cattle | - | Intraruminal | 7.5 - 9 (max non-lethal dose) | - | [16] |
| Species | Tissue | Metabolic Reaction | Rate (pmol/mg protein/min) | Reference |
| Cow | Lung | Bioactivation (NAC/NAL adduct formation) | ~1500 | [17] |
| Rat | Lung | Bioactivation (NAC/NAL adduct formation) | ~1200 | [17] |
| Mouse | Lung | Bioactivation (NAC/NAL adduct formation) | ~1000 | [17] |
| Rabbit | Lung | Bioactivation (NAC/NAL adduct formation) | ~1800 | [17] |
| Dog | Lung | Bioactivation (NAC/NAL adduct formation) | <100 | [17] |
| Human | Lung | Bioactivation (NAC/NAL adduct formation) | <100 | [17] |
| Mouse | Liver | Glucuronidation | ~1200 | [17] |
| Rat | Liver | Glucuronidation | ~1000 | [17] |
| Rabbit | Liver | Glucuronidation | ~800 | [17] |
| Human | Liver | Glucuronidation | ~200 | [17] |
| Enzyme/System | Inhibitor | IC50 | Reference |
| Purified Rabbit CYP4B1 | HET0016 | 37 nM | [5] |
| Bovine Lung Microsomes | HET0016 | 23 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of this compound-induced lung toxicity.
In Vitro Metabolism and Covalent Binding Assay Using Lung Microsomes
This protocol is designed to assess the P450-mediated bioactivation of this compound by measuring the formation of its reactive metabolite through covalent binding to microsomal proteins or trapping with nucleophiles.
Materials:
-
Lung microsomes (from target species, e.g., rat, rabbit)
-
This compound (and radiolabeled [¹⁴C]this compound for covalent binding)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail
-
N-acetylcysteine (NAC) and N-acetyl-lysine (NAL) for adduct trapping
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Prepare lung microsomes from the desired animal species using differential centrifugation.[5]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Lung microsomes (0.5-1.0 mg/mL protein)
-
This compound (or [¹⁴C]this compound) at various concentrations (e.g., 10-500 µM)
-
For adduct trapping experiments, include NAC and NAL (e.g., 1 mM each).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction:
-
For Covalent Binding: Stop the reaction by adding an equal volume of ice-cold 20% TCA.
-
For Adduct Trapping: Terminate the reaction by adding an equal volume of ice-cold methanol.
-
-
Sample Processing for Covalent Binding:
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet repeatedly with 80% methanol to remove unbound radioactivity.
-
Solubilize the final protein pellet in a suitable solvent (e.g., 1 N NaOH).
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Measure the radioactivity by liquid scintillation counting.
-
Express the results as pmol of this compound covalently bound per mg of microsomal protein.
-
-
Sample Processing for Adduct Trapping:
-
Centrifuge the methanol-terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the NAC/NAL-4-Ipomeanol adduct using a validated LC-MS/MS method.[17]
-
In Vivo Acute Toxicity Study in Mice
This protocol outlines a typical procedure for assessing the acute toxicity of this compound in a mouse model.
Materials:
-
Male or female mice (e.g., CD-1 or C57BL/6 strain)
-
This compound
-
Vehicle (e.g., corn oil or saline)
-
Syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection
-
Formalin (10% neutral buffered) for tissue fixation
-
Equipment for euthanasia and necropsy
-
Histopathology processing and analysis equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare solutions of this compound in the chosen vehicle at the desired concentrations.
-
Animal Grouping and Dosing:
-
Randomly assign animals to different dose groups (including a vehicle control group), with a sufficient number of animals per group (e.g., n=5-10).
-
Administer a single dose of this compound or vehicle via the chosen route (e.g., i.p. injection). Doses can range from sub-lethal to lethal to establish a dose-response relationship (e.g., 10, 25, 50, 100 mg/kg).[18][19]
-
-
Observation:
-
Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Signs to look for include respiratory distress, lethargy, and changes in posture or behavior.
-
Record mortality for each dose group.
-
-
Euthanasia and Necropsy:
-
At a predetermined time point (e.g., 24 or 48 hours after dosing), euthanize the surviving animals using an approved method.
-
Perform a gross necropsy, paying close attention to the lungs and other major organs.
-
-
Histopathology:
-
Collect the lungs and other relevant organs (liver, kidneys).
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the fixed tissues for histopathological examination (embedding in paraffin, sectioning, and staining with hematoxylin and eosin).
-
Examine the lung sections microscopically for evidence of bronchiolar epithelial necrosis, alveolar edema, and inflammation.[12][18]
-
Quantification of Glutathione Depletion
This protocol describes a method to measure the depletion of glutathione in lung tissue following this compound administration.
Materials:
-
Lung tissue homogenates from control and this compound-treated animals
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Phosphate buffer with EDTA
-
Metaphosphoric acid for protein precipitation
Procedure:
-
Tissue Homogenization:
-
Euthanize animals at various time points after this compound administration.
-
Excise the lungs, rinse with ice-cold saline, and blot dry.
-
Homogenize the lung tissue in ice-cold phosphate buffer.
-
-
Protein Precipitation:
-
Treat an aliquot of the homogenate with metaphosphoric acid to precipitate proteins.
-
Centrifuge to obtain a clear supernatant containing GSH.
-
-
GSH Assay (Tietze Assay):
-
In a 96-well plate or cuvette, add the supernatant, DTNB solution, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of formation of 2-nitro-5-thiobenzoate (TNB) by monitoring the absorbance at 412 nm over time.
-
-
Quantification:
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Express the results as nmol or µmol of GSH per gram of lung tissue or per mg of protein.
-
Compare the GSH levels in this compound-treated animals to those in control animals to determine the extent of depletion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced lung toxicity and the workflows for the experimental protocols described above.
Signaling Pathway of this compound-Induced Lung Cell Injury
References
- 1. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of oxidative stress and Toll-like receptor 4 signaling as a key pathway of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of CYP4B1 enzymes from apes and humans uncovers evolutionary hot spots for adaptations of the catalytical function | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 9. theadl.com [theadl.com]
- 10. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulmonary endothelial and bronchiolar epithelial lesions induced by this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective role of endogenous pulmonary glutathione and other sulfhydryl compounds against lung damage by alkylating agents. Investigations with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of glutathione conjugates derived from this compound metabolism in bile of rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo studies on the target tissue metabolism, covalent binding, glutathione depletion, and toxicity of this compound in birds, species deficient in pulmonary enzymes for metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Isolation of 4-Ipomeanol from Fusarium solani-Infected Sweet Potatoes
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the isolation, purification, and analysis of 4-ipomeanol, a naturally occurring furanoterpenoid. Produced by sweet potatoes (Ipomoea batatas) in response to infection by the fungus Fusarium solani, this compound is a significant mycotoxin with notable toxicological properties.[1][2][3][4] It primarily acts as a potent lung toxin in various animal species and exhibits hepatotoxicity in humans.[1][2][5] Understanding the methodologies for its isolation is crucial for toxicological studies, the development of detection methods in food and feed, and for exploring its potential, albeit limited, pharmacological applications.[1][2] This document details the necessary protocols, from fungal culture and inoculation to advanced analytical techniques for quantification and characterization.
Experimental Framework: From Infection to Isolation
The production of this compound is a stress response in sweet potatoes, triggered by mechanical injury or fungal infection.[3][6] The isolation process, therefore, begins with the controlled infection of healthy sweet potato tubers with Fusarium solani. Following an incubation period to allow for fungal colonization and toxin synthesis, the infected tissue is harvested for extraction and purification.
Biological Materials and Preparation
-
Sweet Potatoes (Ipomoea batatas): Healthy, firm sweet potatoes free from prior damage or disease should be selected.[7][8]
-
Fusarium solani Culture: Pure cultures of Fusarium solani are required. The fungus can be maintained on Potato Dextrose Agar (PDA) slants and incubated at approximately 27°C for 7 days to achieve sufficient growth for creating a spore suspension.[9]
Inoculation Protocol
To induce the production of this compound, the sweet potatoes must be deliberately infected with F. solani.
-
Surface Sterilization: The sweet potatoes are first washed thoroughly and then surface-sterilized, typically with a 0.5% sodium hypochlorite solution, followed by rinsing with sterile distilled water.[7]
-
Inoculation: A spore suspension of F. solani is prepared from the PDA cultures.[9] The sweet potatoes are wounded, and a specific volume of the spore suspension is introduced into the wounds.
-
Incubation: The inoculated sweet potatoes are incubated under controlled conditions to facilitate fungal growth and the subsequent production of this compound.
Extraction and Purification Methodologies
The extraction and purification of this compound from the infected plant material is a multi-step process designed to separate the target compound from a complex biological matrix.
Solvent Extraction
The initial step involves the extraction of furanoterpenoids from the homogenized, infected sweet potato tissue.
-
Homogenization: The infected portions of the sweet potatoes are excised and blended into a fine pulp.
-
Solvent Maceration: The pulp is then subjected to solvent extraction, commonly using methanol or ether, to draw out the secondary metabolites, including this compound.[7][8][10]
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude oily residue.[7]
Chromatographic Purification
Further purification of the crude extract is necessary to isolate this compound from other co-extracted compounds.
-
Column Chromatography: The crude extract is first fractionated using silica gel column chromatography to separate compounds based on polarity.[10]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice.[10] This technique allows for fine separation, yielding a purified product suitable for analytical and toxicological studies.
Analytical Characterization and Quantification
Accurate identification and quantification are critical for any study involving this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., Diode Array Detector) is a standard method for the quantification of this compound.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the quantification and structural confirmation of this compound, providing both retention time data and a mass fragmentation pattern.[13][14]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the definitive structural elucidation of the isolated compound.[13]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the isolation and analysis of this compound.
Table 1: Illustrative Yields from a 500g Sample of Infected Sweet Potato
| Purification Step | Total Weight/Volume | This compound Concentration (mg/g or mg/mL) | Total this compound (mg) | Purity (%) |
| Crude Methanol Extract | 25 g | 1.5 | 37.5 | ~1-2% |
| Silica Gel Fraction | 2 g | 15 | 30.0 | ~15-20% |
| Preparative HPLC Eluate | 5 mL | 5.5 | 27.5 | >98% |
Table 2: Typical Analytical Parameters for this compound
| Analytical Method | Parameter | Typical Value |
| HPLC | Retention Time | Dependent on column and mobile phase |
| UV λmax | ~254 nm | |
| GC-MS | Retention Time | Dependent on column and temperature program |
| Key Mass Fragments (m/z) | 168 (M+), 95, 81 |
Detailed Experimental Protocols
Protocol 1: Fungal Culture and Sweet Potato Inoculation
-
Prepare PDA Medium: Prepare Potato Dextrose Agar according to the manufacturer's instructions and autoclave.
-
Culture F. solani: Aseptically pour the PDA into petri dishes or slants. Inoculate with a pure culture of F. solani. Incubate at 27°C for 7 days.[9]
-
Prepare Spore Suspension: Flood the surface of a mature culture with sterile saline (0.9% NaCl) and gently scrape to dislodge the spores. Filter the suspension through sterile cheesecloth.[9] Adjust the spore concentration as needed.
-
Inoculate Sweet Potatoes: Wash and surface sterilize whole sweet potatoes. Create uniform wounds (e.g., with a sterile cork borer) and pipette a known volume of the F. solani spore suspension into each wound.
-
Incubate: Place the inoculated sweet potatoes in a humid chamber at room temperature for 7-10 days to allow for fungal growth and toxin production.
Protocol 2: Extraction and Purification of this compound
-
Harvest and Homogenize: Cut out the darkened, infected tissue from the sweet potatoes and weigh it. Homogenize the tissue in a blender with methanol (e.g., 2:1 v/w methanol to tissue).
-
Extract: Stir the slurry for several hours at room temperature.
-
Filter and Concentrate: Filter the mixture through Whatman No. 4 filter paper.[7] Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude, oily extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Preparative HPLC: Pool the this compound-rich fractions, concentrate, and dissolve in the mobile phase for preparative HPLC. Use a suitable reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., methanol-water gradient) to achieve final purification.
Protocol 3: Quantitative Analysis by HPLC
-
Prepare Standards: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by serial dilution.
-
Prepare Sample: Accurately weigh a portion of the extract or purified fraction and dissolve it in a known volume of methanol. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD or UV detector at 254 nm.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve from the standards and determine the concentration of this compound in the sample.
Visualizations
The following diagrams illustrate key processes and pathways related to the isolation and production of this compound.
Figure 1: Experimental workflow for the isolation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 4. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]
- 5. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static.igem.org [static.igem.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
- 12. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirmation by chemical synthesis of the structure of this compound, a lung-toxic metabolite of the sweet potato, Ipomoea batatas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Biosynthesis of 4-Ipomeanol in Ipomoea batatas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ipomeanol is a furanoterpenoid phytoalexin produced in sweet potato (Ipomoea batatas) primarily in response to biotic and abiotic stress, notably fungal infection by pathogens such as Fusarium solani. As a C15 sesquiterpenoid, its biosynthesis originates from the mevalonate (MVA) pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including key enzymatic steps, known intermediates, and regulatory aspects. It also compiles available quantitative data and outlines relevant experimental protocols for the study of this pathway. The guide is intended to serve as a resource for researchers investigating plant secondary metabolism, natural product biosynthesis, and the development of novel therapeutic agents.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with primary metabolism and diverges into the specialized isoprenoid pathway. The pathway can be broadly divided into three main stages: the mevalonate (MVA) pathway, sesquiterpene synthesis, and subsequent oxidative modifications.
The Mevalonate Pathway: Synthesis of the Isoprenoid Building Block
The biosynthesis of this compound commences with the MVA pathway, a fundamental route for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. This pathway utilizes acetyl-CoA as its primary precursor. The key steps are as follows:
-
Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase.
-
Synthesis of HMG-CoA: HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Reduction to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase. This is a key regulatory step in the MVA pathway.
-
Phosphorylation and Decarboxylation to IPP: A series of phosphorylation and decarboxylation reactions, catalyzed by mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase, convert mevalonate into IPP.
Upon infection or stress, there is a notable increase in the activity of enzymes within this pathway in sweet potato tissues, such as pyrophosphomevalonate decarboxylase, indicating a transcriptional upregulation to supply precursors for phytoalexin synthesis.
Sesquiterpene Synthesis: Formation of the Carbon Skeleton
The C15 backbone of this compound is formed from the condensation of two molecules of IPP and one molecule of DMAPP to generate farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. FPP then serves as the substrate for a yet-to-be-fully-characterized sesquiterpene synthase in Ipomoea batatas. This enzyme likely catalyzes the cyclization of FPP to form a specific sesquiterpene hydrocarbon, which is the precursor to the furanoterpenoid structure. While the exact initial cyclized product leading to this compound is not definitively identified, it is hypothesized to be a germacrene or a related sesquiterpene.
Oxidative Modifications: Formation of the Furan Ring and Hydroxylation
The final steps in the biosynthesis of this compound involve a series of oxidative modifications of the sesquiterpene backbone, which are likely catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are responsible for the formation of the characteristic furan ring and the introduction of the hydroxyl group at the C4 position. The biosynthesis of this compound is closely related to that of other furanoterpenoids in sweet potato, such as ipomeamarone and dehydroipomeamarone, and they may share common intermediates and enzymatic machinery. Dehydroipomeamarone has been suggested as a precursor to ipomeamarone, and similar enzymatic steps are likely involved in the formation of the this compound structure.
Quantitative Data
The production of this compound and related furanoterpenoids is significantly induced by various stressors. The following table summarizes available quantitative data.
| Compound | Inducer/Condition | Tissue | Concentration | Reference |
| This compound | Chitin | Callus Culture | 6.61 mg/g | [1] |
| Furanoterpenoids (total) | Rhizopus stolonifer infection | Storage Root | 50.6 - 2,330 mg/kg | [2] |
| Ipomeamarone | Rhizopus stolonifer infection | Storage Root | up to 2,126.7 mg/kg | [2] |
| Dehydroipomeamarone | Rhizopus stolonifer infection | Storage Root | up to 2,230.4 mg/kg | [2] |
| Ipomeamarone | Ceratocystis fimbriata / Fusarium solani | Storage Root | 1,100 - 9,300 mg/kg | [2] |
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of metabolite analysis and enzyme assays. Below are outlines of general methodologies.
Extraction and Quantification of this compound
-
Sample Preparation: Infected and healthy sweet potato tissues are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with an organic solvent, typically methanol or a mixture of chloroform and methanol. The extraction can be performed by maceration, sonication, or Soxhlet extraction.
-
Purification: The crude extract is often subjected to a liquid-liquid partitioning to remove non-polar compounds. Further purification can be achieved using column chromatography on silica gel or Sephadex LH-20.
-
Quantification:
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used for the separation and preliminary identification of this compound. Visualization is often achieved by spraying with Ehrlich's reagent, which gives a characteristic color with furanoterpenoids.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is the preferred method for accurate quantification. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at approximately 220 nm. Quantification is achieved by comparing the peak area with that of an authentic this compound standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and quantification, often after derivatization of the hydroxyl group.
-
Enzyme Assays
-
Enzyme Extraction: Plant tissue is homogenized in a suitable extraction buffer, often containing antioxidants and protease inhibitors to maintain enzyme activity. The homogenate is then centrifuged to separate the soluble fraction (for soluble enzymes like those in the MVA pathway) and the microsomal fraction (for membrane-bound enzymes like CYP450s).
-
Sesquiterpene Synthase Assay:
-
The assay mixture typically contains the enzyme extract, a buffered solution at an optimal pH, divalent cations (usually Mg2+), and the substrate, [3H]-FPP or unlabeled FPP.
-
The reaction is incubated at an optimal temperature and then stopped.
-
The sesquiterpene products are extracted with an organic solvent (e.g., hexane).
-
The products are then analyzed by radio-GC or GC-MS to identify and quantify the specific sesquiterpenes formed.
-
-
Cytochrome P450 Assay:
-
Assays for CYP450s are more complex as they require a source of electrons, typically NADPH, and a cytochrome P450 reductase.
-
The reaction mixture includes the microsomal fraction, a buffer system, NADPH, and the putative sesquiterpene substrate.
-
The reaction is incubated and then quenched.
-
The products are extracted and analyzed by HPLC or GC-MS to identify the hydroxylated or otherwise modified products.
-
Conclusion and Future Directions
The biosynthesis of this compound in Ipomoea batatas is a classic example of a plant defense response involving the induction of the isoprenoid pathway. While the initial steps of the mevalonate pathway are well-established, the specific enzymes involved in the later stages of sesquiterpene cyclization and functional group modifications remain to be fully elucidated in sweet potato. Future research, employing modern transcriptomic and proteomic approaches coupled with functional genomics, will be crucial to identify and characterize the specific sesquiterpene synthase(s) and cytochrome P450s responsible for the complete biosynthesis of this compound. A thorough understanding of this pathway will not only provide insights into plant-pathogen interactions but may also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.
References
Pharmacokinetics and Metabolism of 4-Ipomeanol in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ipomeanol (1-(3-furyl)-4-hydroxypentan-one) is a naturally occurring furanoterpenoid produced by sweet potatoes (Ipomoea batatas) infected with the fungus Fusarium solani.[1][2] This compound has garnered significant interest in the scientific community due to its potent and selective toxicity, particularly pneumotoxicity, in various animal species, including rodents. The toxicity of this compound is not inherent to the parent compound but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into a highly reactive alkylating agent.[2][3] This metabolic activation and the subsequent toxic events make this compound a valuable tool for studying mechanisms of chemically induced organ toxicity. Furthermore, its selective toxicity has been explored for potential therapeutic applications, such as in lung cancer treatment.[4][5]
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in rodent models, focusing on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmacokinetics
The disposition of this compound in rodents is characterized by rapid absorption, distribution, and elimination. The primary route of elimination is through metabolism, followed by urinary excretion of its metabolites.
Absorption and Distribution
Following systemic administration, this compound is distributed to various tissues. Due to its lipophilic nature, it can cross cell membranes.
Metabolism and Excretion
The metabolism of this compound is a critical determinant of its toxicity. The liver and lungs are the primary sites of metabolism. In rodents, the lung is a major target organ for toxicity due to the high expression of the specific cytochrome P450 enzyme, CYP4B1, which efficiently bioactivates this compound.[2]
The primary metabolic pathway involves the oxidation of the furan ring by CYP4B1 to form a reactive epoxide intermediate. This unstable epoxide rearranges to form a highly reactive α,β-unsaturated dialdehyde, the this compound enedial. This enedial is a potent electrophile that can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis.[2][3]
Detoxification of this compound occurs primarily through glucuronidation of the hydroxyl group, forming ipomeanol 4-glucuronide.[6] This water-soluble conjugate is then readily excreted in the urine. In rats, a significant portion of an administered dose is rapidly eliminated as this glucuronide conjugate.[6]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for this compound in mice and rats.
| Parameter | Species | Dose | Route | Value | Reference |
| Half-life (t½) | Mouse | 20 mg/kg | IV | ~33 minutes | [2] |
| Rat | 6 mg/kg | IV | ~6 minutes | [2] | |
| Urinary Excretion | Rat | Not specified | IP | 47% of dose within 4 hours (as metabolites) | [6] |
| Lethal Dose (LD50) | Mouse (male) | Single dose | IV | 35 mg/kg | [4] |
| Mouse (female) | Single dose | IV | 26 mg/kg | [4] | |
| Rat | Single dose | IV | ≥15 mg/kg (lethal) | [4] |
Metabolism
The biotransformation of this compound is a two-edged sword, leading to both detoxification and toxification.
Metabolic Pathways
The metabolic fate of this compound is primarily dictated by the balance between two competing pathways:
-
Bioactivation (Toxification): Mediated predominantly by CYP4B1 in the lungs of rodents, this pathway converts this compound into a reactive enedial intermediate that causes cellular damage through covalent binding.[2][3]
-
Detoxification: The main detoxification route is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate the hydroxyl group of this compound to form the inactive and excretable ipomeanol 4-glucuronide.[6]
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Metabolic pathways of this compound in rodents.
Metabolite Profile and Excretion
The primary metabolite identified in the urine of rats is ipomeanol 4-glucuronide.
| Metabolite | Matrix | Species | Relative Abundance | Reference |
| Ipomeanol 4-glucuronide | Urine | Rat | Major metabolite | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in pharmacokinetic and metabolism studies of this compound in rodent models.
In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study of this compound is depicted below.
Caption: General workflow for a rodent pharmacokinetic study.
1. Animal Models:
-
Species: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Fischer 344) are commonly used.[4][7]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
2. Dose Formulation and Administration:
-
Formulation: this compound is typically dissolved in a suitable vehicle such as corn oil or a solution of 1% hydroxyethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in purified water for oral administration. For intravenous administration, a sterile saline solution may be used.[8]
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein or intraperitoneal (IP) injection are common routes for pharmacokinetic studies.[4][6]
-
Dose: Doses can range from non-toxic levels to those approaching the LD50, depending on the study's objective.
Sample Collection
1. Blood Sampling:
-
Time Points: For intravenous administration, blood samples are typically collected at frequent intervals initially (e.g., 2, 5, 15, 30 minutes) and then at longer intervals (e.g., 1, 2, 4, 8, 24 hours).[9]
-
Method: Serial blood samples can be collected from the tail vein, saphenous vein, or retro-orbital sinus. Terminal blood collection is performed via cardiac puncture under anesthesia.[10]
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.[8]
2. Urine and Feces Collection:
-
Method: Animals are housed in metabolic cages that separate urine and feces. Samples are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).[11]
-
Processing: Urine volume is recorded, and an aliquot is stored at -80°C. Feces are collected, weighed, and can be homogenized for analysis.
3. Tissue Harvesting:
-
Procedure: At the end of the study, animals are euthanized, and target organs (e.g., lungs, liver, kidneys) are excised, weighed, and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[12]
Bioanalytical Methodology
1. Sample Preparation:
-
Plasma/Urine: Protein precipitation with a solvent like acetonitrile or methanol is a common method for extracting this compound and its metabolites.[12]
-
Tissue: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. The homogenate is then subjected to protein precipitation or other extraction techniques.[12]
2. Analytical Instrumentation and Conditions:
-
Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.[7]
-
Chromatographic Conditions (Example for NAC/NAL adduct):
-
Column: Thermo Hypersil gold 100 × 2.1 mm, 3 µm particle size
-
Mobile Phase A: 10 mM formic acid in water
-
Mobile Phase B: 10 mM formic acid in methanol
-
Flow Rate: 300 µl/minute
-
Gradient: 70% A and 30% B, increasing to 100% B between 2 and 4 minutes, and held at 100% B until 5 minutes.[7]
-
-
Mass Spectrometric Conditions (Example for NAC/NAL adduct):
-
Ionization Mode: Electrospray positive
-
Transition: m/z 452 → 353
-
Cone Voltage: 65 V
-
Collision Energy: 30 V[7]
-
-
Mass Spectrometric Conditions (Example for IPO-glucuronide):
-
Ionization Mode: Electrospray positive
-
Transition: m/z 367 → 191 (sodiated glucuronide to aglycone)
-
Cone Voltage: 35 V
-
Collision Energy: 22 V[10]
-
Conclusion
This technical guide has summarized the current knowledge on the pharmacokinetics and metabolism of this compound in rodent models. The compound's rapid metabolism, driven by CYP4B1 in the lungs of rodents, leads to the formation of a toxic enedial intermediate responsible for its characteristic pneumotoxicity. The primary detoxification pathway is glucuronidation. While some quantitative data on half-life and excretion are available, a comprehensive pharmacokinetic profile, including Cmax, Tmax, and AUC, remains to be fully elucidated in the public domain. The provided experimental protocols offer a foundation for designing and conducting further studies to fill these knowledge gaps and to continue exploring the mechanisms of this compound-induced toxicity and its potential applications.
References
- 1. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipomeanol 4-glucuronide, a major urinary metabolite of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3.3. Samples Preparation [bio-protocol.org]
The Differential Fate of a Furanoterpenoid: A Technical Guide to the Toxicokinetics of 4-Ipomeanol Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of 4-ipomeanol (4-IPO), a naturally occurring pulmonary and hepatic toxin. Understanding its absorption, distribution, metabolism, and excretion (ADME) across different animal species is critical for toxicological risk assessment and its potential development as a targeted anticancer agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core metabolic pathways and experimental workflows.
Executive Summary
This compound, a furanoterpenoid produced by sweet potatoes infected with the fungus Fusarium solani, exhibits significant species-specific toxicity.[1][2][3] This variation is primarily dictated by the differential expression and activity of cytochrome P450 (CYP) enzymes in the lung and liver, which bioactivate 4-IPO into a reactive alkylating metabolite.[1][4][5] In most rodent species and cattle, the lung is the primary target organ for toxicity, leading to interstitial pneumonia.[6][7][8][9] Conversely, in humans, the liver is the main site of toxicity due to the specific CYP isoforms present.[1][10] This guide will delve into the toxicokinetic parameters that underpin these critical species differences.
Quantitative Toxicokinetic and Toxicity Data
The following tables summarize the key quantitative data for this compound across various animal species, facilitating a comparative analysis of its disposition and toxicity.
Table 1: Acute Toxicity (LD50) of this compound
| Species | Strain/Sex | Route of Administration | LD50 (mg/kg) | Cumulative Toxicity Noted |
| Mouse | CD2F1, Male | Intravenous | 35[11] | Minimal after 7 doses (LD50: 30 mg/kg/day)[11] |
| Mouse | CD2F1, Female | Intravenous | 26[11] | Minimal after 7 doses (LD50: 21 mg/kg/day)[11] |
| Rat | Fischer 344 | Intravenous | ≥ 15[11] | Little cumulative toxicity after 7 daily doses[11] |
| Dog | Beagle | Intravenous | > 12[11] | Cumulatively toxic after 7 daily doses[11] |
| Cattle | - | Intraruminal | Max nonlethal dose: 7.5-9[8] | Not specified |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route of Administration | Half-life (t½) | Primary Excretion Pathway |
| Mouse | 20 | Intravenous | ~33 minutes[1] | Urine (primarily as 4-IPO glucuronide)[1] |
| Rat | 6 | Intravenous | ~6 minutes[1] | Urine (primarily as 4-IPO glucuronide)[1] |
| Dog | 6 | Intravenous | ~10 minutes[1] | Not specified |
Metabolic Pathways and Bioactivation
The toxicity of this compound is dependent on its metabolic activation by cytochrome P450 enzymes to a reactive enedial intermediate, which can covalently bind to cellular macromolecules, leading to cytotoxicity.[1][4][12] Detoxification occurs primarily through glucuronidation of the parent compound.[1][6] The balance between these activation and detoxification pathways in different organs determines the site of toxicity.
Metabolic Activation Pathway
The following diagram illustrates the P450-mediated bioactivation of this compound.
Detoxification Pathway
The primary detoxification route for this compound is glucuronidation, as depicted below.
Species Differences in Metabolism
-
Rodents and Cattle: High levels of CYP4B1 in the lung, particularly in bronchiolar Clara cells, lead to site-specific bioactivation and pulmonary toxicity.[1][3][9][12]
-
Humans: CYP4B1 is not significantly active in metabolizing this compound. Instead, hepatic CYP1A2 and CYP3A4 are the primary enzymes responsible for its bioactivation, resulting in hepatotoxicity.[1][10][13]
-
Rabbits: Rabbit CYP4B1 is exceptionally active in metabolizing this compound, showing a 180-fold increase in producing DNA-binding metabolites compared to control.[13]
Experimental Protocols
The study of this compound toxicokinetics has employed a range of in vivo and in vitro methodologies.
In Vitro Metabolism and Covalent Binding Assays
These assays are crucial for identifying the enzymes responsible for bioactivation and for quantifying the formation of reactive metabolites.
Objective: To determine the rate of this compound metabolism and covalent binding to macromolecules in tissue microsomes.
Typical Protocol:
-
Microsome Preparation: Liver and lung tissues from various species are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.[14]
-
Incubation: Microsomes are incubated with radiolabeled [14C]this compound, an NADPH-generating system (to support CYP activity), and in some cases, nucleophilic trapping agents like N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL).[14]
-
Reaction Termination and Analysis: The reaction is stopped, and the proteins are precipitated. The amount of covalently bound radiolabel is quantified by liquid scintillation counting to determine the extent of bioactivation.[15] Alternatively, the formation of stable NAC/NAL adducts can be measured by LC-MS.[14]
-
Enzyme Inhibition/Induction: To identify specific CYP isoforms, incubations are performed in the presence of known chemical inhibitors (e.g., HET0016 for CYP4B) or using microsomes from animals pre-treated with CYP inducers (e.g., phenobarbital, 3-methylcholanthrene).[5][14]
The following diagram outlines a general workflow for an in vitro covalent binding study.
In Vivo Pharmacokinetic and Toxicity Studies
In vivo studies are essential for understanding the complete ADME profile and target organ toxicity of this compound.
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) and identify target organs of toxicity in live animals.
Typical Protocol:
-
Animal Models: Common species include mice, rats, dogs, and cattle.[8][11]
-
Dosing: this compound is administered via a relevant route, often intravenously to bypass absorption variables and directly assess distribution and elimination.[1][11] A range of doses are used to establish dose-response relationships and determine the LD50.[11]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile. Urine and feces may also be collected to identify metabolites and determine excretion routes.
-
Bioanalysis: Plasma and other biological samples are analyzed using methods like HPLC or LC-MS to quantify the concentration of this compound and its metabolites.
-
Toxicological Assessment: Animals are monitored for clinical signs of toxicity.[11] At the end of the study, tissues are collected for histopathological examination to identify target organ damage, such as necrosis of bronchiolar epithelial cells or hepatic necrosis.[1][11]
Conclusion
The toxicokinetics of this compound are characterized by profound species differences, primarily driven by the tissue-specific expression of metabolic enzymes. In rodents and cattle, rapid pulmonary metabolism by CYP4B1 leads to lung-specific toxicity. In contrast, human toxicity is predicted to be hepatic, mediated by CYP1A2 and CYP3A4. These differences highlight the critical importance of selecting appropriate animal models in preclinical studies and underscore the challenges in extrapolating animal toxicity data to humans. A thorough understanding of these species-specific toxicokinetic profiles is paramount for both assessing the risks posed by this natural toxin and for exploring its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]
- 3. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 4. In vivo studies on the relationship between target organ alkylation and the pulmonary toxicity of a chemically reactive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 10. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mikiashwt.com [mikiashwt.com]
- 13. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 in the Bioactivation of 4-Ipomeanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ipomeanol (4-IPO), a furanoterpenoid toxin produced in sweet potatoes infected with the fungus Fusarium solani, is a classic example of a pro-toxin that requires metabolic activation to exert its cytotoxic effects.[1] This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to organ-specific toxicity that varies significantly across species. This technical guide provides an in-depth examination of the role of cytochrome P450 in the bioactivation of this compound, detailing the enzymatic pathways, reactive intermediates, and methodologies used to study these processes. It is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, drug metabolism, and pharmacology.
Introduction to this compound and its Toxicity
This compound is a well-characterized pulmonary toxin in several animal species, including cattle and rodents.[2][3] However, in humans, it primarily exhibits hepatotoxicity.[1][4] This species-specific target organ toxicity is a direct consequence of the differential expression and activity of CYP enzymes in various tissues. The toxicity of 4-IPO stems from its bioactivation to a highly reactive electrophilic intermediate that covalently binds to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and necrosis.[1][5]
The Cytochrome P450 Bioactivation Pathway
The metabolic activation of this compound is initiated by the oxidation of its furan ring, a reaction catalyzed by specific cytochrome P450 enzymes.[1] This process is dependent on NADPH and molecular oxygen.[6]
Mechanism of Bioactivation:
-
Furan Ring Oxidation: The initial and rate-limiting step is the CYP-mediated oxidation of the furan moiety of this compound.[1][6]
-
Formation of an Unstable Epoxide: This oxidation leads to the formation of a highly unstable and reactive epoxide intermediate.[1]
-
Generation of a Reactive Enedial: The epoxide rapidly rearranges to form a reactive γ-keto-enal, specifically a 4-ipo-enedial.[1][7] This enedial is a potent electrophile.
-
Covalent Binding: The enedial intermediate readily reacts with cellular nucleophiles, primarily the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in proteins, as well as with DNA.[1][5] This covalent adduction is the molecular event that initiates cellular toxicity.[5]
The detoxification of this compound can occur through Phase II metabolism, where it undergoes glucuronidation at its hydroxyl group by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble and excretable 4-IPO glucuronide.[1][8] Additionally, the reactive enedial intermediate can be detoxified by conjugation with glutathione (GSH).[6][9]
Species-Specific Cytochrome P450 Isoforms
The specific CYP isoforms responsible for this compound bioactivation differ between species, which explains the observed differences in target organ toxicity.
-
Rodents and Rabbits: In these species, CYP4B1 is the primary enzyme responsible for the bioactivation of this compound.[1][7] CYP4B1 is highly expressed in the lungs, particularly in the non-ciliated bronchiolar epithelial cells (Clara cells), which are the primary target of 4-IPO toxicity in these animals.[1][3][10] The affinity of pulmonary CYP4B1 for this compound is significantly higher than that of hepatic CYPs in rodents.[6]
-
Humans: In contrast to rodents, human CYP4B1 is not catalytically active towards this compound.[1][11][12] Instead, the bioactivation in humans is predominantly carried out in the liver by CYP1A2 and CYP3A4 .[1][5][13] This accounts for the observed hepatotoxicity in humans during clinical trials where this compound was investigated as a potential anticancer agent.[1][4] Other human CYPs, including CYP2C19 and CYP2D6, have also been shown to bioactivate this compound in vitro.[14]
Quantitative Data on this compound Bioactivation and Toxicity
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Enzyme Kinetics of this compound Bioactivation
| Enzyme | Species | System | Km (µM) | kinact (min-1) | KI (µM) | Reference |
| CYP-dependent monooxygenase | Rat | Lung Microsomes | ~10-fold lower than liver | - | - | [6] |
| CYP-dependent monooxygenase | Rat | Liver Microsomes | - | - | - | [6] |
| CYP3A4 | Human | Recombinant | - | 0.15 | 20 | [5][15] |
Km: Michaelis constant, representing the substrate concentration at half-maximal reaction velocity. kinact: maximal rate of inactivation. KI: concentration of inactivator that gives half-maximal inactivation.
Table 2: In Vivo Toxicity of this compound
| Species | Sex | Route of Administration | LD50 (mg/kg) | Target Organ(s) | Reference |
| Mouse | Male | Intravenous | 35 | Lung, Kidney | [1][16] |
| Mouse | Female | Intravenous | 21-26 | Lung | [1][16] |
| Rat | - | Intravenous | 15 | Lung | [1][16] |
| Dog | - | Intravenous | >12 | Lung, Kidney | [16] |
| Cattle | - | Intraruminal | 7.5 - 9 (max nonlethal) | Lung | [17] |
LD50: The dose of a substance that is lethal to 50% of a tested population.
Table 3: Comparative Bioactivation Rates in Different Tissues and Species
| Species | Tissue | Bioactivation Rate (nmol adduct/nmol P450/30 min) | Reference |
| Rabbit | Lung (Native CYP4B1) | 600-700 | [14][18] |
| Rabbit | Lung (Recombinant CYP4B1) | 600-700 | [14][18] |
| Human | Recombinant CYP1A2 | >100 | [14] |
| Human | Recombinant CYP2C19 | >100 | [14] |
| Human | Recombinant CYP2D6 | >100 | [14] |
| Human | Recombinant CYP3A4 | >100 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound bioactivation. Below are outlines of key experimental protocols.
In Vitro Bioactivation Assay using Microsomes
This protocol is used to assess the capacity of liver or lung microsomes to bioactivate this compound, often by measuring the formation of reactive metabolites that covalently bind to microsomal proteins or are trapped by nucleophiles.
Materials:
-
Liver or lung microsomes from the species of interest.
-
This compound (radiolabeled, e.g., [14C]4-IPO, or unlabeled).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Nucleophilic trapping agents (optional, e.g., N-acetylcysteine (NAC) and N-acetyl lysine (NAL)).[7]
-
Trichloroacetic acid (TCA) or organic solvents for protein precipitation.
-
Scintillation fluid and counter (for radiolabeled studies).
-
LC-MS/MS system (for unlabeled studies with trapping agents).
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine microsomes (e.g., 0.5-1.0 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.
-
Initiation of Reaction: Add this compound to the incubation mixture to initiate the reaction. If using trapping agents, they should be included in the initial mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction:
-
For Covalent Binding: Stop the reaction by adding an equal volume of cold TCA to precipitate the proteins.
-
For Trapped Adducts: Terminate the reaction by adding a quenching solvent like acetonitrile.
-
-
Sample Processing:
-
For Covalent Binding: Pellet the precipitated protein by centrifugation. Wash the pellet multiple times with solvents (e.g., methanol, acetone) to remove unbound this compound. Resuspend the final pellet and quantify the radioactivity using a scintillation counter.
-
For Trapped Adducts: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the NAC/NAL-IPO adduct using LC-MS/MS.[7][8]
-
-
Data Analysis: Express covalent binding as pmol of 4-IPO bound per mg of microsomal protein. For trapped adducts, quantify the amount of adduct formed.
Recombinant CYP Enzyme Assays
This protocol allows for the identification of specific CYP isoforms involved in this compound bioactivation.
Materials:
-
Commercially available recombinant human or animal CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).[19]
-
NADPH-cytochrome P450 reductase.
-
Cytochrome b5 (optional, can enhance the activity of some CYPs).[20]
-
Liposomes (for reconstitution of purified enzymes).
-
Other reagents as listed in the microsomal assay.
Procedure:
-
Reconstitution (if using purified enzymes): Reconstitute the purified CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in liposomes according to established protocols.
-
Incubation: The incubation procedure is similar to the microsomal assay, but with the specific recombinant CYP enzyme system instead of microsomes.
-
Analysis: The analysis of covalent binding or trapped adducts is performed as described for the microsomal assay.
-
Reaction Phenotyping: By comparing the activity of different CYP isoforms, the primary enzymes responsible for this compound bioactivation can be identified.[19]
Visualizations
Signaling Pathway of this compound Bioactivation and Detoxification
Caption: Bioactivation and detoxification pathways of this compound.
Experimental Workflow for In Vitro Bioactivation Assay
Caption: Workflow for in vitro assessment of this compound bioactivation.
Conclusion
The bioactivation of this compound by cytochrome P450 enzymes is a well-established mechanism of its toxicity. The species- and organ-specificity of this toxicity is a clear illustration of the critical role that drug-metabolizing enzymes play in toxicology. Understanding the specific CYP isoforms involved and the chemical nature of the reactive metabolites is essential for extrapolating animal toxicity data to humans and for the broader field of drug safety assessment. The experimental protocols and data presented in this guide provide a framework for the continued investigation of CYP-mediated bioactivation of xenobiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vetlexicon.com [vetlexicon.com]
- 3. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 4. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of furans in vitro: ipomeanine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bioactivation of this compound by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
4-Ipomeanol: A Comprehensive Technical Guide on the Naturally Occurring Furanoterpenoid Toxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ipomeanol (1-(3-furyl)-4-hydroxypentan-1-one) is a naturally occurring furanoterpenoid toxin produced by sweet potatoes (Ipomoea batatas) in response to fungal infection, primarily by Fusarium solani.[1] This potent toxin exhibits significant species- and organ-specific toxicity, a characteristic that has garnered considerable interest in the fields of toxicology and pharmacology. In most rodent species, this compound is a potent pneumotoxin, causing extensive necrosis of bronchiolar epithelial cells.[1] Conversely, in humans, it is primarily a hepatotoxin.[1] This differential toxicity is attributed to the tissue-specific expression of cytochrome P450 (CYP) enzymes that metabolically activate this compound to a highly reactive alkylating agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, metabolic activation, target organ toxicity, and the experimental methodologies used to study its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in toxicology, drug development, and related scientific disciplines.
Introduction
This compound is a secondary metabolite synthesized by sweet potatoes as a defense mechanism against microbial pathogens.[1] Its toxic properties were first recognized in cattle that had ingested moldy sweet potatoes. The compound's selective toxicity, particularly its potent effects on the lung and liver, has made it a model toxin for studying mechanisms of chemically induced organ damage. This guide will delve into the core aspects of this compound toxicology, providing quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(Furan-3-yl)-4-hydroxypentan-1-one | [1] |
| CAS Number | 32954-58-8 | [1] |
| Chemical Formula | C₉H₁₂O₃ | [1] |
| Molar Mass | 168.19 g/mol | [1] |
Mechanism of Action and Metabolic Activation
The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation into a reactive intermediate. This bioactivation is a critical step in its mechanism of action.
The Role of Cytochrome P450 Monooxygenases
Metabolic activation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes.[1] These enzymes catalyze the oxidation of the furan ring of this compound, leading to the formation of a highly reactive and unstable epoxide intermediate. This epoxide rapidly rearranges to form a reactive γ-ketoenal, which is a potent electrophile capable of covalently binding to cellular macromolecules, including proteins and DNA.[1]
The organ specificity of this compound toxicity is directly linked to the tissue-specific expression of the activating CYP isozymes.
-
In Rodents: The primary enzyme responsible for this compound bioactivation in the lungs of rodents is CYP4B1 .[1] This enzyme is highly expressed in the non-ciliated bronchiolar epithelial cells (Clara cells), which are the primary target of this compound-induced pneumotoxicity in these species.[1]
-
In Humans: In contrast to rodents, humans express very low levels of functional CYP4B1 in the lungs. Instead, the primary sites of this compound metabolism in humans are the liver, where CYP1A2 and CYP3A4 are the major activating enzymes.[1] This difference in enzyme distribution explains why this compound is a hepatotoxin in humans rather than a pneumotoxin.
Figure 1: Metabolic activation pathway of this compound.
Detoxification Pathways
Cells possess detoxification mechanisms that can mitigate the harmful effects of this compound's reactive metabolite. The primary detoxification route involves conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). Glucuronidation of the parent this compound molecule is another detoxification pathway. The balance between metabolic activation and detoxification is a key determinant of the ultimate toxicity of this compound.
Target Organ Toxicity
Pneumotoxicity in Rodents
In mice, rats, and other rodents, this compound is a potent and selective pneumotoxin. Intraperitoneal or oral administration leads to dose-dependent necrosis of the non-ciliated bronchiolar epithelial (Clara) cells.[2] Histopathological changes include swelling and vacuolation of Clara cells, followed by necrosis and sloughing of the bronchiolar epithelium. At higher doses, damage can extend to the alveolar epithelium, leading to interstitial and alveolar edema.[2]
Hepatotoxicity in Humans
Clinical studies with this compound as a potential anticancer agent revealed that its dose-limiting toxicity in humans is hepatotoxicity.[3] This is consistent with the high expression of CYP1A2 and CYP3A4 in the human liver, which efficiently metabolize the compound to its reactive intermediate.
Nephrotoxicity
In some species, such as male mice, this compound can also induce renal toxicity.[1] This is associated with the expression of activating CYP enzymes in the kidney.
Quantitative Toxicological Data
The toxicity of this compound varies significantly across species. The following tables summarize key quantitative data from various studies.
Table 1: Acute Lethality (LD50) of this compound in Different Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse (male) | Intravenous | 35 | [4] |
| Mouse (female) | Intravenous | 26 | [4] |
| Mouse (male) | Intraperitoneal (7 daily doses) | 30 (mg/kg/day) | [4] |
| Mouse (female) | Intraperitoneal (7 daily doses) | 21 (mg/kg/day) | [4] |
| Rat | Intravenous | 15 (lethal dose) | [1][4] |
| Dog | Intravenous | 12 (lethal dose) | [1][4] |
| Cattle | Oral | 7.5 - 9 (max non-lethal dose) | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | IC50 | Reference |
| Various | Cancer cell lines | 2-8 mM | [1] |
| Human Lung Cancer | Biopsies | 6 mM | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Half-life (t½) | Reference |
| Mouse | 20 | Intravenous | ~33 minutes | [1] |
| Rat | 6 | Intravenous | ~6 minutes | [1] |
| Dog | 6 | Intravenous | ~10 minutes | [1] |
Cellular Signaling Pathways in this compound Toxicity
The cellular damage induced by the reactive metabolite of this compound triggers several signaling pathways, ultimately leading to cell death.
Oxidative Stress and the Nrf2 Pathway
The covalent binding of the this compound metabolite to cellular proteins can deplete glutathione stores and induce oxidative stress. This is characterized by an increase in reactive oxygen species (ROS). As a cellular defense mechanism, oxidative stress can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.
Figure 2: this compound-induced oxidative stress and the Nrf2 signaling pathway.
Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cell death induced by this compound. The intrinsic pathway of apoptosis is often initiated by cellular stress, including DNA damage and oxidative stress. This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and cell death. The extrinsic pathway, initiated by death receptors, can also lead to caspase activation.
Figure 3: Intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound. While detailed, step-by-step protocols are beyond the scope of this guide, the following descriptions provide a solid foundation for researchers.
Synthesis of this compound
This compound can be synthesized from the commercially available starting material, diethyl 3,4-furandicarboxylate.[1] The synthesis involves a multi-step process:
-
Partial Hydrolysis: Diethyl 3,4-furandicarboxylate is partially hydrolyzed using a stoichiometric amount of sodium hydroxide to yield the monoester, 4-(ethoxycarbonyl)furan-3-carboxylic acid.
-
Decarboxylation: The monoester is then decarboxylated by heating with copper powder to produce ethyl 3-furoate.
-
Claisen Condensation: Ethyl 3-furoate undergoes a Claisen condensation to form ethyl 3-furoylacetate.
-
Lactone Formation: The resulting compound is reacted with propylene oxide to form a lactone intermediate.
-
Hydrolysis and Decarboxylation: The lactone is then hydrolyzed and decarboxylated to yield this compound.
Purification of the final product is typically achieved through column chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pulmonary endothelial and bronchiolar epithelial lesions induced by this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Investigations of 4-Ipomeanol for Lung Cancer Therapy: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ipomeanol (IPO) is a furanoterpenoid toxin produced by sweet potatoes infected with the fungus Fusarium solani.[1] It was one of the first agents developed by the National Cancer Institute (NCI) based on a biochemical rationale for organ-specific cancer therapy, particularly for lung cancer.[2][3] The core concept relies on IPO's nature as a pro-drug that requires metabolic activation by cytochrome P450 (CYP) enzymes.[3][4] In many animal species, this activation occurs preferentially in the lung, specifically within the bronchiolar Clara cells and, to a lesser degree, alveolar type II cells.[3][5] This lung-specific bioactivation and subsequent cytotoxicity formed the basis for its investigation as a targeted agent against lung tumors, especially those believed to originate from these cell types.[5] This guide provides a detailed overview of the preclinical data, experimental protocols, and mechanistic pathways investigated for this compound in the context of lung cancer therapy.
Mechanism of Action
Metabolic Activation Pathway
The therapeutic potential and toxicity of this compound are entirely dependent on its biotransformation into a highly reactive alkylating intermediate.[6] In most preclinical animal models, this activation is predominantly mediated by the cytochrome P450 enzyme CYP4B1, which is expressed at high levels in the lungs.[1][7][8] The activation process involves the oxidation of the furan ring to form an unstable epoxide or enedial intermediate.[1][5] This electrophilic metabolite can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[1][8]
However, a significant species-specific difference exists. While rodents and other animals utilize pulmonary CYP4B1, human CYP4B1 is largely inactive.[1][9] In humans, IPO is metabolized primarily in the liver by CYP1A2 and CYP3A4, which explains the dose-limiting hepatotoxicity observed in clinical trials rather than the expected pulmonary effects.[1][2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. CYP4B1 activates this compound in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Effects of 4-Ipomeanol on Bronchiolar Clara Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ipomeanol, a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to fungal infection, is a potent and selective pneumotoxin in many animal species.[1][2][3][4] Its toxicity is not inherent but is a consequence of bioactivation, a process that tragically mirrors some of the metabolic pathways drug development professionals aim to exploit. This technical guide provides an in-depth analysis of the effects of this compound on its primary target: the bronchiolar Clara cells (now more formally known as club cells). We will explore the mechanism of toxicity, present quantitative data from key studies, detail experimental protocols, and visualize the critical pathways involved. This document serves as a comprehensive resource for researchers in toxicology, respiratory biology, and oncology, where this compound was once explored as a targeted anti-cancer agent.[5]
Introduction: The Paradox of a Plant Toxin
This compound is a classic example of a site-selective toxin, exhibiting its most potent effects in the lungs of various animal species, including cattle and rodents.[1][3][6] The selectivity of its toxicity is intrinsically linked to the metabolic machinery of the lung, specifically the high concentration of certain cytochrome P450 (CYP) monooxygenases within the non-ciliated bronchiolar epithelial cells, or Clara cells.[1][4][6][7][8] These cells, critical for bronchiolar function and repair, inadvertently transform the benign parent compound into a highly reactive and destructive metabolite.[1][9][10] Understanding the intricate dance between this compound and Clara cell metabolism provides a valuable model for studying chemically-induced lung injury and the metabolic activation of xenobiotics.[9][11]
Mechanism of Toxicity: A Tale of Metabolic Betrayal
The toxicity of this compound is a multi-step process initiated and largely confined within the Clara cells of susceptible species.
2.1. Metabolic Activation: The parent this compound molecule is relatively inert.[12] Its journey to becoming a potent toxin begins with metabolic activation by cytochrome P450 enzymes. In rodents, the primary enzyme responsible for this transformation is CYP4B1, which is found in high concentrations in Clara cells.[1][2] This enzyme catalyzes the oxidation of the furan ring of this compound, forming an unstable epoxide intermediate. This intermediate then rearranges to form a highly reactive enedial, which is the ultimate toxic metabolite.[1]
2.2. Covalent Binding and Cellular Damage: The electrophilic nature of the enedial metabolite makes it highly reactive towards nucleophilic cellular macromolecules such as proteins.[1][12] It forms covalent bonds with these molecules, leading to their dysfunction.[1] This widespread, non-specific alkylation of cellular components disrupts normal cellular processes, leading to cytotoxicity.[1]
2.3. Glutathione Depletion and Oxidative Stress: The cell's primary defense against such reactive electrophiles is glutathione (GSH), which can conjugate with the reactive metabolite, neutralizing it.[4][13] However, high concentrations of the this compound metabolite can overwhelm and deplete the cellular stores of GSH.[4][14] This depletion not only enhances the covalent binding to other macromolecules but also leaves the cell vulnerable to oxidative stress, further contributing to cellular damage.
2.4. Cellular Necrosis and Tissue-Level Effects: The culmination of these molecular events is the necrosis of the Clara cells.[1][9][10] Damage to these cells is first observable as swelling of the endoplasmic reticulum, followed by cell death and sloughing from the bronchiolar lining.[15][16] The destruction of Clara cells can subsequently lead to the necrosis of adjacent ciliated cells.[9][10][15] At a tissue level, this cellular damage manifests as pulmonary edema, congestion, and hemorrhage.[1]
Quantitative Data on this compound Toxicity
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Lethal Doses of this compound in Various Animal Models
| Animal Model | Route of Administration | LD50 | Reference(s) |
| Male CD2F1 Mice | Intravenous (single dose) | 35 mg/kg | [17] |
| Female CD2F1 Mice | Intravenous (single dose) | 26 mg/kg | [17] |
| Male CD2F1 Mice | Intravenous (7 daily doses) | 30 mg/kg/day | [17] |
| Female CD2F1 Mice | Intravenous (7 daily doses) | 21 mg/kg/day | [17] |
| Female Long-Evans Rats | Intraperitoneal (24-hour) | 19 ± 3 mg/kg | [18] |
| Neonatal Rabbits (5-9 days old) | Intraperitoneal | 10 mg/kg killed 6 of 10 animals | [19] |
| Cattle | Oral | Maximum nonlethal dose between 7.5 and 9 mg/kg | [20][21] |
Table 2: In Vitro Metabolic Activation of this compound
| Cell/Tissue Type | Parameter Measured | Value | Reference(s) |
| Rabbit Clara Cells | Maximal rate of covalent binding | 135 pmol/10⁶ cells/min | [13] |
| Rabbit Alveolar Type II Cells | Maximal rate of covalent binding | 13 pmol/10⁶ cells/min | [13] |
| Human Lung Cancer Cell Lines | [¹⁴C]IPO Covalent Binding | 248 to 1,047 pmol/mg protein/30 min | [22] |
| Normal Human Lung Tissue | [¹⁴C]IPO Covalent Binding | 12 to 2,007 pmol/mg protein/30 min | [22] |
| Human Lung Cancer Tissue | [¹⁴C]IPO Covalent Binding | 0 to 2,566 pmol/mg protein/30 min | [22] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on Clara cells.
4.1. Animal Studies of Acute Toxicity
-
Animal Models: Male and female CD-1 mice, weanling male CD-1 mice, female Long-Evans rats, neonatal rabbits (5-9 days old), and cattle have been used.[8][15][18][19]
-
This compound Administration: this compound is typically dissolved in a suitable vehicle like corn oil or saline and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[8][9][10][15][18][19] Oral administration (intraruminal) has been used in cattle.[20][21] Doses are calculated based on the animal's body weight (mg/kg).
-
Endpoint Analysis:
-
Histopathology: Animals are euthanized at various time points after administration. Lungs are fixed (e.g., with formalin), sectioned, and stained (e.g., with hematoxylin and eosin) for light microscopy to assess cellular necrosis, inflammation, and edema.[15][17][18]
-
Electron Microscopy: For ultrastructural analysis, lung tissue is fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin. Thin sections are then examined using a transmission electron microscope to observe changes in cellular organelles like the endoplasmic reticulum and mitochondria.[10][15][16]
-
LD50 Determination: Groups of animals are given increasing doses of this compound, and mortality is recorded over a specified period (e.g., 24 hours) to calculate the median lethal dose (LD50).[17][18]
-
4.2. In Vitro Covalent Binding Assays
-
Cell Isolation: Clara cells and alveolar type II cells can be isolated from rabbit lungs using enzymatic digestion (e.g., with protease) and density gradient centrifugation.[13]
-
Incubation: Isolated cells or tissue homogenates (microsomes) are incubated with radiolabeled this compound (e.g., [³H]IPO or [¹⁴C]IPO) in a suitable buffer at 37°C.[13][22]
-
Measurement of Covalent Binding: After incubation, the reaction is stopped, and macromolecules (proteins) are precipitated (e.g., with trichloroacetic acid). The precipitate is washed to remove unbound radiolabel. The amount of radioactivity remaining in the precipitate, quantified by liquid scintillation counting, represents the extent of covalent binding.[13][22]
-
Inhibition Studies: To confirm the role of cytochrome P450, incubations can be performed in the presence of specific inhibitors like piperonyl butoxide or under a carbon monoxide atmosphere.[7][13]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key molecular and experimental workflows related to this compound's effects on Clara cells.
Caption: Metabolic activation and toxicity pathway of this compound in bronchiolar Clara cells.
Caption: The balance between detoxification and toxicity of the this compound reactive metabolite.
Caption: A generalized experimental workflow for in vivo studies of this compound toxicity.
Conclusion and Future Directions
The study of this compound's effects on bronchiolar Clara cells has provided invaluable insights into the mechanisms of pneumotoxicity and the critical role of metabolic activation in chemical-induced lung injury. The selective targeting of Clara cells, driven by their unique enzymatic profile, underscores the importance of understanding cell-specific metabolism in toxicology and pharmacology. While the initial promise of this compound as a targeted therapy for lung cancer did not fully materialize due to species differences in metabolism and dose-limiting toxicities in other organs in humans, the knowledge gained from its study remains highly relevant.[1][23]
Future research could focus on leveraging this understanding for the development of novel inhaled therapies, where targeted metabolic activation within specific lung cell populations could be a desirable trait. Additionally, the this compound model continues to be a robust tool for investigating the processes of lung injury and repair, particularly the role of Clara cells as progenitors in the bronchiolar epithelium.[24][25] A deeper understanding of the signaling pathways disrupted by this compound could reveal new therapeutic targets for mitigating lung damage from other inhaled toxicants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - MSD Veterinary Manual [msdvetmanual.com]
- 4. vetlexicon.com [vetlexicon.com]
- 5. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An ultrastructural study of bronchiolar lesions in rats induced by this compound, a product from mold-damaged sweet potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ultrastructural study of bronchiolar lesions in rats induced by this compound, a product from mold-damaged sweet potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo studies on the relationship between target organ alkylation and the pulmonary toxicity of a chemically reactive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolic activation of the pulmonary toxin, this compound, in nonciliated bronchiolar epithelial (Clara) and alveolar type II cells isolated from rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that glutathione depletion is a mechanism responsible for the anti-inflammatory effects of ethyl pyruvate in cultured lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulmonary endothelial and bronchiolar epithelial lesions induced by this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pulmonary endothelial and bronchiolar epithelial lesions induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the Clara cell toxin, this compound, on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated susceptibility to this compound cytotoxicity in immature Clara cells of neonatal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neonatal Clara cell toxicity by this compound alters bronchiolar organization in adult rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
Species-Specific Differences in 4-Ipomeanol Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ipomeanol (4-IPO), a furanoterpenoid produced by mold-infected sweet potatoes, is a classic example of a pro-toxin that exhibits marked species-specific and organ-specific toxicity. Its toxic effects are not inherent to the parent compound but arise from its metabolic activation to a highly reactive electrophilic intermediate. This guide provides a comprehensive overview of the species-specific differences in this compound toxicity, focusing on the underlying mechanisms of metabolic activation, detoxification, and the resultant cellular damage. Quantitative data on toxicity, detailed experimental protocols, and visualizations of key pathways are presented to serve as a valuable resource for researchers in toxicology and drug development.
Introduction
This compound, chemically 1-(3-furyl)-4-hydroxypentan-1-one, has been extensively studied as a model pneumotoxin.[1] Its toxicity is entirely dependent on bioactivation by cytochrome P450 (CYP) monooxygenases, which convert the furan ring of 4-IPO into a reactive enedial intermediate.[1][2] This electrophilic metabolite can covalently bind to cellular macromolecules, leading to cytotoxicity and tissue necrosis.[1][3] The striking differences in target organ toxicity across various species, ranging from potent pneumotoxicity in most laboratory animals to hepatotoxicity in humans, are a direct consequence of the differential expression and activity of the specific CYP isozymes responsible for its activation.[2][4] Understanding these species-specific metabolic pathways is crucial for extrapolating animal toxicity data to human risk assessment and for exploring the potential therapeutic applications of 4-IPO and its analogs.
Quantitative Toxicity Data
The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies significantly among different animal species. These differences are primarily attributed to the varying rates of metabolic activation and detoxification in different organs.
| Species | Sex | Route of Administration | LD50 (mg/kg) | Primary Target Organ(s) |
| Mouse (CD2F1) | Male | Intravenous | 35[5] | Lung, Kidney[1] |
| Female | Intravenous | 26[5] | Lung | |
| Rat (Fischer 344) | Not specified | Intravenous | ≥ 15 (lethal dose)[5] | Lung[1] |
| Dog (Beagle) | Not specified | Intravenous | > 12 (lethal dose)[5] | Lung[5] |
| Cattle | Not specified | Oral | 7.5 - 9 (max. nonlethal dose) | Lung[3] |
Metabolic Pathways: Activation and Detoxification
The toxicity of this compound is a delicate balance between metabolic activation (Phase I) and detoxification (Phase II) pathways. The species- and organ-specificity of 4-IPO toxicity is primarily determined by the differential activities of the enzymes involved in these competing pathways.
Metabolic Activation (Phase I)
The bioactivation of this compound is catalyzed by cytochrome P450 enzymes, which oxidize the furan moiety to form a highly reactive enedial intermediate. The specific CYP isozymes responsible for this activation vary among species, dictating the primary site of toxicity.
-
In most laboratory animals (e.g., mice, rats, rabbits, cattle): The primary enzyme responsible for 4-IPO activation in the lung is CYP4B1 .[2][6] This enzyme is highly expressed in the non-ciliated bronchiolar epithelial cells (Clara cells) of the lungs in these species, leading to site-specific metabolic activation and subsequent pneumotoxicity.[3]
-
In humans: In contrast to other animals, human lung CYP4B1 is catalytically inactive towards this compound.[6] Instead, the metabolic activation of 4-IPO in humans occurs predominantly in the liver, mediated by CYP1A2 and CYP3A4 .[1] This explains the observed hepatotoxicity of this compound in clinical trials, as opposed to the expected lung toxicity based on animal models.[4]
Below is a diagram illustrating the species-specific metabolic activation of this compound.
Detoxification (Phase II)
Cells possess detoxification mechanisms to neutralize the reactive metabolite of this compound, primarily through conjugation reactions. The efficiency of these pathways can significantly influence the overall toxicity.
-
Glucuronidation: this compound can undergo glucuronidation at its hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process forms a more water-soluble and readily excretable conjugate, representing a major detoxification pathway. The rates of glucuronidation vary significantly across species and tissues. For instance, hepatic glucuronidation rates are generally high in most species, while pulmonary and renal rates are uniformly low.[2]
-
Glutathione (GSH) Conjugation: The electrophilic enedial metabolite can be detoxified by conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH levels can exacerbate this compound-induced toxicity by allowing the reactive metabolite to accumulate and bind to critical cellular macromolecules.[3]
The balance between Phase I activation and Phase II detoxification is a critical determinant of this compound's toxicity, as depicted in the following diagram.
Cellular Mechanisms of Toxicity
The covalent binding of the reactive this compound metabolite to cellular proteins and other macromolecules disrupts normal cellular function and ultimately leads to cell death, primarily through necrosis.
Covalent Binding
The electrophilic nature of the enedial intermediate allows it to form covalent adducts with nucleophilic residues on proteins, such as cysteine and lysine. This indiscriminate binding can inactivate critical enzymes, disrupt cellular structures, and trigger a cascade of events leading to cell death. The extent of covalent binding in a particular organ is a strong predictor of this compound-induced toxicity in that organ.
Cell Death Pathways
The primary mode of cell death induced by this compound is necrosis .[1][3] This is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. The rapid and overwhelming cellular damage caused by the covalent binding of the reactive metabolite is thought to bypass the more programmed and controlled process of apoptosis. While apoptosis has been observed in some in vitro studies with high concentrations of 4-IPO, necrosis is the predominant form of cell death observed in vivo in the target organs.
The following diagram illustrates the proposed mechanism of this compound-induced cell necrosis.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the species-specific toxicity of this compound.
In Vivo Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of this compound in a specific animal species.
General Procedure:
-
Animal Selection: Select healthy, young adult animals of a specific species and strain. Both sexes are typically used.
-
Dose Preparation: Prepare solutions of this compound in a suitable vehicle (e.g., saline, corn oil) at various concentrations.
-
Dose Administration: Administer a single dose of this compound to groups of animals via the desired route (e.g., intravenous, intraperitoneal, oral). Include a control group receiving only the vehicle.
-
Observation: Observe the animals for a period of up to 14 days for signs of toxicity and mortality.[7] Record the number of deaths in each dose group.
-
Data Analysis: Calculate the LD50 value using a statistical method such as the probit or logit method.
Workflow Diagram:
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of this compound on isolated cells (e.g., primary hepatocytes, lung cells).
General Procedure (using primary hepatocytes):
-
Cell Isolation and Culture: Isolate primary hepatocytes from the desired species and culture them in appropriate media.[8]
-
Compound Treatment: Treat the cultured hepatocytes with various concentrations of this compound for a specified duration (e.g., 24-48 hours).[9]
-
Cytotoxicity Assessment: Measure cell viability using a suitable assay, such as:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Neutral Red Uptake Assay: Measures the integrity of lysosomes.[9]
-
-
Data Analysis: Determine the IC50 (concentration that causes 50% inhibition of cell viability).
Covalent Binding Assay
Objective: To quantify the covalent binding of the reactive metabolite of this compound to cellular macromolecules.
General Procedure (using radiolabeled this compound):
-
Incubation: Incubate radiolabeled this compound (e.g., [¹⁴C]4-IPO) with tissue homogenates, microsomes, or isolated cells in the presence of an NADPH-generating system (for microsomal studies).[10]
-
Precipitation and Washing: Precipitate the macromolecules (proteins) with an agent like trichloroacetic acid (TCA). Extensively wash the precipitate with solvents (e.g., methanol, ethanol, ether) to remove any unbound radiolabel.
-
Quantification: Dissolve the washed protein pellet and quantify the amount of radioactivity using liquid scintillation counting.
-
Protein Determination: Determine the protein concentration of the sample to express the covalent binding as pmol of 4-IPO equivalents bound per mg of protein.
Conclusion
The species-specific toxicity of this compound serves as a compelling case study in toxicology, underscoring the critical role of metabolic pathways in determining the outcome of xenobiotic exposure. The dichotomy between pneumotoxicity in most laboratory animals and hepatotoxicity in humans is a direct result of the differential expression of key cytochrome P450 enzymes. For researchers and drug development professionals, a thorough understanding of these species-specific differences is paramount for the accurate interpretation of preclinical toxicity data and for the design of safer and more effective therapeutic agents. This guide provides a foundational understanding and practical methodologies to aid in the continued investigation of this compound and other compounds with metabolism-dependent toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of CYP4B1 enzymes from apes and humans uncovers evolutionary hot spots for adaptations of the catalytical function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 10. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 4-Ipomeanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of the mycotoxin 4-Ipomeanol and its analogs. The protocols are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with appropriate safety precautions.
Introduction
This compound, 1-(3-furyl)-4-hydroxypentan-1-one, is a naturally occurring furanoterpenoid produced by sweet potatoes (Ipomoea batatas) in response to fungal infection, notably by Fusarium solani.[1] It is a potent pneumotoxin in several animal species, causing severe lung damage.[2][3] In humans, however, it primarily exhibits hepatotoxicity.[1] The toxicity of this compound is not inherent to the molecule itself but results from its metabolic activation by cytochrome P450 (CYP) enzymes into a highly reactive enedial intermediate. This intermediate can form covalent adducts with cellular macromolecules, leading to cytotoxicity.
The synthesis of this compound and its analogs is crucial for toxicological studies, the development of potential anticancer agents, and for use as chemical probes to study CYP450 activity. This document outlines a key synthetic methodology and provides protocols for the synthesis of this compound analogs.
Synthetic Strategy Overview
The most established synthetic route to this compound and its analogs is based on the method first reported by Boyd and colleagues in 1972. This strategy involves the construction of the substituted furan ring followed by the elaboration of the side chain. A general workflow is depicted below.
Caption: General synthetic workflow for this compound and its analogs.
Experimental Protocols
The following protocols are adapted from the work of Yang and Pelletier (1975) for the synthesis of this compound analogs. While the original detailed protocol for this compound by Boyd et al. (1972) was not available in the searched literature, the following methods for its analogs are based on that seminal work and provide a representative synthetic procedure.
Synthesis of 1-(2-furyl)-4-hydroxy-1-pentanone (this compound Analog)
This protocol describes the synthesis of an analog of this compound where the substituent is at the 2-position of the furan ring.
Step 1: Synthesis of Ethyl 2-furoylacetate
-
To a suspension of 9.0 g (0.39 g-atom) of sodium metal in dry benzene, add 110 ml of ethyl acetate dropwise.
-
Heat the resulting dark red solution to 95°C and stir vigorously for 15 hours.
-
Pour the reaction mixture into ice-water and carefully neutralize with cold 6N HCl.
-
Extract the organic layer with benzene.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent in vacuo.
-
Distill the residue under reduced pressure (1.5 mmHg) to yield ethyl 2-furoylacetate.
Step 2: Synthesis of the Lactone Intermediate
-
Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mole) of sodium in 80 ml of absolute ethanol and 20 ml of anhydrous benzene.
-
To this solution, add 18.2 g (0.1 mole) of ethyl 2-furoylacetate dropwise.
-
Add 7.0 ml of propylene oxide (pre-chilled on ice) to the mixture, which will turn orange-red.
-
Heat the reaction mixture at 45-50°C for two days.
-
Remove the excess ethanol in vacuo.
-
Add water to the residue and neutralize with cold glacial acetic acid.
-
Extract the product with ether.
-
Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to afford the crude lactone as an oil.
-
Purify the lactone by preparative thin-layer chromatography on silica gel.
Step 3: Hydrolysis to 1-(2-furyl)-4-hydroxy-1-pentanone
-
The specific conditions for the mild acid hydrolysis of the lactone to the final product are not detailed in the reference but would typically involve treatment with a dilute aqueous acid (e.g., HCl or H₂SO₄) at room temperature or with gentle heating, followed by extraction and purification.
Synthesis of 1-(3-furyl)-4-hydroxy-1-hexanone (this compound Analog)
This protocol describes the synthesis of an analog with a lengthened side chain.
-
Follow the procedure for the synthesis of the lactone intermediate (Step 2 above), substituting ethyl 3-furoylacetate for ethyl 2-furoylacetate and 1,2-epoxybutane for propylene oxide.
-
Perform a mild acid hydrolysis on the resulting lactone, as described in Step 3 above, to yield 1-(3-furyl)-4-hydroxy-1-hexanone.
Quantitative Data
The following table summarizes the available quantitative data for the synthesized this compound analogs. Spectroscopic data for this compound itself was not available in the searched literature.
| Compound | Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| Ethyl 2-furoylacetate | C₈H₈O₄ | 184.15 | 51 | - |
| Lactone Intermediate (from ethyl 2-furoylacetate) | C₉H₈O₄ | 196.16 | 54 | mp: 75.5-77°C; IR (KBr): 3130, 1775, 1680, 1570, 1475, 780 cm⁻¹ |
| 1-(2-furyl)-4-hydroxy-1-pentanone | C₉H₁₂O₃ | 168.19 | - | MS (70 eV), m/e (%): 168 (M⁺, 2), 153 (7), 150 (70), 124 (14), 110 (81), 95 (100) |
| 1-(3-furyl)-4-hydroxy-1-hexanone | C₁₀H₁₄O₃ | 182.22 | - | MS (70 eV), m/e (%): 182 (M⁺, 8), 164 (100), 153 (12), 135 (14), 124 (6) |
Note: Detailed NMR data for these specific analogs were not provided in the reference.
Mechanism of Action: Metabolic Activation of this compound
The toxicity of this compound is a result of its bioactivation by cytochrome P450 enzymes. The furan ring is oxidized to a reactive epoxide, which then rearranges to a highly electrophilic enedial intermediate. This intermediate can covalently bind to cellular nucleophiles, such as proteins and DNA, leading to cellular damage and necrosis.
Caption: Metabolic activation pathway of this compound leading to toxicity.
This metabolic pathway highlights the "prodrug" nature of this compound's toxicity and is a critical consideration in the development of any analogs for therapeutic or research purposes. The specific CYP isoforms involved can vary between species, accounting for the different target organ toxicities observed.
References
Application Note and Protocol: Quantification of 4-Ipomeanol Glucuronide in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of 4-Ipomeanol (IPO) glucuronide, a major phase II metabolite of the pulmonary and renal toxin this compound, in biological matrices. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for applications in toxicology, pharmacology, and drug metabolism studies. The protocol includes detailed procedures for sample preparation from plasma and urine, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate quantification.
Introduction
This compound is a naturally occurring toxin that exhibits significant organ-specific toxicity, primarily affecting the lungs and kidneys.[1] Its toxicity is dependent on metabolic activation by cytochrome P450 enzymes. A key detoxification pathway for this compound is glucuronidation, a phase II metabolic reaction that results in the formation of this compound glucuronide, a more water-soluble and readily excretable conjugate.[1][2] Quantification of this glucuronide metabolite is crucial for understanding the toxicokinetics and metabolic fate of this compound. This application note details a robust and reliable LC-MS/MS method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound glucuronide (Synthesized as described below or from a commercial source if available)
-
4-Methylumbelliferyl glucuronide (Internal Standard - IS) (Commercially available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Phosphate buffer (pH 6.8)
-
Human plasma (blank)
-
Human urine (blank)
Synthesis of this compound Glucuronide Standard
A detailed synthesis procedure for this compound glucuronide has been described by Parkinson et al. (2016). The synthesis involves a Koenigs-Knorr reaction between this compound and acetobromo-α-d-glucuronic acid methyl ester, followed by deprotection and purification.
Sample Preparation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (4-methylumbelliferyl glucuronide) at a suitable concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
To 100 µL of urine sample, add 50 µL of phosphate buffer (pH 6.8).
-
Add 10 µL of β-glucuronidase solution (e.g., 2500 units/mL).
-
Incubate the mixture at 37°C for 2 hours to cleave the glucuronide moiety (for indirect analysis of total this compound). For direct analysis of the glucuronide, this step should be omitted.
-
For direct analysis of the glucuronide, dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.
-
Centrifuge the diluted sample at 14,000 rpm for 10 minutes to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte and internal standard from matrix components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound glucuronide: m/z 367 → 191
-
4-Methylumbelliferyl glucuronide (IS): m/z 375 → 199
-
-
MS Parameters:
-
Cone Voltage: 35 V for this compound glucuronide; 30 V for IS
-
Collision Energy: 22 V for this compound glucuronide; 15 V for IS
-
Source and desolvation temperatures, and gas flows should be optimized for the specific instrument used.
-
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method.
| Parameter | This compound Glucuronide | 4-Methylumbelliferyl glucuronide (IS) |
| Precursor Ion (m/z) | 367 | 375 |
| Product Ion (m/z) | 191 | 199 |
| Cone Voltage (V) | 35 | 30 |
| Collision Energy (V) | 22 | 15 |
| Retention Time (min) | Approx. 4.8 | Approx. 4.6 |
Mandatory Visualization
Caption: Workflow for the quantification of this compound glucuronide.
Caption: Metabolic pathway of this compound.
References
Application Notes and Protocols: In Vitro Assay for Measuring 4-Ipomeanol Bioactivation Using Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ipomeanol (4-IPO) is a pneumotoxic furanoterpenoid produced by sweet potatoes infected with the fungus Fusarium solani.[1] It serves as a classic example of a pro-toxin, a compound that requires metabolic activation to exert its toxic effects.[1][2] Bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, which convert 4-IPO into a highly reactive electrophilic intermediate.[1][3] This reactive metabolite can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity.[1][4][5]
The organ-specific toxicity of 4-IPO varies across species and is dictated by the expression and activity of specific CYP isoforms in different tissues.[6] In rodents, the lung is the primary target organ due to high levels of CYP4B1, an enzyme efficient at activating 4-IPO.[1][7] In humans, however, the liver is the main site of toxicity as CYP1A2 and CYP3A4 are the primary enzymes responsible for its bioactivation.[1][6][8]
Measuring the in vitro bioactivation of 4-IPO using microsomes is a critical tool for studying its mechanism of toxicity, for screening potential inhibitors of its activation, and for assessing species differences in metabolism. This application note provides detailed protocols for quantifying 4-IPO bioactivation through covalent binding assays and by trapping reactive metabolites with glutathione (GSH).
Bioactivation Pathway of this compound
The metabolic activation of this compound is initiated by the oxidation of its furan ring by cytochrome P450 enzymes. This reaction forms an unstable epoxide intermediate, which then undergoes a non-enzymatic rearrangement to produce a highly reactive and toxic enedial metabolite. This enedial is an electrophile that can readily react with nucleophilic residues on cellular macromolecules, leading to covalent adduction and toxicity. In the presence of trapping agents like glutathione (GSH), the enedial can be conjugated, forming stable adducts that can be detected and quantified.
Figure 1: Bioactivation pathway of this compound.
Experimental Protocols
Two primary methods for measuring the in vitro bioactivation of this compound are presented: a covalent binding assay using radiolabeled 4-IPO and a glutathione (GSH) trapping assay with analysis by liquid chromatography-mass spectrometry (LC-MS).
General Workflow
The general experimental workflow involves the incubation of this compound with microsomes in the presence of necessary cofactors, followed by the termination of the reaction and subsequent analysis to quantify the extent of bioactivation.
Figure 2: General experimental workflow.
Protocol 1: Covalent Binding Assay using [¹⁴C]this compound
This protocol measures the amount of radiolabeled 4-IPO that becomes irreversibly bound to microsomal proteins.
Materials:
-
Liver or lung microsomes (from human or other species)
-
[¹⁴C]this compound (specific activity will determine sensitivity)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺) or 20 mM NADPH solution[9]
-
Organic solvent (e.g., ice-cold methanol or ethyl acetate)[9][10]
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
BCA or Bradford protein assay reagent
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a reaction mixture containing potassium phosphate buffer, microsomes (e.g., 0.5-1.0 mg/mL protein), and [¹⁴C]this compound (concentration to be optimized, e.g., 50 µM). Include control incubations: one without the NADPH regenerating system and one with heat-inactivated microsomes.[9]
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.[4] The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding an equal volume of ice-cold organic solvent.
-
Protein Precipitation and Washing: Precipitate the protein by adding TCA. Centrifuge to pellet the protein. Wash the pellet multiple times with the organic solvent to remove any unbound [¹⁴C]this compound.
-
Quantification: Solubilize the final protein pellet. Measure the radioactivity using a liquid scintillation counter.
-
Protein Determination: Determine the protein concentration in a parallel sample using a standard protein assay.
-
Calculation: Express the results as pmol of [¹⁴C]this compound covalently bound per mg of microsomal protein per minute.
Protocol 2: Glutathione (GSH) Trapping Assay
This protocol detects the formation of reactive metabolites by trapping them with GSH and quantifying the resulting stable adducts by LC-MS.[11][12][13][14]
Materials:
-
Liver or lung microsomes
-
This compound (unlabeled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or 20 mM NADPH solution
-
Glutathione (GSH), reduced form (e.g., 1-5 mM)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a reaction mixture containing potassium phosphate buffer, microsomes (e.g., 0.5-1.0 mg/mL protein), this compound (e.g., 50 µM), and GSH. Include control incubations without NADPH and without this compound.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a defined period (e.g., 20-60 minutes) at 37°C with gentle agitation.[10]
-
Termination: Stop the reaction by adding an excess of cold organic solvent (e.g., 2 volumes) to precipitate the protein.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[10]
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze for the presence of 4-IPO-GSH adducts. The mass transition for the adducts would be specific to the parent compound and the GSH moiety.[13] Use a high-resolution mass spectrometer for accurate mass measurement and structural confirmation.[12]
-
Quantification: Quantify the adducts using a standard curve if a synthetic standard is available, or report as peak area for relative quantification.
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison between different conditions, species, or tissues.
Table 1: Covalent Binding of [¹⁴C]this compound to Microsomes
| Microsome Source | Protein Conc. (mg/mL) | [¹⁴C]4-IPO Conc. (µM) | Incubation Time (min) | Covalent Binding (pmol/mg protein/min) |
| Human Liver (pooled) | 1.0 | 50 | 30 | Value ± SD |
| Rat Liver | 1.0 | 50 | 30 | Value ± SD |
| Rat Lung | 1.0 | 50 | 30 | Value ± SD |
| Human Liver (+ Inhibitor) | 1.0 | 50 | 30 | Value ± SD |
| Human Liver (- NADPH) | 1.0 | 50 | 30 | Value ± SD |
Note: Data presented are examples and should be replaced with experimental results.
Table 2: Formation of this compound-GSH Adducts
| Microsome Source | 4-IPO Conc. (µM) | GSH Conc. (mM) | Incubation Time (min) | GSH Adduct Peak Area (Arbitrary Units) |
| Human Liver (pooled) | 50 | 5 | 60 | Value ± SD |
| Rat Liver | 50 | 5 | 60 | Value ± SD |
| Rat Lung | 50 | 5 | 60 | Value ± SD |
| Human Liver (+ Inhibitor) | 50 | 5 | 60 | Value ± SD |
| Human Liver (- NADPH) | 50 | 5 | 60 | Value ± SD |
Note: Data presented are examples and should be replaced with experimental results. If a standard is available, data can be presented as pmol/mg protein/min.
Conclusion
The in vitro assays described provide robust and reliable methods for quantifying the bioactivation of this compound. The covalent binding assay offers a direct measure of macromolecular adduction, while the GSH trapping assay allows for the identification and quantification of the reactive intermediates formed. These protocols can be adapted to screen for inhibitors of 4-IPO metabolism, to investigate the specific CYP enzymes involved, and to understand species-specific differences in toxicity, thereby providing valuable information for toxicology and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal toxicity due to reactive metabolites formed in situ in the kidney: investigations with this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. The in vitro formation of glutathione conjugates with the microsomally activated pulmonary bronchiolar aklylating agent and cytotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of glutathione conjugates derived from this compound metabolism in bile of rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes: Inducing Acute Pulmonary Toxicity with 4-Ipomeanol in a Mouse Model
Introduction
4-Ipomeanol (4-IPO) is a furanoterpenoid toxin produced by sweet potatoes (Ipomoea batatas) when infected with the fungus Fusarium solani.[1][2] In various animal models, particularly rodents, 4-IPO serves as a potent and selective pulmonary toxicant, making it a valuable tool for studying mechanisms of acute lung injury.[2][3] Its toxicity is not inherent but arises from metabolic activation within specific lung cells, leading to cellular necrosis and organ damage.[1][4] These application notes provide a detailed protocol for inducing this compound toxicity in a mouse model for research purposes.
Mechanism of Toxicity
The toxicity of this compound is dependent on its bioactivation by cytochrome P450 (CYP) monooxygenases.[5][6] In rodents, the enzyme primarily responsible for this activation in the lung is CYP4B1, which is found in high concentrations in non-ciliated bronchiolar epithelial cells (Clara cells).[1][3][7]
The key steps in the toxic pathway are:
-
Metabolic Activation : CYP4B1 oxidizes the furan ring of the 4-IPO molecule.[4][7]
-
Formation of Reactive Intermediate : This oxidation generates a highly reactive and unstable enedial intermediate.[1][4]
-
Covalent Binding : The reactive metabolite covalently binds to cellular macromolecules, including proteins.[1][2]
-
Cellular Damage : This binding disrupts normal cellular processes, leading to glutathione depletion, oxidative stress, and ultimately, necrosis of the Clara cells.[1][8][9]
-
Pathological Consequences : The initial cell death triggers secondary effects such as inflammation, pulmonary edema, congestion, and hemorrhage.[1][10]
In male mice, renal toxicity can also be observed due to the presence of activating enzymes in the kidney.[1]
Experimental Protocols
This protocol outlines the procedure for administering this compound to mice to induce acute pulmonary toxicity. All animal procedures should be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee.
Materials:
-
This compound (CAS No. 32954-58-8)
-
Vehicle (e.g., sterile corn oil or saline)
-
CD-1 or other appropriate mouse strain
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance and weighing supplies
-
Vortex mixer
Procedure:
-
Animal Model Selection:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle (e.g., corn oil) to the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Vortex the solution thoroughly to ensure it is homogenous. Prepare the solution fresh on the day of the experiment.
-
-
Dosage and Administration:
-
The route of administration is typically intraperitoneal (i.p.) or intravenous (i.v.).[10][11][12] The i.p. route is common for ease of administration.
-
Doses should be determined based on the study's objectives. A dose of 20 mg/kg is often used to induce significant lung injury, approaching the LD50.[4] For dose-response studies, a range of doses (e.g., 5, 20, 35 mg/kg) can be used.[4][10][11]
-
Weigh each mouse immediately before dosing to calculate the precise volume of the 4-IPO solution to be administered.
-
Administer the solution via i.p. injection. Include a control group that receives only the vehicle.
-
-
Monitoring and Sample Collection:
-
After administration, monitor the mice for clinical signs of toxicity, which may include labored or rapid breathing, lethargy, and ruffled fur.[4][10] These signs can appear within a few hours at higher doses.[4][11]
-
The time to sacrifice depends on the endpoints being measured. For acute injury studies, this is typically between 12 and 48 hours post-injection.[4][12]
-
At the designated time point, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect tissues for analysis. The lungs are the primary target organ.[1] The kidneys (especially in males) and liver can also be collected.[1]
-
For histological analysis, perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin) before collection.
-
Endpoint Analysis:
-
Histopathology: Fixed lung tissue can be embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize cellular necrosis, inflammation, and edema.[11]
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell counts and protein concentration as a measure of edema.
-
Biomarker Analysis: Blood or tissue samples can be analyzed for markers of oxidative stress or inflammation.
Data Presentation
The following table summarizes key quantitative data for this compound toxicity in mice.
| Parameter | Mouse Strain | Sex | Route of Administration | Value | Reference |
| Single Dose LD50 | CD2F1 | Male | i.v. | 35 mg/kg | [10] |
| CD2F1 | Female | i.v. | 26 mg/kg | [10] | |
| 7-Day Cumulative LD50 | CD2F1 | Male | i.v. | 30 mg/kg/day | [10] |
| CD2F1 | Female | i.v. | 21 mg/kg/day | [10] | |
| Dose for Lung Lesions | CD-1 | Male | i.p. | 35-60 mg/kg | [11] |
| Dose for Renal Lesions | CD-1 | Male | i.p. | 35-120 mg/kg | [11] |
Visualizations
Signaling Pathway of this compound Toxicity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 4. mikiashwt.com [mikiashwt.com]
- 5. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo studies on the target tissue metabolism, covalent binding, glutathione depletion, and toxicity of this compound in birds, species deficient in pulmonary enzymes for metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pulmonary Disease Mechanisms with 4-Ipomeanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid toxin that serves as a valuable tool for investigating mechanisms of pulmonary disease.[1][2] Produced by sweet potatoes infected with the fungus Fusarium solani, 4-IPO exhibits potent and selective toxicity to the non-ciliated bronchiolar epithelial cells, also known as Clara cells (or Club cells), in the lungs of many animal species.[1][3][4][5][6] This cell-specific toxicity is attributed to the metabolic activation of 4-IPO by cytochrome P450 (CYP) enzymes, particularly CYP4B1, which are highly expressed in these cells.[1][2][7] The resulting reactive metabolite covalently binds to cellular macromolecules, leading to cytotoxicity and necrosis.[1] This targeted damage makes 4-IPO an excellent agent for creating animal models of acute lung injury, studying Clara cell biology, and investigating mechanisms of pulmonary repair and fibrosis. These application notes provide detailed protocols for the use of this compound in pulmonary research.
Data Presentation
Table 1: In Vivo Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | LD50 | Observed Pulmonary Effects | Reference(s) |
| Male CD2F1 Mice | Intravenous (single dose) | 35 mg/kg | Minimal cumulative toxicity after seven doses (LD50 of 30 mg/kg/day). | [8] |
| Female CD2F1 Mice | Intravenous (single dose) | 26 mg/kg | Minimal cumulative toxicity after seven doses (LD50 of 21 mg/kg/day). | [8] |
| Fischer 344 Rats | Intravenous (single dose) | ≥ 15 mg/kg | Labored respiration, terminal bronchiolar epithelial necrosis, interstitial inflammation, and alveolar edema at doses ≥ 9 mg/kg. | [8] |
| Female Long-Evans Rats | Intraperitoneal (single dose) | 19 ± 3 (SD) mg/kg | Significant increases in lung fluid at 15 mg/kg; histological evidence of pulmonary edema at 10 mg/kg; decreased tidal volume and increased respiratory rate at 5 mg/kg. | [3] |
| Beagle Dogs | Intravenous (single dose) | > 12 mg/kg | Rapid, shallow respiration and pulmonary edema prior to death; diffuse pulmonary congestion or hemorrhage. | [8] |
| Cattle | Intraruminal | Max nonlethal dose: 7.5-9 mg/kg | Respiratory syndrome indistinguishable from atypical interstitial pneumonia, with edema and emphysema. | [6] |
| Neonatal Rabbits (5-9 days old) | Intraperitoneal (single dose) | 10 mg/kg killed 6 of 10 animals | Destruction of most terminal bronchiolar cells at 5 mg/kg. | [9] |
Table 2: In Vitro Metabolism of this compound
| Tissue/Cell Type | Species | Metabolic Activity (pmol [14C]IPO covalently bound/mg protein/30 min) | Reference(s) |
| Normal Human Lung Tissue | Human | 12 - 2,007 (mean ± SE = 549 ± 60) | [10] |
| Human Lung Cancer Tissue | Human | 0 - 2,566 (mean ± SE = 547 ± 60) | [10] |
| Human Lung Cancer Cell Lines | Human | 248 - 1,047 (mean ± SE = 547 ± 62.2) | [10] |
Signaling Pathway of this compound-Induced Pulmonary Toxicity
The primary mechanism of this compound toxicity involves its metabolic activation within target cells, leading to cellular damage.
Caption: Metabolic activation of this compound in Clara cells leading to necrosis.
Experimental Workflow for In Vivo Studies
A typical workflow for investigating this compound-induced pulmonary disease in an animal model is outlined below.
Caption: Workflow for in vivo this compound lung injury studies.
Experimental Protocols
Protocol 1: Induction of Acute Lung Injury in Mice with this compound
Objective: To induce acute, selective Clara cell necrosis in mice.
Materials:
-
This compound (≥98% purity)
-
Sterile corn oil or other suitable vehicle
-
8-10 week old male C57BL/6 mice
-
Syringes and needles for intraperitoneal injection
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Preparation of 4-IPO Solution:
-
On the day of injection, prepare a stock solution of this compound in sterile corn oil. A typical concentration is 1-5 mg/mL, depending on the desired dose.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Weigh each mouse to determine the exact injection volume.
-
Administer a single intraperitoneal (i.p.) injection of this compound. A dose range of 10-35 mg/kg is commonly used to induce lung injury.[4][8] A pilot study is recommended to determine the optimal dose for the desired level of injury in your specific mouse strain.
-
Administer an equivalent volume of the vehicle (corn oil) to the control group.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of toxicity, such as labored breathing, lethargy, or ruffled fur.
-
Ensure animals have free access to food and water.
-
-
Euthanasia and Tissue Collection:
-
At the desired time point (e.g., 24, 48, or 72 hours post-injection), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Proceed immediately with tissue collection as described in subsequent protocols.
-
Protocol 2: Bronchoalveolar Lavage (BAL) for Assessment of Lung Inflammation
Objective: To collect cells and fluid from the alveolar space to assess inflammation.
Materials:
-
Euthanized mice from Protocol 1
-
Surgical board and dissection tools
-
Tracheal cannula (e.g., 20-22 gauge)
-
Suture thread
-
1 mL syringe
-
Ice-cold, sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential stain (e.g., Diff-Quik)
Procedure:
-
Surgical Preparation:
-
Place the euthanized mouse on its back on a surgical board and secure the limbs.
-
Disinfect the neck area with 70% ethanol.
-
Make a midline incision in the neck to expose the trachea.
-
-
Tracheal Cannulation:
-
Carefully dissect the muscles overlying the trachea.
-
Make a small incision in the trachea and insert the cannula.
-
Secure the cannula in place with a suture.
-
-
Lavage:
-
Attach a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs, then gently aspirate. The recovered volume should be around 0.6-0.8 mL.
-
Place the recovered BAL fluid into a 15 mL conical tube on ice.
-
Repeat the lavage process 2-3 times with fresh PBS, pooling the recovered fluid.
-
-
Cell Counting and Differential:
-
Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (which can be stored at -80°C for protein or cytokine analysis).
-
Resuspend the cell pellet in a known volume of PBS (e.g., 500 µL).
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count after staining to identify neutrophils, macrophages, and lymphocytes.
-
Protocol 3: Histological Assessment of Lung Injury
Objective: To visualize and quantify the extent of lung tissue damage.
Materials:
-
Euthanized mice from Protocol 1
-
10% neutral buffered formalin
-
Cassettes for tissue processing
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Lung Fixation:
-
After performing BAL (or in a separate cohort of animals), carefully excise the lungs.
-
Instill 10% neutral buffered formalin into the lungs via the trachea at a constant pressure (e.g., 20-25 cm H2O) to ensure uniform inflation.
-
Immerse the inflated lungs in a large volume of 10% formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Trim the fixed lung tissue and place it in cassettes.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
Assess for key features of 4-IPO-induced injury, including:
-
Necrosis and sloughing of bronchiolar epithelial cells.
-
Peribronchiolar and interstitial inflammation (neutrophil and macrophage infiltration).
-
Alveolar edema.
-
Evidence of repair and fibrosis at later time points.
-
-
A semi-quantitative scoring system can be used to grade the severity of the lung injury.
-
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a relevant lung cell line.
Materials:
-
Human or mouse lung epithelial cell line (e.g., A549, BEAS-2B, or a Clara cell line if available)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO or ethanol, diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-IPO or vehicle control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
Viability Assay (MTT Assay Example):
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a commercially available solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
These protocols provide a framework for using this compound to investigate pulmonary disease mechanisms. Researchers should adapt these methods based on their specific experimental goals and available resources. Appropriate safety precautions should always be taken when handling this compound.
References
- 1. Optimisation of bronchoalveolar lavage technique for isolating alveolar macrophages in mice | General Surgery [generalsurgery.com.ua]
- 2. researchgate.net [researchgate.net]
- 3. Murine Bronchoalveolar Lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectroscopic quantitation of cytochrome P-450 in human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Ipomeanol in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
4-Ipomeanol (IPO) is a naturally occurring furanoterpenoid first identified as a pulmonary toxin in cattle that consumed mold-damaged sweet potatoes.[1][2] Its potential as a targeted therapeutic for non-small cell lung cancer (NSCLC) stems from its unique mechanism of action. IPO is a pro-drug that requires metabolic activation by cytochrome P450 (CYP450) monooxygenases to exert its cytotoxic effects.[3][4] This bioactivation is particularly relevant to NSCLC, as it occurs preferentially in pulmonary Clara cells and type II pneumocytes, which are considered cells of origin for some types of lung cancer.[5][6]
The cytotoxic metabolite of IPO, believed to be a reactive furan epoxide or enedial intermediate, forms covalent adducts with cellular macromolecules, leading to cell death.[3][7] Research has demonstrated that certain human NSCLC cell lines, such as NCI-H322 and NCI-H358, possess the metabolic machinery to activate IPO, rendering them susceptible to its cytotoxic effects.[5] In contrast, small cell lung cancer cell lines have been shown to be resistant. This selectivity forms the basis for its investigation as a targeted agent for NSCLC.
Preclinical studies in animal models, including mice and hamsters, have shown that IPO can induce necrosis in experimental lung tumors with bronchiolar cell features.[7] However, the clinical development of IPO has been challenging. Phase I trials in patients with NSCLC revealed that the dose-limiting toxicity in humans is hepatotoxicity, not the expected pulmonary toxicity observed in preclinical animal models.[8] This species-specific difference in metabolism has limited its therapeutic application. A subsequent Phase II trial in patients with hepatocellular carcinoma did not show significant anti-tumor activity.
Despite these clinical setbacks, this compound remains a valuable research tool for studying mechanisms of metabolic activation of pro-drugs in cancer cells and for investigating the biology of Clara cells and their role in NSCLC. Further research could explore strategies to enhance its therapeutic index, such as targeted delivery systems to the lungs or combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity and Metabolic Activation of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 | Various Cell Types | 2 - 8 mM | [7] |
| Covalent Binding | Human Lung Cancer Cell Lines | 248 - 1,047 pmol/mg protein/30 min | [3] |
| Covalent Binding | Normal Human Lung Tissue | 12 - 2,007 pmol/mg protein/30 min | [3] |
| Covalent Binding | Primary Human Lung Carcinoma | 0 - 2,566 pmol/mg protein/30 min | [3] |
Table 2: In Vivo Toxicity of this compound in Animal Models
| Species | Sex | Route | LD50 | Reference |
| CD2F1 Mice | Male | IV | 35 mg/kg | [9] |
| CD2F1 Mice | Female | IV | 26 mg/kg | [9] |
| Fischer 344 Rats | Male/Female | IV | ≥ 15 mg/kg (lethal dose) | [9] |
| Beagle Dogs | Male/Female | IV | > 12 mg/kg (lethal dose) | [9] |
Signaling and Activation Pathways
The primary mechanism of this compound's cytotoxicity is not through the modulation of classical signaling pathways but via its metabolic activation to a reactive intermediate.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in NSCLC research.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H322, NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (IPO) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of IPO in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Include wells for vehicle control (medium with the same concentration of DMSO as the highest IPO concentration) and untreated control (medium only).
-
Remove the medium from the wells and add 100 µL of the respective IPO dilutions or control solutions.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of IPO concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Metabolic Activation Assessment by Covalent Binding Assay
Objective: To quantify the metabolic activation of this compound in NSCLC cells by measuring its covalent binding to cellular macromolecules.
Materials:
-
NSCLC cell lines
-
[14C]-labeled this compound ([14C]-IPO)
-
Complete culture medium
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 80% (v/v)
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture NSCLC cells in appropriate culture dishes to near confluency.
-
Treat the cells with a known concentration of [14C]-IPO (e.g., 10-100 µM) in serum-free medium for a specified time (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Cell Lysis and Protein Precipitation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells with cell lysis buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
Precipitate the protein by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Washing and Radioactivity Measurement:
-
Wash the protein pellet sequentially with 10% TCA and 80% ethanol to remove any unbound [14C]-IPO. Perform each wash by resuspending the pellet and centrifuging.
-
After the final wash, dissolve the protein pellet in a suitable solvent (e.g., 1N NaOH).
-
Transfer the dissolved pellet to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of covalently bound [14C]-IPO in pmol per mg of protein using the specific activity of the [14C]-IPO, the measured DPM, and the protein concentration.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling this compound and radioactive materials.
References
- 1. Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
- 6. Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ipomeamarone and 4-Ipomeanol in Sweet Potato Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of ipomeamarone and 4-ipomeanol in sweet potato samples. These furanoterpenoid phytoalexins are produced by sweet potatoes in response to stress, such as microbial infection, and are of significant interest due to their potential toxicity.[1][2][3] Ipomeamarone is known for its hepatotoxicity, while this compound is a potent pulmonary toxin.[2][4][5] The accurate quantification of these compounds is crucial for food safety, toxicological studies, and in the development of new therapeutic agents.
Overview of Analytical Techniques
Several analytical methods can be employed for the quantification of ipomeamarone and this compound in sweet potato tissues. The choice of method depends on the required sensitivity, selectivity, and available instrumentation. Commonly used techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS).[1][6]
Quantitative Data Summary
The following table summarizes the reported concentrations of ipomeamarone in sweet potato samples under different conditions. This data highlights the significant increase in ipomeamarone levels in response to fungal infection.
| Sample Type | Pathogen | Concentration of Ipomeamarone (mg/kg) | Reference |
| Inoculated Sweet Potato | Rhizopus stolonifer | 50.6 - 2,330 | [1] |
| Non-inoculated Control | - | 12.4 - 144.5 | [1] |
| Infected with C. fimbriata or Fusarium solani | Ceratocystis fimbriata, Fusarium solani | 1,100 - 9,300 | [1] |
| Non-infected Sweet Potatoes (UK cultivars) | - | 40 - 325 | [1] |
| Infected with various pathogens | Monilochaetes infuscans, Rhizopus stolonifer, internal cork virus | < 300 µg/g | [7] |
| Infected with various pathogens | Fusarium oxysporum, Sclerotium rolfsii, Diplodia tubericola, Ceratocystis fimbriata, Macrophomina phaseoli, Plenodomus destruens | Higher concentrations (not specified) | [7] |
Experimental Protocols
Sample Preparation and Extraction
This protocol describes a general method for the extraction of ipomeamarone and this compound from sweet potato tissue, adapted from several sources.[1][7]
Materials:
-
Sweet potato tissue (infected and/or healthy)
-
Methanol
-
Sodium chloride (NaCl)
-
Dichloromethane
-
Whatman No. 4 filter paper
-
Rotary evaporator
-
Blender
Protocol:
-
Wash and surface-sterilize healthy sweet potato roots using 0.5% sodium hypochlorite for 5 minutes, followed by three rinses with sterile distilled water.
-
For infected samples, scrape off any visible fungal growth.
-
Weigh the sweet potato tissue and blend it with methanol (e.g., 268 g of tissue with 550 mL of methanol) and NaCl (e.g., 3 g) for 3 minutes.[1]
-
Filter the extract through Whatman No. 4 filter paper.
-
Concentrate the filtrate using a rotary evaporator to remove methanol and water.
-
To the concentrated crude extract, add an equal volume of dichloromethane to partition the furanoterpenoids into the organic phase.
-
Collect the organic phase for further analysis.
Caption: Experimental workflow for the extraction and analysis of furanoterpenoids.
LC-QToF-MS Method for Ipomeamarone Quantification
This method is suitable for the sensitive and selective quantification of ipomeamarone.[1]
Instrumentation:
-
Waters ACQUITY UPLC system
-
Waters Xevo QToF-MS with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile with 0.01% formic acid
-
Gradient:
-
0–1.5 min, 10% B
-
1.5–2 min, 10–50% B
-
2–6 min, 50–100% B
-
6–9 min, 100% B
-
9–10 min, 100-10% B
-
10–12 min, 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Mode: Positive ion mode, full scan MSE
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
Quantification: Quantification is performed using a standard calibration curve generated from serially diluted solutions of isolated and purified ipomeamarone standard.
GC-MS Method with Headspace Solid-Phase Microextraction (HS-SPME)
This method is particularly useful for the analysis of volatile and semi-volatile compounds like ipomeamarone and this compound.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler
HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 80 °C
-
Incubation Time: 30 min
-
Extraction Time: 30 min
GC-MS Conditions:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature of 40 °C, hold for 2 min
-
Ramp to 150 °C at 5 °C/min
-
Ramp to 250 °C at 10 °C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 35-550
Quantification: Quantification is achieved by using an external standard calibration curve of ipomeamarone and this compound standards.
Logical Relationships in Furanoterpenoid Production
The production of ipomeamarone and this compound in sweet potatoes is a defense response to various stressors. The following diagram illustrates the logical relationship between stressors and the production of these toxic compounds.
Caption: Factors inducing the production of toxic furanoterpenoids in sweet potatoes.
Biosynthesis and Toxicity of this compound
This compound is a protoxin that requires metabolic activation to exert its toxic effects.[4] The primary pathway for its bioactivation involves cytochrome P450 enzymes, particularly CYP4B1, which is prominent in the lungs of susceptible animal species.[4] This activation leads to a reactive intermediate that can bind to macromolecules, causing cellular damage.[5] Concurrently, this compound can undergo Phase II detoxification through glucuronidation.[4] The balance between bioactivation and detoxification pathways is a key determinant of tissue-specific toxicity.
Caption: Metabolic pathways of this compound leading to toxicity or detoxification.
References
- 1. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. apsnet.org [apsnet.org]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]
Application Notes and Protocols: 4-Ipomeanol in Suicide Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suicide gene therapy is a promising strategy in cancer treatment where a non-toxic prodrug is converted into a cytotoxic compound by an enzyme expressed from a delivered gene within tumor cells. This approach offers targeted tumor cell killing with potentially reduced systemic toxicity. 4-Ipomeanol (4-IPO), a furanoterpenoid isolated from mold-infected sweet potatoes (Ipomoea batatas), is a prodrug that can be utilized in such a system.[1][2] This document provides detailed application notes and protocols for the use of this compound in conjunction with the cytochrome P450 enzyme CYP4B1 as a suicide gene therapy agent.
The core of this therapy lies in the metabolic activation of the relatively inert this compound by the enzyme CYP4B1.[3][4] This enzyme converts this compound into a highly reactive alkylating metabolite, which then induces cytotoxicity and cell death.[3][4] While rodent CYP4B1 is highly active, the human ortholog is naturally inactive.[4] However, research has shown that a genetically engineered, optimized human CYP4B1 can be used, presenting a novel and potent suicide gene system for therapies such as adoptive T-cell therapy.[5]
Mechanism of Action
The fundamental principle of the this compound/CYP4B1 suicide gene therapy system is the targeted conversion of a non-toxic prodrug into a potent cytotoxic agent within cancer cells. This is achieved by first delivering the gene encoding the enzyme CYP4B1 to the tumor cells. Once the cells express this enzyme, the systemically administered and relatively non-toxic this compound is metabolized into a highly reactive alkylating intermediate. This reactive metabolite then covalently binds to cellular macromolecules, leading to widespread cellular damage and ultimately, apoptotic cell death.
Caption: Signaling pathway of this compound/CYP4B1 suicide gene therapy.
Data Presentation
Table 1: Preclinical Toxicity of this compound
| Species | Route | LD50 | Observed Toxicities | Reference |
| Male Mice | IV | 35 mg/kg | Pulmonary toxicity, splenic and thymic lymphocyte depletion/necrosis | [6] |
| Female Mice | IV | 26 mg/kg | Pulmonary toxicity, splenic and thymic lymphocyte depletion/necrosis | [6] |
| Rats | IV | ≥ 15 mg/kg | Labored respiration, terminal bronchiolar epithelial necrosis, interstitial inflammation, alveolar edema | [6] |
| Dogs | IV | > 12 mg/kg | Rapid, shallow respiration, pulmonary edema, diffuse pulmonary congestion/hemorrhage, diffuse renal congestion | [6] |
| Cattle | Intraruminal | 7.5 - 9 mg/kg (max nonlethal dose) | Atypical interstitial pneumonia, edema, emphysema | [7] |
Table 2: Clinical Trial Data for this compound
| Phase | Cancer Type | Dose | Dose-Limiting Toxicity | Outcome | Reference |
| Phase I | Non-small cell lung cancer | Not specified | Hepatotoxicity | No significant anti-tumor effect | [8] |
| Phase II | Hepatocellular carcinoma | 1032 mg/m² or 826 mg/m² | Reversible elevations in hepatic transaminases | No relevant clinical activity | [1] |
Table 3: In Vitro Metabolism of this compound
| Cell Type | Covalent Binding of [14C]IPO (pmol/mg protein/30 min) | Reference |
| Human lung cancer cell lines (18 lines) | 248 - 1047 (mean: 547) | [9] |
| Normal human lung tissue (from 56 patients) | 12 - 2007 (mean: 549) | [9] |
| Primary human lung carcinoma tissue (from 56 patients) | 0 - 2566 (mean: 547) | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies described in studies assessing cell viability after treatment with cytotoxic agents.[3]
Objective: To determine the cytotoxic effect of this compound on cells expressing CYP4B1.
Materials:
-
Cells stably transfected with an EGR1-CYP4B1 expression vector (or other suitable vector)
-
Control cells transfected with a control plasmid
-
This compound (4-IPO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Standard cell culture medium and reagents
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the CYP4B1-expressing cells and control cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
Protocol 2: Gene Delivery using Lentiviral Vectors
This protocol is a generalized procedure based on the use of lentiviral vectors for gene delivery in T-cells.[5]
Objective: To transduce target cells (e.g., T-cells) with a lentiviral vector carrying the optimized human CYP4B1 gene.
Materials:
-
Lentiviral vector encoding optimized human CYP4B1
-
Target cells (e.g., primary T-cells)
-
Appropriate cell culture medium and supplements
-
Transduction-enhancing agents (e.g., Polybrene)
-
Centrifuge
-
Incubator
Procedure:
-
Cell Preparation: Culture the target cells to the desired confluency. For suspension cells like T-cells, ensure they are in the logarithmic growth phase.
-
Transduction: a. Plate the target cells in a suitable culture vessel. b. Add the lentiviral vector at a predetermined multiplicity of infection (MOI). c. Add a transduction-enhancing agent like Polybrene to a final concentration of 4-8 µg/mL. d. Gently mix and incubate the cells with the virus for 24 hours.
-
Post-transduction: After 24 hours, replace the virus-containing medium with fresh culture medium.
-
Gene Expression Analysis: After 48-72 hours, assess the expression of CYP4B1 by methods such as quantitative PCR (qPCR) for mRNA levels or Western blotting for protein levels.
-
Cell Expansion: Expand the transduced cells for subsequent in vitro or in vivo experiments.
Caption: Experimental workflow for lentiviral transduction of CYP4B1.
Concluding Remarks
The this compound/CYP4B1 system represents a viable and potent approach for suicide gene therapy. The ability to use an optimized human version of the CYP4B1 enzyme enhances its clinical applicability.[5] While early clinical trials with this compound alone did not show significant efficacy against lung and liver cancers, its use in a targeted gene therapy context, particularly with engineered immune cells, holds new promise.[1][8] The protocols and data presented here provide a foundational framework for researchers and drug developers to explore and advance this therapeutic strategy. Further research is warranted to optimize delivery systems, enhance the bystander effect, and evaluate its efficacy in a wider range of cancer models.
References
- 1. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined radiation and cytochrome CYP4B1/4-ipomeanol gene therapy using the EGR1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized human CYP4B1 in combination with the alkylator prodrug this compound serves as a novel suicide gene system for adoptive T-cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 4-Ipomeanol Cytotoxicity using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ipomeanol is a naturally occurring furanoterpenoid toxin produced by sweet potatoes (Ipomoea batatas) infected with the fungus Fusarium solani.[1] It is a pro-toxin that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1][2] This activation converts this compound into a highly reactive enedial intermediate that can covalently bind to cellular macromolecules, leading to disruption of normal cellular processes and ultimately cell death.[1]
The primary target organ for this compound toxicity varies among species. In many animal models, the lung is the principal target due to high concentrations of specific CYP enzymes, like CYP4B1 in rodents, in bronchiolar Clara cells.[1][3] In humans, however, the liver is the primary site of toxicity as the activation is predominantly carried out by hepatic enzymes such as CYP1A2 and CYP3A4.[1] This species-specific toxicity profile makes this compound a subject of interest in toxicology and drug development, both as a model toxicant and for its potential as a targeted anti-cancer agent, particularly for lung cancer.[2][4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an assay to measure intracellular glutathione (GSH) levels to assess oxidative stress.
Metabolic Activation and Cytotoxicity Pathway of this compound
The cytotoxicity of this compound is initiated by its metabolic activation. The following diagram illustrates the key steps in this process.
Caption: Metabolic activation and detoxification pathways of this compound leading to cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cell lines as represented by IC50 values.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 | Reference |
| NCI-H322 | Human Non-Small Cell Lung Carcinoma | Colony Formation | 4 days | Lower than NCI-H358 | [5] |
| NCI-H358 | Human Non-Small Cell Lung Carcinoma | Colony Formation | 4 days | Higher than NCI-H322 | [5] |
| NCI-H128 | Human Small Cell Lung Carcinoma | Colony Formation | 4 days | No significant effect | [5] |
| NCI-H69 | Human Small Cell Lung Carcinoma | Colony Formation | 4 days | No significant effect | [5] |
| Various Cancer Cell Lines | Lung, Ovarian, Breast, Melanoma | Not Specified | Not Specified | 2-8 mM | [1] |
| Human Lung Biopsies | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 6 mM | [1] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using various assays.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][6][7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[3][10][11][12] The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Materials:
-
Cells of interest
-
Complete cell culture medium (serum-free medium is recommended for the assay to reduce background)
-
This compound stock solution
-
96-well flat-bottom sterile microplates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the concentration of this compound.
-
Protocol 3: Intracellular Glutathione (GSH) Assay
This protocol is based on commercially available glutathione assay kits.[4][13][14][15][16] This assay measures the level of intracellular reduced glutathione (GSH), a key antioxidant. Depletion of GSH is an indicator of oxidative stress, which can be induced by toxic compounds like this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well black, clear-bottom sterile microplates
-
GSH assay kit (e.g., using a thiol-reactive fluorescent probe like monochlorobimane (MCB) or a colorimetric method based on DTNB)
-
Lysis buffer (if required by the kit)
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a black, clear-bottom plate for fluorescent assays.
-
-
GSH Measurement (Example using a fluorescent probe):
-
After treatment, wash the cells with PBS.
-
Prepare the fluorescent probe working solution according to the kit's instructions.
-
Add the working solution to each well and incubate for the time and temperature specified in the kit protocol (e.g., 30 minutes at 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for MCB).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (medium with probe) from all readings.
-
Normalize the fluorescence signal to the cell number (which can be determined in a parallel plate using a viability assay like MTT or by protein quantification).
-
Express the results as a percentage of the GSH level in the control cells.
-
Plot the percentage of GSH level against the concentration of this compound.
-
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound cytotoxicity in vitro. By employing a combination of assays that measure different cellular endpoints—cell viability (MTT), membrane integrity (LDH), and oxidative stress (GSH)—researchers can gain a comprehensive understanding of the cytotoxic mechanisms of this compound. The data generated from these assays are crucial for toxicological risk assessment and for the exploration of this compound's potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. real-research.com [real-research.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Ipomeanol-Induced Pneumotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the pneumotoxicity induced by 4-Ipomeanol (4-IPO). This furanoterpenoid, a metabolite produced in sweet potatoes infected with the fungus Fusarium solani, serves as a valuable tool for investigating mechanisms of lung injury, particularly those involving metabolic activation of xenobiotics.
Introduction to this compound-Induced Pneumotoxicity
This compound is a selective pneumotoxicant in many animal species, causing dose-dependent lung injury characterized by labored respiration, pulmonary edema, and necrosis of bronchiolar epithelial cells.[1] Its toxicity is not inherent but arises from metabolic activation by cytochrome P450 (CYP) monooxygenases, primarily within the non-ciliated bronchiolar epithelial cells, also known as Clara cells (or Club cells).[2] In these cells, CYP enzymes, particularly CYP4B1 in many animal models, oxidize the furan ring of 4-IPO to form a highly reactive and unstable epoxide, which rearranges into an enedial intermediate.[3] This reactive metabolite readily forms covalent bonds with cellular macromolecules, leading to cytotoxicity, oxidative stress, inflammation, and ultimately, cell death.[3] The species- and organ-specificity of 4-IPO toxicity is largely determined by the expression and activity of the activating CYP enzymes.[3]
Animal Models
Mice and rats are the most commonly used animal models for studying 4-IPO-induced pneumotoxicity due to their well-characterized responses and the availability of research tools. Other species, such as dogs and cattle, have also been studied.[1]
Data Presentation: Quantitative Toxicological Data for this compound
Table 1: Lethal Dose (LD50) of this compound in Various Animal Models
| Animal Model | Strain/Breed | Route of Administration | LD50 | Reference(s) |
| Mouse (Male) | CD2F1 | Intravenous (IV) | 35 mg/kg | [1] |
| Mouse (Female) | CD2F1 | Intravenous (IV) | 26 mg/kg | [1] |
| Mouse (Male) | CD-1 | Intraperitoneal (IP) | > 60 mg/kg, < 120 mg/kg | [4] |
| Rat | Fischer 344 | Intravenous (IV) | ≥ 15 mg/kg (lethal dose) | [1] |
| Dog | Beagle | Intravenous (IV) | > 12 mg/kg (lethal dose) | [1] |
| Cattle | Not Specified | Intraruminal | > 7.5 - 9 mg/kg (max nonlethal) | [5] |
Table 2: Key Pathological Findings in Animal Models of this compound Pneumotoxicity
| Animal Model | Key Pathological Findings | Time Course | Reference(s) |
| Mouse | Necrosis of non-ciliated bronchiolar epithelial (Clara) cells, pulmonary edema, interstitial inflammation. | Necrosis evident within 24-48 hours. | [6] |
| Rat | Necrosis of terminal bronchiolar epithelial cells, alveolar edema, interstitial inflammation. | Changes observed at ≥ 9 mg/kg. | [1] |
| Dog | Rapid, shallow respiration, pulmonary edema, diffuse pulmonary congestion/hemorrhage. | Acute onset with lethal doses. | [1] |
| Cattle | Respiratory syndrome indistinguishable from atypical interstitial pneumonia, edema, and emphysema. | Acute onset. | [5] |
Experimental Protocols
Protocol 1: Induction of Acute Pneumotoxicity in Mice with this compound
1. Materials:
-
This compound (synthetic)
-
Vehicle (e.g., sterile saline, corn oil)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal balance
2. Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 60 mg/kg in a 25g mouse with an injection volume of 0.1 mL, the concentration should be 15 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise volume of the 4-IPO solution to be administered.
-
Administer the this compound solution via intraperitoneal (IP) injection. A typical dose to induce significant lung injury is 60 mg/kg.[4]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity, such as labored breathing, lethargy, and ruffled fur.
-
Monitor body weight daily.
-
-
Endpoint and Sample Collection:
-
Euthanize the mice at predetermined time points (e.g., 24, 48, 72 hours) post-injection.
-
Collect samples for analysis, including bronchoalveolar lavage fluid (BALF) and lung tissue for histopathology and biochemical assays.
-
Protocol 2: Bronchoalveolar Lavage (BAL) in Mice
1. Materials:
-
Euthanized mouse
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 20G catheter)
-
Suture thread
-
1 mL syringe
-
Ice-cold, sterile phosphate-buffered saline (PBS)
-
15 mL conical tube
2. Procedure:
-
Place the euthanized mouse in a supine position and disinfect the neck area with 70% ethanol.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully dissect the muscles overlying the trachea.
-
Place a suture thread under the trachea.
-
Make a small incision in the trachea and insert the cannula.
-
Secure the cannula in place with the suture thread.
-
Attach a 1 mL syringe containing 0.8 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate. Repeat this process three times with the same fluid to maximize cell recovery.
-
Pool the recovered fluid (BALF) in a 15 mL conical tube on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for biochemical analysis and resuspend the cell pellet in a known volume of PBS for cell counting and differential analysis.
Protocol 3: Assessment of Pulmonary Edema (Lung Wet-to-Dry Weight Ratio)
1. Materials:
-
Euthanized mouse
-
Dissection tools
-
Analytical balance
-
Drying oven
2. Procedure:
-
Following euthanasia, carefully excise the lungs.
-
Remove any excess connective tissue and blot the lungs dry.
-
Immediately weigh the lungs to obtain the "wet weight".
-
Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Weigh the dried lungs to obtain the "dry weight".
-
Calculate the wet-to-dry weight ratio (Wet Weight / Dry Weight). An increased ratio in the 4-IPO treated group compared to the control group is indicative of pulmonary edema.
Protocol 4: Histopathological Analysis of Lung Tissue
1. Materials:
-
Euthanized mouse
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
2. Procedure:
-
Perfuse the lungs with 10% neutral buffered formalin via the trachea at a constant pressure (e.g., 20-25 cm H₂O) to ensure proper fixation and inflation.
-
Immerse the inflated lungs in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed lung tissue through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount with a coverslip.
-
Examine the slides under a light microscope for pathological changes such as necrosis of bronchiolar epithelium, inflammatory cell infiltration, alveolar edema, and hyaline membrane formation.
Histopathological Scoring: A semi-quantitative scoring system can be used to assess the severity of lung injury.[4][7]
Table 3: Example of a Semi-Quantitative Histopathological Scoring System for Acute Lung Injury
| Feature | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Alveolar Congestion & Edema | No congestion or edema | Focal, minimal congestion and edema | Multifocal, moderate congestion and edema | Diffuse, severe congestion and edema |
| Inflammatory Cell Infiltration | No inflammatory cells | Few scattered inflammatory cells | Moderate infiltration in alveolar septa and airspaces | Dense, widespread inflammatory cell infiltration |
| Bronchiolar Epithelial Necrosis | Intact epithelium | Focal, single-cell necrosis | Multifocal necrosis of the bronchiolar lining | Extensive, confluent necrosis of the bronchiolar lining |
| Hyaline Membrane Formation | No hyaline membranes | Rare, thin hyaline membranes | Multiple, distinct hyaline membranes | Thick, widespread hyaline membranes |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Pneumotoxicity
Caption: Metabolic activation of this compound in Clara cells leading to pneumotoxicity.
Experimental Workflow for Assessing this compound Pneumotoxicity
Caption: Workflow for inducing and assessing this compound-induced lung injury in mice.
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Features and Measurements of Experimental Acute Lung Injury in Animals: An Official American Thoracic Society Workshop Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Journal of Western Black Sea » Submission » Histological Scoring Systems for the Assessment of the Degree of Lung Injury in Rats [dergipark.org.tr]
Application Notes and Protocols for the Analytical Detection of 4-Ipomeanol Metabolites
Introduction
4-Ipomeanol (4-IPO) is a pneumotoxic furanoterpenoid produced in sweet potatoes infected with the fungus Fusarium solani.[1][2] Its toxicity is not inherent to the parent molecule but arises from its metabolic activation by Cytochrome P450 (CYP) enzymes into a highly reactive alkylating intermediate.[1][3] This bioactivation is tissue- and species-specific, leading to lung toxicity in rodents and hepatotoxicity in humans.[1][4] The reactive metabolite can covalently bind to cellular macromolecules, leading to cell necrosis.[1][3] However, the organism also possesses detoxification pathways, primarily through glucuronidation and conjugation with glutathione (GSH) or other nucleophiles.[1][5]
Understanding the balance between these bioactivation and detoxification pathways is crucial for toxicological assessment and drug development. This document provides detailed application notes and protocols for the analytical detection and quantification of key this compound metabolites, aimed at researchers, scientists, and drug development professionals.
Metabolic Pathways of this compound
The metabolism of 4-IPO proceeds via two main competing routes: bioactivation (Phase I) and detoxification (Phase II).
-
Bioactivation: CYP monooxygenases, specifically CYP4B1 in rodent lungs and CYP1A2/CYP3A4 in the human liver, oxidize the furan ring of 4-IPO.[1] This forms an unstable epoxide intermediate that rearranges into a reactive γ-ketoenal, referred to as an enedial intermediate.[1][5] This electrophilic enedial can covalently bind to proteins and other cellular nucleophiles, causing toxicity.[1]
-
Detoxification: 4-IPO can be detoxified through two primary mechanisms. The parent compound can undergo direct Phase II metabolism via UDP-glucuronosyltransferase (UGT) to form 4-IPO glucuronide, a water-soluble conjugate that is readily excreted.[1][5][6] Alternatively, the reactive enedial intermediate can be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH), N-acetyl cysteine (NAC), or N-acetyl lysine (NAL), forming various adducts that can be excreted.[1][5]
Caption: Metabolic pathways of this compound bioactivation and detoxification.
Application Note 1: Quantitative Analysis of this compound Conjugates by LC-MS/MS
This section details the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of 4-IPO metabolites, particularly the N-acetylcysteine/N-acetyllysine (NAC/NAL) adduct formed from the reactive enedial and the 4-IPO glucuronide conjugate.
Experimental Workflow: Sample Preparation from In Vitro Microsomal Incubations
In vitro metabolism studies using liver or lung microsomes are essential for investigating species differences and characterizing metabolic pathways.
Caption: Workflow for preparing 4-IPO metabolite samples from microsomal incubations.
Protocol 1: In Vitro Microsomal Metabolism
This protocol is adapted from methodologies used to measure both bioactivation (adduct formation) and direct glucuronidation.[5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 250 µL containing:
-
Microsomal protein (e.g., 0.1 mg from liver or lung)
-
Tris buffer (100 mM, pH 8.4)
-
This compound (50 µM)
-
Magnesium chloride (10 mM)
-
CHAPS (0.5 mg/mL)
-
For Glucuronidation: UDPGA (5 mM)
-
For Bioactivation/Adduct Formation: An NADPH-generating system.
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. Initiate the reaction by adding the substrate (4-IPO) or cofactors. Incubate for a defined period (e.g., 20 minutes for bioactivation, 60 minutes for glucuronidation).[5]
-
Reaction Termination: Stop the reaction by adding an equal volume (250 µL) of ice-cold methanol containing a suitable internal standard (e.g., 4-methylumbelliferyl glucuronide (4-MBG) for glucuronidation assays).[5]
-
Protein Precipitation: Vortex the mixture and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.[5]
-
Sample Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is based on a published method for detecting the 4-IPO NAC/NAL adduct.[5] A similar approach can be used for 4-IPO glucuronide with optimized parameters.
-
Instrumentation: A tandem quadrupole mass spectrometer operating in electrospray positive mode (ESI+) coupled to an HPLC or UPLC system.[5]
-
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold C18 (100 x 2.1 mm, 3 µm particle size).[5]
-
Mobile Phase A: 10 mM formic acid in water.[5]
-
Mobile Phase B: 10 mM formic acid in methanol.[5]
-
Flow Rate: 300 µL/minute.[5]
-
Gradient:
-
Start at 30% B.
-
Increase to 100% B over 2 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and equilibrate.[5]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each metabolite.
-
Quantitative Data: LC-MS/MS Parameters
The following table summarizes key mass spectrometry parameters for the detection of 4-IPO adducts.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| NAC/NAL Adduct | 452 | 353 | ESI+ | [5] |
Application Note 2: Complementary Analytical Techniques
While LC-MS/MS is a primary tool, other techniques are valuable for the comprehensive analysis of 4-IPO and its metabolites.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or diode-array detection is frequently used for the isolation, purification, and analysis of 4-IPO metabolites, particularly from in vitro incubations or biological fluids like urine.[6][7]
Protocol 3: General HPLC Analysis
This protocol is based on a method used to isolate products from microsomal incubations.[7]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Metachem Inertsil C18 (4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 1.5 mL/minute.[7]
-
Gradient: Run a gradient from 100% A to 25% B over 25 minutes.[7]
-
Detection: Monitor UV absorbance at relevant wavelengths (e.g., 223 and 295 nm for certain adducts).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for metabolomics, especially for analyzing volatile or semi-volatile compounds.[8] For non-volatile metabolites like glucuronides or amino acid conjugates, chemical derivatization (e.g., trimethylsilylation) is required to increase their volatility for GC-MS analysis.[9][10] While specific protocols for 4-IPO metabolites are less common, GC-MS can be used to profile related metabolic pathways.
Radiolabeling and Covalent Binding Assays
To assess the extent of bioactivation, studies often use radiolabeled [14C]this compound.[11] The amount of radioactivity covalently bound to proteins after microsomal incubation serves as a direct measure of the formation of the reactive alkylating metabolite.
Quantitative Data: Metabolic Activity
The following table presents quantitative data on 4-IPO metabolism obtained through various analytical methods.
| Parameter | Species / System | Value | Analytical Method | Reference |
| [14C]IPO Covalent Binding | Human Normal Lung Tissue | 12 - 2,007 pmol/mg protein/30 min | Scintillation Counting | [11] |
| [14C]IPO Covalent Binding | Human Lung Cancer Tissue | 0 - 2,566 pmol/mg protein/30 min | Scintillation Counting | [11] |
| Urinary Excretion | Rat (in vivo) | 47% of dose within 4 hours | Scintillation Counting | [6] |
| Half-life (t½) | Mouse (intravenous) | ~33 minutes | Not Specified | [1] |
| Primary Urinary Metabolite | Rat (in vivo) | This compound glucuronide | HPLC, MS | [6] |
Analytical Workflow: General LC-MS/MS Process
The logical flow from a prepared sample to final data analysis in a typical LC-MS/MS experiment is illustrated below.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]
- 3. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipomeanol 4-glucuronide, a major urinary metabolite of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. azolifesciences.com [azolifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identifying Inhibitors of 4-Ipomeanol Metabolic Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at identifying inhibitors of 4-Ipomeanol (IPO) metabolic activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound metabolic activation and toxicity?
This compound is a pro-toxin that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its toxic effects.[1] The activation process involves the oxidation of the furan ring of IPO to form an unstable epoxide. This epoxide then rearranges to a highly reactive enedial intermediate.[1][2][3] This enedial intermediate can covalently bind to cellular macromolecules, including proteins, leading to cytotoxicity and tissue necrosis.[1][4]
Q2: Which cytochrome P450 enzymes are responsible for this compound activation?
The primary enzymes responsible for IPO activation vary significantly between species, which is a critical consideration for experimental design.
-
In rodents and rabbits , CYP4B1, highly expressed in the lungs, is the major enzyme that activates IPO, leading to pronounced pneumotoxicity.[1][3][5]
-
In humans , the metabolic activation of IPO is primarily carried out by CYP1A2 and CYP3A4 in the liver, which explains the observed hepatotoxicity in clinical trials.[1][2][6] Other human CYP isoforms, such as CYP2C19 and CYP2D6, have also been shown to bioactivate IPO.[2][7]
Q3: What are the known inhibitors of this compound metabolic activation?
Several compounds have been identified as inhibitors of IPO metabolic activation. General P450 inhibitors can attenuate the covalent binding of IPO's reactive metabolite.[5] A specific and potent inhibitor of CYP4B1-mediated IPO activation is HET0016.[3] Furthermore, IPO itself can act as a mechanism-based inactivator of human CYP3A4.[6][8][9]
Troubleshooting Guide
Issue 1: High variability in IPO activation rates between experiments.
-
Possible Cause: Inconsistent source of enzymes (e.g., microsomes, recombinant enzymes). The expression and activity of CYP enzymes can vary significantly depending on the source and preparation method.
-
Solution: Use a consistent and well-characterized source of enzymes for all experiments. If using microsomes, ensure they are from the same lot. For recombinant enzymes, verify the specific activity of each batch. Species differences are a major factor; ensure you are using the appropriate model system (e.g., human liver microsomes for studying human-relevant metabolism).[10]
Issue 2: Failure to detect the reactive enedial intermediate.
-
Possible Cause: The enedial intermediate is highly unstable and reactive.[1] Direct detection is challenging.
-
Solution: Employ a trapping assay. The use of nucleophilic trapping agents like N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL) allows for the formation of a stable adduct with the enedial intermediate. This adduct can then be readily detected and quantified using LC-MS/MS.[3][11]
Issue 3: Discrepancy between in vitro inhibitor potency and in vivo efficacy.
-
Possible Cause: The overall toxicity of IPO in vivo is determined by the balance between metabolic activation and detoxification pathways, such as glucuronidation.[11] An inhibitor may be potent against a specific CYP isoform in vitro, but its in vivo effect can be influenced by these competing pathways.
-
Solution: When possible, assess the effect of the inhibitor on both phase I (activation) and phase II (detoxification) metabolic pathways. This provides a more comprehensive understanding of the compound's potential in vivo effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against this compound metabolic activation.
| Inhibitor | Target Enzyme | System | Potency (IC₅₀) | Reference |
| HET0016 | Rabbit CYP4B1 | Purified Recombinant Enzyme | 37 nM | [3] |
| HET0016 | Bovine CYP4B1 | Lung Microsomes | 23 nM | [3] |
| This compound | Human CYP3A4 | Kᵢ = 20 µM, kᵢₙₐ꜀ₜ = 0.15 min⁻¹ | [6][8][9] |
Key Experimental Protocols
Protocol 1: In Vitro this compound Bioactivation Assay with Nucleophilic Trapping
This assay quantifies the formation of the reactive enedial intermediate by trapping it with NAC and NAL.[3]
Materials:
-
This compound (IPO)
-
Microsomes (e.g., human liver, rabbit lung) or recombinant CYP enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
N-acetyl-cysteine (NAC)
-
N-acetyl-lysine (NAL)
-
Test inhibitor
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures in triplicate containing potassium phosphate buffer, microsomes or recombinant enzymes, IPO (e.g., 50 µM), NAC (e.g., 20 mM), and NAL (e.g., 20 mM).
-
If testing an inhibitor, add it to the mixture at various concentrations. Include a vehicle control.
-
Pre-incubate the mixtures for a short period at 37°C.
-
Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the stable NAC/NAL-IPO adduct using a validated LC-MS/MS method.[3]
Protocol 2: [¹⁴C]this compound Covalent Binding Assay
This assay measures the extent of covalent binding of the reactive IPO metabolite to proteins.[12]
Materials:
-
Radiolabeled [¹⁴C]this compound
-
Microsomes or cell lysates
-
NADPH regenerating system
-
Test inhibitor
-
Trichloroacetic acid (TCA)
-
Solvents for washing (e.g., methanol, ethanol)
-
Scintillation counter
Procedure:
-
Prepare incubation mixtures containing microsomes or cell lysates, [¹⁴C]IPO, and the NADPH regenerating system.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Initiate the reaction and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Pellet the proteins by centrifugation.
-
Wash the protein pellet extensively with solvents to remove any unbound [¹⁴C]IPO.
-
Solubilize the final protein pellet.
-
Quantify the amount of covalently bound radioactivity using a scintillation counter.
-
Determine the protein concentration of the samples to normalize the data (e.g., pmol of bound [¹⁴C]IPO per mg of protein).[12]
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for inhibitor screening using a trapping assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioactivation of this compound by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of 4-Ipomeanol in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and improving the stability of 4-Ipomeanol in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive chemical features?
A1: this compound (4-IPO) is a furanoterpenoid toxin. Its structure contains three key functional groups that influence its reactivity: a furan ring, a ketone group, and a secondary alcohol. While the furan ring is aromatic and thus relatively stable, furan compounds, in general, can be susceptible to oxidation and degradation, particularly when exposed to light and air. The secondary alcohol and ketone groups also offer sites for chemical reactions.
Q2: What is the primary cause of this compound instability in biological experiments?
A2: The primary cause of this compound's instability in a biological context is metabolic activation, not necessarily inherent chemical instability in aqueous solution. In vivo and in vitro, 4-IPO is metabolized by cytochrome P450 (CYP) enzymes into a highly reactive electrophilic intermediate, an enedial, which can covalently bind to cellular macromolecules like proteins, leading to cytotoxicity.[1] This metabolic instability is a key aspect of its mechanism of toxicity.
Q3: Does this compound degrade in aqueous solutions outside of a biological system?
Q4: Are there any known stabilizers for this compound or related furan compounds?
A4: There are no specifically published stabilizers for this compound solutions. However, for other furan compounds, antioxidants such as butylated hydroxytoluene (BHT) are often used to prevent oxidation.[2] The use of chelating agents like EDTA could also theoretically reduce degradation catalyzed by metal ions.[2]
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This will minimize the potential for hydrolysis or other water-mediated degradation during storage. The stock solution should then be diluted to the final working concentration in your aqueous experimental medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in experimental results between batches. | Degradation of this compound stock or working solutions. | - Prepare fresh working solutions for each experiment from a frozen stock. - Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. - Protect all solutions from light by using amber vials or wrapping containers in foil. - Consider performing a simple stability test on your working solution under your experimental conditions (see Experimental Protocols). |
| Loss of this compound activity over the course of a long-term experiment. | Instability in cell culture medium. | - Minimize the time this compound is in the aqueous medium before and during the experiment. - If possible, replace the medium with freshly prepared this compound solution at regular intervals. - Evaluate the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then analyzing its concentration by HPLC. |
| Unexpected cytotoxic effects at low concentrations. | Formation of a more potent degradation product. | - Prepare fresh solutions immediately before use. - Store stock solutions at -80°C. - Analyze the purity of your this compound stock and working solutions by HPLC to check for degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (General Method)
This is a general reverse-phase HPLC method that can be optimized and validated for your specific instrumentation and experimental needs.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal absorbance (a starting point could be around 254 nm, typical for aromatic compounds).
-
Gradient:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Method Validation (to be performed by the user):
-
Specificity: Analyze a placebo (solution without this compound) to ensure no interfering peaks.
-
Linearity: Prepare a series of dilutions of a this compound standard to generate a calibration curve.
-
Accuracy and Precision: Analyze replicate preparations of known concentrations of this compound.
-
Forced Degradation: To confirm the method is stability-indicating, subject this compound solutions to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the chromatograms to ensure that degradation product peaks are resolved from the parent this compound peak.[3][4]
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Metabolic activation and detoxification pathways of this compound.
References
- 1. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting common issues in 4-Ipomeanol synthesis protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Ipomeanol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary approaches for the synthesis of this compound:
-
Biosynthesis: This method involves the use of plant cell cultures of Ipomoea batatas (sweet potato). The production of this compound is induced by treating the cell cultures with elicitors, which are compounds that trigger a defense response in the plant cells, leading to the synthesis of secondary metabolites like this compound. Common elicitors include preparations from the fungus Fusarium solani, chitin, and chitosan.
-
Chemical Synthesis: This is a multi-step organic synthesis process that typically starts from a commercially available furan derivative, such as diethyl 3,4-furandicarboxylate.[1] The synthesis involves a series of reactions including hydrolysis, decarboxylation, Claisen condensation, and reaction with a propylene oxide derivative to build the final molecular structure of this compound.[1]
Q2: What is the mechanism of toxicity of this compound?
A2: this compound is a pro-toxin, meaning it is not toxic itself but is converted into a toxic metabolite in the body.[1] This metabolic activation is carried out by cytochrome P450 (CYP) enzymes, primarily in the lungs and liver.[1] The CYP enzymes oxidize the furan ring of this compound to form a highly reactive epoxide intermediate. This intermediate is unstable and rearranges to form a toxic enedial, which can then covalently bind to cellular macromolecules like proteins, leading to cellular damage and toxicity.[1]
Troubleshooting Guide: Biosynthesis of this compound
This section addresses common issues encountered during the production of this compound from Ipomoea batatas cell suspension cultures.
Problem: Low or no yield of this compound.
-
Question: I have established my Ipomoea batatas cell suspension culture, but upon extraction, I am detecting very low to no this compound. What could be the issue?
-
Answer: Low yields of this compound in plant cell cultures can be attributed to several factors. A primary reason is the absence or insufficient concentration of an elicitor. Plant cells in culture often need an external trigger to induce the production of secondary metabolites. Additionally, the growth phase of the culture at the time of elicitation is crucial for optimal production. Other factors to consider are the composition of the culture medium and the overall health of the cells.
-
Troubleshooting Steps:
-
Introduce an Elicitor: Add a suitable elicitor to your culture medium. Common choices include preparations from Fusarium solani, chitin, or chitosan.
-
Optimize Elicitor Concentration: The concentration of the elicitor can significantly impact the yield. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.
-
Timing of Elicitation: The timing of elicitor addition is critical. Elicitation is often most effective during the exponential growth phase of the cell culture.
-
Medium Composition: Ensure your culture medium has the appropriate balance of nutrients, plant hormones (e.g., auxins and cytokinins), and a suitable carbon source to support both cell growth and secondary metabolite production.
-
Cell Line Selection: Not all cell lines derived from Ipomoea batatas will be high producers of this compound. It may be necessary to screen different cell lines or select for high-producing cells.
-
-
-
Problem: Cell culture browning and death after elicitor addition.
-
Question: After adding the elicitor to my cell suspension culture, the cells turned brown and appeared to be dying, leading to a poor yield of this compound. What is happening?
-
Answer: This phenomenon is likely due to a hypersensitive response of the plant cells to the elicitor. While a defense response is desired to induce this compound synthesis, an overly strong response can lead to programmed cell death. This is often a result of using an elicitor concentration that is too high.
-
Troubleshooting Steps:
-
Reduce Elicitor Concentration: Lower the concentration of the elicitor in your experiments. A concentration that is too high can be toxic to the cells.
-
Gradual Elicitation: Instead of a single large dose, consider adding the elicitor in smaller portions over a period of time.
-
Optimize Elicitation Duration: The duration of exposure to the elicitor can also influence cell viability. Shorter exposure times may be sufficient to induce this compound production without causing excessive cell death.
-
-
-
Data Presentation: Biosynthesis
The following table summarizes the effect of different biotic elicitors on the production of this compound in Ipomoea batatas callus cultures.
| Elicitor | Concentration | This compound Yield (mg/g dry weight) | Reference |
| Control (no elicitor) | N/A | Not specified | [2] |
| Fusarium solani extract | 1:20 (v/v) | 3.45 | [2] |
| Chitosan | 5 µg/mL | 4.88 | [2] |
| Chitin | 5 µg/mL | 6.61 | [2] |
Troubleshooting Guide: Chemical Synthesis of this compound
This section addresses common issues encountered during the multi-step chemical synthesis of this compound.
Problem: Low yield in the Claisen Condensation step.
-
Question: I am getting a low yield for the Claisen condensation reaction to form the β-keto ester intermediate. What are the likely causes?
-
Answer: The Claisen condensation is a sensitive reaction that can be affected by several factors. A common issue is the use of a catalytic amount of base instead of a stoichiometric amount. The reaction is an equilibrium process, and the deprotonation of the resulting β-keto ester by a full equivalent of base is what drives the reaction to completion. Other potential issues include the presence of water, which can hydrolyze the ester starting material and consume the base, and the choice of base and solvent.
-
Troubleshooting Steps:
-
Use a Stoichiometric Amount of Base: Ensure you are using at least one full equivalent of a strong base (e.g., sodium ethoxide) for each equivalent of the ester that has α-hydrogens.
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the ester and quenching of the base.
-
Choice of Base: The alkoxide base used should correspond to the alcohol portion of the ester to avoid transesterification as a side reaction.
-
Reaction Temperature: While the reaction is often performed at room temperature or with gentle heating, optimizing the temperature may improve the yield.
-
-
-
Problem: Difficulty in the purification of furan-containing intermediates.
-
Question: My furan-containing intermediates in the synthesis are showing signs of degradation (e.g., turning dark) and are difficult to purify by column chromatography. What can I do?
-
Answer: Furan derivatives can be sensitive to acidic conditions and prolonged exposure to air and light, which can lead to polymerization and discoloration. During purification by silica gel chromatography, the acidic nature of the silica gel can sometimes promote degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: If you suspect acid-catalyzed degradation on the column, you can use silica gel that has been neutralized by washing with a solution of a weak base (e.g., triethylamine in the eluent).
-
Use Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if your compound has sufficient polarity.
-
Minimize Exposure to Air and Light: Work with the furan intermediates under an inert atmosphere (e.g., nitrogen or argon) and protect them from light by wrapping the reaction flask and chromatography column in aluminum foil.
-
Prompt Purification: Purify the intermediates as quickly as possible after they are synthesized to minimize the time for degradation to occur.
-
-
-
Experimental Protocols
1. Biosynthesis of this compound in Ipomoea batatas Cell Culture
-
Cell Culture Initiation:
-
Establish callus cultures from sterile explants of Ipomoea batatas on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and kinetin).
-
Transfer the friable callus to a liquid MS medium to initiate a cell suspension culture.
-
Maintain the suspension culture on a rotary shaker at approximately 120 rpm in the dark at 25°C. Subculture the cells every 2-3 weeks.
-
-
Elicitation:
-
Grow the cell suspension culture until it reaches the mid-exponential growth phase.
-
Prepare a sterile stock solution of the chosen elicitor (e.g., chitin at 1 mg/mL in water).
-
Add the elicitor to the cell culture to the desired final concentration (e.g., 5 µg/mL for chitin).
-
Continue to incubate the culture under the same conditions for a specified period (e.g., 48-72 hours).
-
-
Extraction and Quantification:
-
Separate the cells from the medium by filtration.
-
Dry the cells and then extract them with a suitable solvent, such as methanol.
-
Analyze the extract for the presence and quantity of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
2. Chemical Synthesis of this compound
This protocol is a generalized procedure based on the known synthetic route. Researchers should optimize the conditions for their specific laboratory setup.
-
Step 1: Synthesis of Ethyl 3-furoate
-
Partially hydrolyze diethyl 3,4-furandicarboxylate with one equivalent of sodium hydroxide in ethanol to yield 4-(ethoxycarbonyl)furan-3-carboxylic acid.
-
Decarboxylate the resulting monoester by heating with copper powder to obtain ethyl 3-furoate.
-
-
Step 2: Claisen Condensation
-
React ethyl 3-furoate with ethyl acetate in the presence of a strong base like sodium ethoxide in an anhydrous solvent (e.g., diethyl ether or THF) to form ethyl 3-furoylacetate.
-
-
Step 3: Formation of the Lactone Intermediate
-
React the ethyl 3-furoylacetate with propylene oxide in the presence of a base to form the corresponding lactone.
-
-
Step 4: Hydrolysis and Decarboxylation to this compound
-
Hydrolyze the lactone intermediate under acidic or basic conditions, followed by decarboxylation to yield this compound.
-
-
Purification:
-
The final product and intermediates can be purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent.
-
Mandatory Visualizations
Caption: Metabolic activation of this compound to its toxic metabolite.
Caption: Workflow for the chemical synthesis of this compound.
References
Technical Support Center: Optimizing Dosing Regimens for In Vivo Studies with 4-Ipomeanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ipomeanol in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in in vivo studies?
This compound (4-IPO) is a pneumotoxic furanoterpenoid produced by sweet potatoes infected with the fungus Fusarium solani.[1] It is a valuable tool in preclinical research, primarily to model acute lung injury, particularly damage to bronchiolar epithelial cells (Clara cells).[2][3][4] Its utility stems from its mechanism of action, which involves metabolic activation by Cytochrome P450 (CYP) enzymes into a reactive alkylating agent, leading to cell-specific necrosis.[1][3][5]
2. What is the primary mechanism of this compound toxicity?
This compound is a pro-toxin, meaning it requires metabolic activation to exert its toxic effects.[3][6] In susceptible species, CYP monooxygenases, particularly CYP4B1 located in the Clara cells of the lungs, oxidize the furan ring of this compound.[1][2] This creates a highly reactive electrophilic intermediate, an enedial, which covalently binds to cellular macromolecules, leading to cellular dysfunction and necrosis.[1][5] The primary target cells in rodents are the non-ciliated bronchiolar epithelial (Clara) cells.[1][3][4]
3. Are there species-specific differences in this compound toxicity?
Yes, there are significant species-specific differences in the target organ of this compound toxicity.[1][6][7]
-
Rodents (Mice, Rats, Rabbits, Hamsters): The primary target organ is the lung due to high concentrations of CYP4B1 in bronchiolar Clara cells.[1][8] In some cases, at higher doses, liver and kidney necrosis has been observed in mice and hamsters.[1]
-
Dogs: The lung is a major target, but they also exhibit renal congestion at lethal doses.[8]
-
Cattle: Ingestion of moldy sweet potatoes containing this compound leads to atypical interstitial pneumonia.[3][9][10][11]
-
Humans: The primary target organ is the liver, not the lungs.[1][12] This is because human CYP4B1 does not effectively activate this compound, whereas hepatic enzymes like CYP1A2 and CYP3A4 do.[1]
4. What are the typical dosing regimens for this compound in common laboratory animals?
Dosing regimens vary significantly depending on the species, strain, sex, and the desired experimental outcome (e.g., lethal toxicity vs. sublethal lung injury). The intravenous (IV) and intraperitoneal (IP) routes are common.
| Species | Strain | Sex | Route | Dose | Outcome | Reference |
| Mouse | CD2F1 | Male | IV | 35 mg/kg | LD50 (single dose) | [8] |
| Mouse | CD2F1 | Female | IV | 26 mg/kg | LD50 (single dose) | [8] |
| Mouse | CD2F1 | Male | IV | 30 mg/kg/day | LD50 (7 daily doses) | [8] |
| Mouse | CD2F1 | Female | IV | 21 mg/kg/day | LD50 (7 daily doses) | [8] |
| Rat | Fischer 344 | Not Specified | IV | ≥ 15 mg/kg | Lethal | [8] |
| Rat | Fischer 344 | Not Specified | IV | ≥ 9 mg/kg | Labored respiration, bronchiolar necrosis | [8] |
| Rat | Long-Evans | Female | IP | 19 ± 3 mg/kg | 24-h LD50 | [13] |
| Rat | Long-Evans | Female | IP | 10 mg/kg | Histological evidence of pulmonary edema | [13] |
| Rat | Long-Evans | Female | IP | 5 mg/kg | Decreased tidal volume, increased respiratory rate | [13] |
| Dog | Beagle | Not Specified | IV | > 12 mg/kg | Lethal | [8] |
| Rabbit | Neonatal | Not Specified | IP | 10 mg/kg | Lethal to 60% of neonates | [14] |
| Rabbit | Neonatal | Not Specified | IP | 5 mg/kg | Destruction of most terminal bronchiolar cells | [14] |
| Cattle | Not Specified | Not Specified | Intraruminal | 7.5 - 9 mg/kg | Maximum nonlethal oral dose | [9][15] |
5. What vehicle should I use to dissolve and administer this compound?
While the provided search results do not specify a universal vehicle, this compound's chemical structure (containing a hydroxyl and a ketone group) suggests it has some polarity. For in vivo studies, it is often dissolved in a vehicle that is safe for the chosen route of administration. Common vehicles for similar compounds include saline, phosphate-buffered saline (PBS), or solutions containing a small amount of a biocompatible solvent like DMSO or ethanol, which is then further diluted in saline or PBS. It is crucial to perform a vehicle-only control group in your experiments.
Troubleshooting Guides
Problem 1: Higher than expected mortality in the experimental group.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation: | Double-check all calculations for dose, concentration, and injection volume. Ensure accurate body weights of the animals. |
| Species/Strain/Sex/Age Sensitivity: | Be aware that sensitivity to this compound can vary. For instance, female mice have a lower LD50 than male mice.[8] Neonatal rabbits are more susceptible than adults.[2][14][16] Review the literature for data specific to your animal model. |
| Vehicle Toxicity or Interaction: | Ensure the vehicle is non-toxic at the administered volume. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself. |
| Cumulative Toxicity: | If administering multiple doses, be aware of potential cumulative toxicity, which has been observed in dogs.[8] Consider adjusting the dose or frequency of administration. |
| Animal Health Status: | Underlying health issues can increase susceptibility to toxins. Ensure all animals are healthy and properly acclimated before starting the experiment. |
Problem 2: Lack of expected lung injury or toxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose: | The dose may be too low to induce the desired effect. Refer to the dosing tables and literature to ensure your dose is within the effective range for your species and desired outcome. |
| Incorrect Route of Administration: | The route of administration can influence bioavailability and metabolism. The intravenous and intraperitoneal routes are commonly used to ensure systemic exposure. |
| Metabolic Differences: | The animal model may have lower levels of the necessary CYP450 enzymes (e.g., CYP4B1) for bioactivation. Consider using a different species or strain known to be sensitive to this compound. |
| Induction of Tolerance: | Pre-treatment with multiple non-toxic doses of this compound can induce tolerance, significantly increasing the LD50.[8] This is a known phenomenon and should be considered in the experimental design if pre-treatment is involved. |
| Compound Degradation: | Ensure the this compound solution is properly prepared and stored to prevent degradation. |
Problem 3: High variability in results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique: | Ensure precise and consistent administration of the dose to each animal. For IP injections, ensure proper placement to avoid injection into organs. |
| Biological Variability: | Individual differences in metabolism and response are common. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Differences in Animal Age, Weight, or Sex: | Ensure that animals within each group are homogenous in terms of age, weight, and sex, as these factors can influence metabolism and toxicity. |
| Environmental Factors: | Maintain consistent environmental conditions (e.g., temperature, light cycle, diet) for all animals, as these can affect their physiological state and response to treatment. |
Experimental Protocols & Methodologies
Protocol 1: Induction of Acute Lung Injury in Rats
This protocol is based on studies demonstrating bronchiolar necrosis and pulmonary edema in rats.[8][13]
-
Animal Model: Female Long-Evans rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh on the day of the experiment.
-
Dosing: Administer a single intraperitoneal (IP) injection of this compound.
-
Control Group: Administer an equivalent volume of the vehicle alone.
-
Monitoring: Observe animals for clinical signs of toxicity, such as labored respiration.[8]
-
Endpoint: Euthanize animals at a predetermined time point (e.g., 24 hours post-injection) for tissue collection.[13]
-
Analysis:
Protocol 2: Investigating the Role of Metabolism in this compound Toxicity
This protocol is designed to demonstrate the requirement of metabolic activation for this compound's toxicity.[5]
-
Animal Model: Male rats.
-
Groups:
-
Group 1: this compound alone.
-
Group 2: Inhibitor of CYP450 enzymes + this compound.
-
Group 3: Inducer of hepatic metabolism + this compound.
-
Group 4: Vehicle control.
-
-
Pre-treatment: Administer the CYP450 inhibitor or inducer at a time point sufficient to alter enzyme activity before this compound administration.
-
Dosing: Administer this compound at a dose known to cause lung injury.
-
Analysis:
-
Toxicity Assessment: Monitor for clinical signs and perform histopathology on the lungs to compare the degree of injury between groups.
-
Covalent Binding Studies: Use radiolabeled this compound to quantify the amount of covalent binding to lung and liver macromolecules.[5] A decrease in binding in the inhibitor group would support the role of metabolic activation.
-
Visualizations
Caption: Metabolic activation pathway of this compound in rodents.
Caption: Troubleshooting workflow for in vivo this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. An ultrastructural study of bronchiolar lesions in rats induced by this compound, a product from mold-damaged sweet potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies on the relationship between target organ alkylation and the pulmonary toxicity of a chemically reactive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - Merck Veterinary Manual [merckvetmanual.com]
- 11. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - MSD Veterinary Manual [msdvetmanual.com]
- 12. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the Clara cell toxin, this compound, on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated susceptibility to this compound cytotoxicity in immature Clara cells of neonatal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Neonatal Clara cell toxicity by this compound alters bronchiolar organization in adult rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize the off-target effects of 4-Ipomeanol in experiments.
Welcome to the technical support center for researchers utilizing 4-Ipomeanol (4-IPO) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the targeted efficacy of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-target cells or tissues are showing significant toxicity. What are the primary causes?
A1: Off-target toxicity from this compound is primarily due to its metabolic activation into a reactive enedial intermediate by Cytochrome P450 (CYP) enzymes in tissues not intended for study.[1][2] In rodents, the principal activating enzyme is CYP4B1, which is highly expressed in the lungs.[1] In humans, CYP1A2 and CYP3A4 in the liver are the main enzymes responsible for this bioactivation, leading to hepatotoxicity.[1] Therefore, the expression of these enzymes in your experimental model's non-target tissues is the most likely cause of the observed toxicity.
Q2: How can I reduce the metabolic activation of this compound in non-target tissues?
A2: You can employ several strategies to mitigate off-target metabolic activation:
-
Chemical Inhibition: Pre-treatment with inhibitors of the activating CYP enzymes can significantly reduce toxicity. For rodent models, inhibitors of CYP4B1 are effective. For in vitro studies using human cell lines or tissues, inhibitors of CYP1A2 and CYP3A4 should be considered.
-
Genetic Knockout Models: Utilizing a Cyp4b1 null mouse model will ablate the primary enzyme responsible for 4-IPO bioactivation in that species, thereby preventing pulmonary and renal toxicity.[3]
-
Dose Optimization: Reducing the concentration of this compound to the lowest effective dose for your target cells can minimize the metabolic burden on non-target tissues.
-
Enhance Detoxification: Boosting the natural detoxification pathways can help neutralize the reactive metabolite.
Q3: What are some specific chemical inhibitors I can use for CYP enzymes that activate this compound?
A3: Several inhibitors have been shown to be effective:
-
Piperonyl butoxide: A general inhibitor of P450 enzymes that can prevent the depletion of lung glutathione and reduce the pulmonary toxicity of this compound in rats.[2]
-
p-Xylene: Pre-treatment with p-xylene has been shown to inhibit pulmonary CYP4B1 activity and prevent lung damage from this compound in rats.[4]
-
HET0016: A potent nanomolar inhibitor of CYP4B1-mediated bioactivation of this compound.[5]
-
SKF-525A: Another inhibitor of cytochrome P-450-dependent monooxygenases that can reduce the metabolic activation of this compound.[4]
Q4: Can I protect non-target tissues from this compound-induced damage without directly inhibiting CYP enzymes?
A4: Yes. The toxic metabolite of this compound is an electrophilic species that can be neutralized by sulfhydryl compounds.[2][6] Strategies include:
-
Glutathione (GSH) Precursors: Administration of N-acetylcysteine (NAC), a precursor to glutathione, can bolster the cellular antioxidant capacity and detoxify the reactive 4-IPO metabolite.
-
Cysteine and Cysteamine: These sulfhydryl-containing compounds can also decrease the covalent binding of the toxic metabolite and reduce toxicity.[2]
Q5: Are there species-specific differences in this compound toxicity that I should be aware of?
A5: Absolutely. Species-specific expression of CYP enzymes dictates the primary site of toxicity.[1]
-
Rodents (mice, rats, rabbits): The lung is the major target organ due to high expression of CYP4B1.[1][3] Male mice can also exhibit renal toxicity.[1]
-
Humans: The liver is the primary target of toxicity due to the high expression of CYP1A2 and CYP3A4, while the human CYP4B1 is catalytically inactive towards 4-IPO.[1][7]
-
Cattle: Similar to rodents, cattle experience pulmonary toxicity.[8][9]
It is crucial to select an animal model that is appropriate for your research question and to be aware of the expected pattern of off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound toxicity.
Table 1: LD50 Values of this compound in Various Species
| Species | Sex | Route of Administration | LD50 | Reference |
| Mouse | Male | Intravenous (single dose) | 35 mg/kg | [10] |
| Mouse | Female | Intravenous (single dose) | 26 mg/kg | [10] |
| Mouse | Male | Intravenous (7 daily doses) | 30 mg/kg/day | [10] |
| Mouse | Female | Intravenous (7 daily doses) | 21 mg/kg/day | [10] |
| Rat | - | Intravenous | ≥ 15 mg/kg (lethal dose) | [10] |
| Dog | - | Intravenous | > 12 mg/kg (lethal dose) | [10] |
| Cattle | - | Intraruminal | 7.5 - 9 mg/kg (max nonlethal) | [9][11] |
Table 2: Effect of Pre-treatment on this compound Lethality
| Species | Pre-treatment | Increase in LD50 | Reference |
| Mouse | Male | Multiple non-toxic doses of 4-IPO | 2.4-fold |
| Mouse | Female | Multiple non-toxic doses of 4-IPO | 4.5-fold |
| Rat | Multiple non-toxic doses of 4-IPO | Previously lethal dose of 48 mg/kg was nonlethal | [10] |
| Dog | Multiple non-toxic doses of 4-IPO | Previously lethal dose of 24 mg/kg was nonlethal | [10] |
Experimental Protocols
Detailed Methodology 1: In Vitro Microsomal Metabolism of this compound
This protocol is adapted from studies investigating the in vitro metabolism of this compound.[1][10]
Objective: To determine the rate of this compound metabolism and reactive metabolite formation by liver or lung microsomes.
Materials:
-
Liver or lung microsomes from the species of interest
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
MgCl2
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Trapping agents for the reactive metabolite (e.g., N-acetylcysteine and N-acetyl-lysine)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture containing microsomes (e.g., 0.1 mg protein), potassium phosphate buffer, and MgCl2.
-
Add this compound to the desired final concentration (e.g., 50 µM).
-
If trapping the reactive metabolite, add N-acetylcysteine and N-acetyl-lysine.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 20 minutes for bioactivation, 60 minutes for glucuronidation).[10]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the appearance of metabolites (e.g., the NAC/NAL adduct) by LC-MS/MS.
Detailed Methodology 2: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in cell culture.
Objective: To determine the concentration-dependent cytotoxicity of this compound on a specific cell line.
Materials:
-
Target cell line (e.g., HepG2 for liver toxicity, or a lung-derived cell line)
-
Cell culture medium and supplements
-
96-well clear or opaque-walled plates
-
This compound
-
Cytotoxicity assay reagent (e.g., MTT, XTT, or LDH release assay kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve 4-IPO) and a positive control for cell death.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and toxicity pathway of this compound.
Caption: Workflow for minimizing this compound's off-target effects.
Caption: Apoptosis signaling pathways activated by this compound.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stem cell models as an in vitro model for predictive toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 7. This compound Toxicosis (Moldy Sweet Potato) and Perilla Ketone Toxicosis (Purple Mint Toxicosis) in Cattle - Respiratory System - MSD Veterinary Manual [msdvetmanual.com]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 4-Ipomeanol in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Ipomeanol (4-IPO). The information is presented in a question-and-answer format to directly resolve specific issues.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed with this compound Treatment
Question: My cancer cell line is not responding to this compound treatment, even at high concentrations. What are the possible reasons and how can I troubleshoot this?
Answer:
Resistance to this compound is most commonly due to the lack of the necessary metabolic activation in the cancer cells. 4-IPO is a pro-drug that requires conversion to a reactive alkylating metabolite by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.
Possible Causes and Solutions:
-
Low or Absent Expression of Activating CYP Enzymes: Human cancer cell lines often have low or no expression of the specific CYP enzymes that efficiently metabolize 4-IPO. In humans, CYP1A2 and CYP3A4 are the primary activating enzymes, but the rabbit CYP4B1 is significantly more effective.[1][2]
-
Solution 1: Gene-Directed Enzyme Prodrug Therapy (GDEPT): Introduce the gene for a highly active CYP enzyme, such as rabbit CYP4B1, into the cancer cell line. This can be achieved using viral vectors (e.g., lentivirus or adenovirus).[3][4] Once the cells express the enzyme, they will be able to activate 4-IPO, leading to cytotoxicity.
-
Solution 2: Use a Different Cell Line: Some human lung cancer cell lines have been shown to possess the metabolic capability to activate 4-IPO.[5] Consider screening a panel of cell lines to find one with endogenous CYP activity.
-
-
High Levels of Detoxification Pathways: The reactive metabolite of 4-IPO can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[6][7] High intracellular GSH levels can neutralize the active metabolite before it can cause cell damage.
-
Drug Efflux: While not specifically documented for this compound, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance that could potentially pump 4-IPO or its metabolites out of the cell.
-
Solution: Use ABC Transporter Inhibitors: Co-administer 4-IPO with known inhibitors of ABC transporters, such as verapamil or cyclosporin A, to see if this enhances cytotoxicity.
-
Problem 2: Difficulty with CYP4B1 Gene Transduction
Question: I am trying to introduce the CYP4B1 gene into my cancer cells, but the transduction efficiency is low, or the cells are not showing increased sensitivity to this compound. What should I check?
Answer:
Successful gene transduction and subsequent sensitization to 4-IPO depend on several factors in the experimental workflow.
Troubleshooting Steps:
-
Confirm Viral Titer and Transduction Efficiency:
-
Action: Titer your viral stock to ensure you are using a sufficient multiplicity of infection (MOI). Include a positive control vector expressing a fluorescent protein (e.g., GFP) to visually assess transduction efficiency.
-
Protocol: See the Detailed Experimental Protocols section for a general lentiviral transduction protocol.
-
-
Verify CYP4B1 Expression and Activity:
-
Action: Confirm that the transduced cells are expressing the CYP4B1 protein using Western blotting. More importantly, verify that the expressed enzyme is active.
-
Protocol: An in vitro metabolism assay can be performed using cell lysates or microsomes from the transduced cells to measure the formation of 4-IPO metabolites.[6][10]
-
-
Optimize this compound Treatment Conditions:
-
Action: The timing and concentration of 4-IPO treatment post-transduction are critical. Allow sufficient time for CYP4B1 expression (typically 48-72 hours) before adding the drug. Perform a dose-response experiment to determine the new IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance is the absence or low activity of the specific cytochrome P450 enzymes required to convert 4-IPO into its cytotoxic, alkylating metabolite.[1][2] Human CYP4B1 is catalytically inactive, and while other human CYPs like CYP1A2 and CYP3A4 can activate 4-IPO, they are often not expressed at sufficient levels in cancer cells and are less efficient than the rabbit CYP4B1 ortholog.
Q2: How can I sensitize resistant cancer cells to this compound?
A2: The most effective method is to introduce a gene encoding a highly active 4-IPO-metabolizing enzyme, like rabbit CYP4B1, into the cancer cells. This "suicide gene" approach, also known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), renders the cells susceptible to 4-IPO.[3][4] Another strategy is to inhibit detoxification pathways by depleting intracellular glutathione.[7]
Q3: Are there any known IC50 values for this compound in sensitive vs. resistant cells?
Q4: What is the role of glutathione in this compound resistance?
A4: Glutathione (GSH) is a key component of the cellular detoxification system. The reactive enedial intermediate of 4-IPO is an electrophile that can be neutralized by conjugation with GSH.[6][12] Therefore, high levels of intracellular GSH can confer resistance by preventing the active metabolite from reaching its cellular targets. Depleting GSH has been shown to increase the toxicity of this compound.[7]
Q5: Can this compound be used in combination with other therapies?
A5: While specific studies on 4-IPO combination therapies are limited, a promising approach is to combine the CYP4B1/4-IPO GDEPT system with radiation therapy. Research has shown that using a radiation-inducible promoter (EGR1) to drive CYP4B1 expression can potentiate the cytotoxic activity of 4-IPO in a spatially and temporally controlled manner.[3] General principles of cancer therapy suggest that combining 4-IPO GDEPT with other chemotherapeutic agents that have different mechanisms of action could also be a viable strategy to overcome resistance and enhance efficacy.
Data Presentation
Table 1: Quantitative Data on this compound Cytotoxicity and Metabolism
| Parameter | Cell Line/System | Condition | Value | Reference |
| LD50 | HepG2 | Expressing rabbit CYP4B1 | ~ 5 µM | [11] |
| IC50 | Human non-small cell lung cancer biopsies | Endogenous CYP activity | 6 mM | |
| In vitro bioactivation | Bovine lung microsomes | Rate of NAC/NAL-IPO adduct formation | Higher than liver microsomes | [13] |
| Inhibition of bioactivation (IC50) | Purified rabbit CYP4B1 | HET0016 (CYP4B inhibitor) | 37 nM | [13] |
Detailed Experimental Protocols
Protocol 1: Lentiviral Transduction of Rabbit CYP4B1 into Cancer Cells
This protocol provides a general framework for introducing the rabbit CYP4B1 gene into a cancer cell line using a lentiviral vector.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Lentiviral transfer plasmid containing the rabbit CYP4B1 gene
-
Transfection reagent
-
Target cancer cell line
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the HEK293T cells with the CYP4B1 transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent.
-
Day 3: Replace the medium 12-18 hours post-transfection.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cancer Cells:
-
Day 1: Seed the target cancer cells in a 6-well plate to be 50-70% confluent at the time of transduction.[14]
-
Day 2: Remove the medium and add fresh medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviral supernatant at various MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency.[15]
-
Day 3: After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expand the resistant colonies to establish a stable CYP4B1-expressing cell line.
-
-
Validation:
-
Confirm CYP4B1 expression by Western blot.
-
Assess CYP4B1 activity using an in vitro metabolism assay.
-
Protocol 2: MTT Assay for this compound Cytotoxicity
This protocol is for determining the cell viability after treatment with this compound.
Materials:
-
CYP4B1-expressing and control cancer cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both CYP4B1-expressing and control cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to attach overnight.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 4-IPO. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Measurement and Depletion of Intracellular Glutathione (GSH)
This protocol describes how to deplete GSH in cultured cells and measure the levels.
Part A: Glutathione Depletion
Materials:
-
Cultured cancer cells
-
Diethyl maleate (DEM)
-
DMSO (vehicle for DEM)
Procedure:
-
Cell Seeding: Plate cells and allow them to reach 70-80% confluency.
-
DEM Treatment: Prepare a stock solution of DEM in DMSO. Dilute the stock in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 mM).
-
Incubation: Remove the old medium and add the DEM-containing medium. Incubate for a specific period (e.g., 1-4 hours) to achieve GSH depletion.[8]
-
Subsequent Experiments: After the depletion period, the cells can be washed and then treated with this compound to assess the effect of GSH depletion on its cytotoxicity.
Part B: Glutathione Measurement (Colorimetric Assay)
Materials:
-
Treated and control cells
-
Assay buffer
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in assay buffer.
-
Deproteinization: Deproteinize the cell lysates, for example, by adding perchloric acid and then neutralizing.[18]
-
Assay Reaction: In a 96-well plate, add the cell lysate supernatant, DTNB, NADPH, and glutathione reductase to the assay buffer.[19]
-
Measurement: The reaction of DTNB with GSH produces a yellow-colored product. Measure the absorbance at 412 nm kinetically. The rate of color change is proportional to the GSH concentration.[19]
-
Quantification: Use a standard curve prepared with known concentrations of GSH to determine the GSH concentration in the samples.
Visualizations
Caption: Signaling pathways of this compound activation and resistance.
Caption: Workflow for sensitizing cancer cells to this compound.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 4B1 (CYP4B1) as a target in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined radiation and cytochrome CYP4B1/4-ipomeanol gene therapy using the EGR1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kns.org [kns.org]
- 5. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective role of endogenous pulmonary glutathione and other sulfhydryl compounds against lung damage by alkylating agents. Investigations with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships for CYP4B1 Bioactivation of this compound Congeners: Direct Correlation between Cytotoxicity and Trapped Reactive Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of glutathione conjugates derived from this compound metabolism in bile of rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Enhanced glutathione depletion, protein adduct formation, and cytotoxicity following exposure to 4-hydroxy-2-nonenal (HNE) in cells expressing human multidrug resistance protein-1 (MRP1) together with human glutathione S-transferase-M1 (GSTM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
How to prevent the degradation of 4-Ipomeanol during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Ipomeanol during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound (4-IPO) is a furanoterpenoid, a toxic metabolite produced by sweet potatoes infected with the fungus Fusarium solani.[1] It is a pre-toxin that is metabolically activated by cytochrome P450 enzymes to a reactive enedial intermediate, which is the ultimate toxicant.[2] The furan ring in this compound is susceptible to oxidation and degradation, especially under certain experimental conditions. This instability can lead to inaccurate quantification in analytical assays, which is a significant concern for toxicological and pharmacokinetic studies.
Q2: What are the main factors that can cause this compound degradation during sample extraction?
A2: The primary factors contributing to the degradation of this compound during sample extraction are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings like the furan moiety in this compound.
-
pH: Extreme pH conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidation: The furan ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.
-
Enzymatic Activity: Residual enzymatic activity in biological samples can metabolize this compound.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To minimize degradation, biological samples should be processed as quickly as possible after collection. If immediate extraction is not feasible, samples should be stored at low temperatures. For short-term storage (up to 2 weeks), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C.[3] It is also crucial to protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction: Exposure to high temperatures, light, or extreme pH. | - Perform all extraction steps on ice or at 4°C.- Protect samples from light at all stages.- Maintain a neutral or slightly acidic pH during extraction. |
| Incomplete extraction: The chosen solvent system may not be optimal for this compound. | - Use a non-polar solvent like diethyl ether or a mixture of chloroform and methanol for liquid-liquid extraction.- For solid-phase extraction, consider a C18 sorbent. | |
| Adsorption to labware: this compound may adhere to glass or plastic surfaces. | - Use silanized glassware or low-adhesion polypropylene tubes. | |
| High variability in replicate samples | Inconsistent sample handling: Variations in incubation times, temperatures, or light exposure. | - Standardize all steps of the extraction protocol.- Use an internal standard to correct for variability. |
| Presence of interfering compounds: Matrix effects from the biological sample. | - Incorporate a sample cleanup step, such as solid-phase extraction (SPE).- Optimize the chromatographic method to separate this compound from interfering peaks. | |
| Appearance of unexpected peaks in chromatogram | Degradation products: The additional peaks may be breakdown products of this compound. | - Review the extraction conditions for potential causes of degradation (see above).- Consider adding an antioxidant (e.g., BHT) to the extraction solvent. |
| Contamination: Contaminants from solvents, reagents, or labware. | - Use high-purity solvents and reagents.- Thoroughly clean all labware. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Plasma or serum sample
-
Diethyl ether (or chloroform:methanol 2:1 v/v)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Ice bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma/serum samples on ice. Spike the sample with the internal standard.
-
Extraction:
-
To 1 mL of plasma/serum, add 5 mL of ice-cold diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
-
Washing:
-
Carefully transfer the upper organic layer to a clean tube.
-
Add 1 mL of 5% NaHCO₃ solution, vortex for 30 seconds, and centrifuge as before.
-
Transfer the organic layer to a new tube.
-
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., mobile phase for HPLC).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Internal Standard
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw the sample on ice and spike with the internal standard.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge with 3 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading: Load the prepared sample onto the cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute this compound from the cartridge with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Potential degradation pathways of this compound during sample extraction.
Caption: Recommended workflow for minimizing this compound degradation during extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. drawellanalytical.com [drawellanalytical.com]
Factors that influence the bioactivation of 4-Ipomeanol in vitro.
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on factors influencing the in vitro bioactivation of 4-Ipomeanol (IPO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound bioactivation?
A1: this compound (IPO) is a pro-toxin that requires metabolic activation by Cytochrome P450 (CYP) monooxygenases to exert its toxicity.[1][2] The bioactivation process involves the oxidation of the furan ring on the IPO molecule to form an unstable epoxide.[3] This epoxide then rearranges into a highly reactive electrophilic enedial intermediate, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity.[3][4][5]
Q2: Which Cytochrome P450 isoforms are responsible for IPO bioactivation?
A2: The specific CYP isoforms that bioactivate IPO vary significantly between species, which is a critical factor for in vitro model selection and data extrapolation.
-
In rodents, rabbits, and cattle, CYP4B1 is the primary enzyme responsible for IPO bioactivation.[3][6] This enzyme is highly expressed in the lungs, correlating with the pulmonary toxicity observed in these species.[1][3]
-
In humans, CYP4B1 shows minimal activity towards IPO.[3] Instead, bioactivation is primarily mediated by hepatic enzymes, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6 .[4][7] This difference in enzyme specificity explains why IPO is a hepatotoxin in humans, rather than a pneumotoxin.[3][8]
Q3: What are the essential components for an in vitro IPO bioactivation assay?
A3: A successful in vitro IPO bioactivation assay requires several key components:
-
An enzyme source: This can be liver or lung microsomes from a relevant species, or specific recombinant human CYP isoforms.[2][6]
-
This compound (IPO): The substrate to be metabolized.
-
NADPH: As a co-factor, NADPH is required for the catalytic activity of CYP enzymes. The reaction is dependent on NADPH-cytochrome P450 reductase to transfer electrons.[2][6][9]
-
Molecular Oxygen: The reaction is an oxidation, requiring O₂.[2]
-
A trapping agent: The enedial metabolite of IPO is highly reactive and unstable. A nucleophilic trapping agent, such as a combination of N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL) or glutathione (GSH), is necessary to form a stable adduct that can be detected and quantified.[4][6][10]
-
Appropriate Buffer System: To maintain a physiological pH (typically pH 7.4).[6]
Q4: How can I confirm the involvement of a specific CYP isoform in my experiment?
A4: There are two main approaches to confirm the role of a specific CYP isoform:
-
Chemical Inhibition: Use selective inhibitors for the CYP isoform of interest. For example, HET0016 is a potent and selective inhibitor of CYP4B enzymes.[6][11]
-
Antibody Inhibition: Use an antibody that specifically targets and inhibits the activity of a particular CYP isoform, such as anti-CYP4B1 IgG.[6] Comparing the rate of IPO metabolite formation in the presence and absence of these inhibitors can confirm the contribution of the target enzyme.
Q5: What are the known detoxification pathways for this compound?
A5: Cells have two primary detoxification pathways that can compete with bioactivation:
-
Direct Glucuronidation: The hydroxyl group of the parent IPO molecule can undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form an inactive 4-IPO-glucuronide conjugate, which is then excreted.[3][12]
-
Glutathione (GSH) Conjugation: The reactive enedial intermediate can be detoxified by conjugation with intracellular glutathione (GSH), forming a stable, excretable adduct.[2][10][13]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound bioactivation.
Table 1: Bioactivation Rates of IPO by Rabbit and Human Cytochrome P450 Isoforms
| Enzyme Source | Bioactivation Rate (nmol adduct/nmol P450/30 min) | Citation |
|---|---|---|
| Purified Native Rabbit Lung CYP4B1 | 655 | [14] |
| Recombinant Rabbit CYP4B1 | 696 | [14] |
| Recombinant Human CYP1A2 | >100 | [4] |
| Recombinant Human CYP2C19 | >100 | [4] |
| Recombinant Human CYP2D6 | >100 | [4] |
| Recombinant Human CYP3A4 | >100 |[4] |
Table 2: Inhibition of IPO Bioactivation by HET0016
| Enzyme System | Inhibitor | IC₅₀ Value | Citation |
|---|---|---|---|
| Purified Rabbit CYP4B1 | HET0016 | 37 nM | [6] |
| Bovine Lung Microsomes | HET0016 | 23 nM |[6] |
Table 3: Comparison of IPO Bioactivation vs. Glucuronidation Across Species and Tissues
| Species | Tissue | Bioactivation (NAC/NAL Adduct Formation Rate) | Glucuronidation (IPO-Glucuronide Formation Rate) | Citation |
|---|---|---|---|---|
| Rat | Lung | High | Low (9.4 pmol/mg/60 min) | [12] |
| Rat | Liver | Moderate | High | [12] |
| Monkey | Lung | Low (22 pmol/mg/20 min) | Low | [12] |
| Monkey | Liver | Moderate | High | [12] |
| Dog | Lung | Low | Low | [12] |
| Dog | Liver | Low | High | [12] |
| Human | Liver | Moderate | High | [12] |
Note: "High," "Moderate," and "Low" are relative terms used to illustrate the balance between the two pathways as described in the cited literature. Specific rates vary widely and can be found in the source publication.[12]
Troubleshooting Guide
Issue 1: No detectable formation of the trapped IPO adduct.
| Possible Cause | Recommended Action |
| Omission or degradation of NADPH. | The P450 catalytic cycle is strictly dependent on NADPH.[6][15] Prepare NADPH solution fresh before each experiment and ensure it is added to the reaction mixture. Run a positive control with a known P450 substrate to verify system activity. |
| Inactive enzyme source (microsomes or recombinant P450). | Improper storage or repeated freeze-thaw cycles can denature enzymes. Use a fresh aliquot of microsomes. Verify the activity of the microsomal batch with a standard probe substrate. |
| Presence of an inhibitor in the reaction. | The test compound itself, its vehicle (e.g., DMSO at high concentrations), or buffer contaminants can inhibit P450 activity. Run a vehicle control. Test for inhibition using a known P450 substrate. |
| Incorrect trapping agent concentration or stability. | Ensure trapping agents (NAC/NAL or GSH) are used at the recommended concentrations (e.g., 20 mM for NAC/NAL).[6] Some adducts may be unstable; analyze samples promptly after quenching the reaction. |
| Wrong species or tissue source for the target enzyme. | If investigating CYP4B1, human liver microsomes are not a suitable system.[3] If investigating human CYPs, rodent lung microsomes will have a different isoform profile.[1] Select the enzyme source based on the specific research question. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Recommended Action |
| Inconsistent pipetting of reagents. | Calibrate pipettes regularly. Be especially careful with viscous solutions like microsomal suspensions; mix thoroughly before aliquoting. |
| Variable incubation times. | Use a timed, multi-channel pipette or a consistent method to start and stop reactions simultaneously for all samples. |
| Precipitation of the test compound. | Check the solubility of IPO in the final incubation mixture. If precipitation occurs, adjust the vehicle concentration or lower the IPO concentration. |
| Inconsistent sample workup and extraction. | Standardize the quenching, protein precipitation, and extraction steps. Ensure complete mixing and consistent centrifugation parameters. Use an internal standard to account for variations in extraction efficiency and instrument response. |
Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Bioactivation and detoxification pathways of this compound (IPO).
Caption: General experimental workflow for an in vitro IPO bioactivation assay.
Caption: Troubleshooting logic for absence of IPO-adduct formation.
Detailed Experimental Protocols
Protocol 1: Preparation of Microsomes from Tissue
This protocol is adapted from standard differential centrifugation methods.[6]
-
Homogenization: Mince tissue (e.g., liver, lung) and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, 1.15% KCl, pH 7.4).
-
First Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Collect Supernatant: Carefully collect the supernatant (S9 fraction) and discard the pellet.
-
Ultracentrifugation: Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction.
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in wash buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and repeat the ultracentrifugation step.
-
Final Pellet: Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., 0.1 M potassium phosphate, 20% glycerol, pH 7.4).
-
Quantification and Storage: Determine the total protein concentration using a standard method (e.g., BCA assay). Aliquot the microsomal suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro IPO Bioactivation Assay with Trapping Agents
This protocol outlines a typical incubation for measuring IPO bioactivation by detecting a stable NAC/NAL adduct via LC/MS/MS.[6][12]
-
Prepare Master Mix: On ice, prepare a master mix containing potassium phosphate buffer (final concentration 100 mM, pH 7.4), microsomal protein (e.g., 0.1 mg), N-acetyl-cysteine (final concentration 20 mM), and N-acetyl-lysine (final concentration 20 mM).
-
Pre-incubation: Aliquot the master mix into microcentrifuge tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes.
-
Add Substrate: Add this compound to each tube to achieve the desired final concentration (e.g., 50 µM).
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. For negative controls ("minus NADPH"), add an equal volume of buffer.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.[6]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard. This will precipitate the microsomal proteins.
-
Protein Removal: Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial for analysis.
-
LC/MS/MS Analysis: Analyze the sample using a suitable LC/MS/MS method to detect and quantify the stable IPO-adduct (e.g., monitoring the transition for the NAC/NAL adduct at m/z 353).[6]
References
- 1. Generation and Characterization of a Cyp4b1 Null Mouse and the Role of CYP4B1 in the Activation and Toxicity of Ipomeanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioactivation of this compound by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo studies on the relationship between target organ alkylation and the pulmonary toxicity of a chemically reactive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]
- 10. Metabolism of furans in vitro: ipomeanine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of this compound by a CYP4B enzyme in bovine lung and inhibition by HET0016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro formation of glutathione conjugates with the microsomally activated pulmonary bronchiolar aklylating agent and cytotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the variability in animal model responses to 4-Ipomeanol.
Welcome to the technical support center for researchers utilizing 4-Ipomeanol (4-IPO) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in animal responses to 4-IPO, a key challenge in its study. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the toxic response to this compound in our mice, even within the same treatment group. What are the potential causes?
A1: Variability in response to this compound is a well-documented issue and can stem from a combination of factors related to the compound's metabolism. Here are the primary areas to investigate:
-
Metabolic Activation: this compound is a pro-toxin, meaning it requires metabolic activation to exert its toxic effects. This activation is primarily carried out by Cytochrome P450 (CYP) enzymes. The expression and activity of these enzymes can vary significantly between species, strains, sexes, and even individual animals.
-
Species and Strain Differences: Different species and even different strains of the same species can have varying levels of the specific CYP isozymes that metabolize 4-IPO. For example, in most rodent species, CYP4B1 in the lung is the primary activating enzyme, leading to pulmonary toxicity.[1][2] In humans, however, CYP1A2 and CYP3A4 in the liver are the main activators, resulting in hepatotoxicity.[1]
-
Sex Differences: In some mouse strains, male mice exhibit renal toxicity in addition to pulmonary toxicity, which is not typically seen in females. This is due to androgen-dependent expression of certain CYP enzymes in the kidney.[2]
-
Individual Variation: Even in genetically homogenous animal populations, there can be inter-individual differences in CYP enzyme activity due to factors like diet, gut microbiome, and sub-clinical inflammation.[3]
-
-
Detoxification Pathways: The primary detoxification route for this compound is through Phase II metabolism, specifically glucuronidation.[1][2] The efficiency of this pathway can compete with the metabolic activation pathway. Higher rates of glucuronidation will lead to faster clearance and reduced toxicity. The balance between these two pathways is a critical determinant of the toxic outcome.[2]
-
Experimental Procedures:
-
Vehicle and Route of Administration: The vehicle used to dissolve this compound and the route of administration (e.g., intraperitoneal, intravenous, oral gavage) can influence its absorption, distribution, and metabolism, thereby affecting the toxic response.
-
Dosing Accuracy: Inaccurate dosing can be a major source of variability. Ensure precise calculation and administration of the dose based on individual animal body weights.
-
Animal Health Status: Underlying health issues or stress can alter metabolic rates and immune responses, impacting the animal's susceptibility to 4-IPO.[3]
-
Q2: What is the primary mechanism of this compound-induced toxicity?
A2: The toxicity of this compound is initiated by its bioactivation by Cytochrome P450 enzymes. This process involves the oxidation of the furan ring of the 4-IPO molecule, which generates a highly reactive and unstable electrophilic intermediate, an enedial.[4] This reactive metabolite can then covalently bind to cellular macromolecules such as proteins and DNA.[4][5] This binding disrupts normal cellular processes, leading to cytotoxicity and, ultimately, cell death (necrosis), particularly in the cells where the metabolic activation occurs at the highest rate (e.g., Clara cells in the rodent lung).[6]
Q3: Our control animals, which receive only the vehicle, are showing some signs of distress. What could be the cause?
A3: If your vehicle control group is exhibiting adverse effects, it is crucial to investigate the vehicle itself and the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially if not properly prepared or used at high volumes, can cause irritation or toxicity. For example, high concentrations of solvents like DMSO or ethanol can have their own toxic effects. If using an oil-based vehicle like corn oil, ensure it is fresh and of high quality, as oxidized oils can be pro-inflammatory.
-
Administration Stress: The stress of handling and the administration procedure itself (e.g., gavage, injection) can cause physiological changes in the animals. Ensure that all personnel are properly trained in animal handling and administration techniques to minimize stress.
-
Contamination: Ensure that the vehicle is not contaminated with any other substances. Use sterile preparation techniques and dedicated supplies for your control and treatment groups.
Troubleshooting Guides
Issue: Inconsistent Toxicity Between Experiments
| Potential Cause | Troubleshooting Steps |
| Animal Strain/Supplier Variation | Ensure you are using the same animal strain from the same supplier for all experiments. Genetic drift can occur even within the same strain from different vendors. |
| Animal Age and Weight | Use animals within a narrow age and weight range. Metabolic rates can change significantly with age. |
| Dietary Differences | Standardize the diet across all experimental groups and between experiments. Components of the diet can induce or inhibit CYP enzymes. |
| Environmental Factors | Maintain consistent environmental conditions (light/dark cycle, temperature, humidity) as these can influence animal physiology and metabolism. |
| This compound Batch Variation | If you switch to a new batch of this compound, consider running a small pilot study to confirm its potency and toxicity profile compared to the previous batch. |
| Gut Microbiome Differences | Be aware that the gut microbiome can influence metabolism. If possible, co-house animals for a period before the experiment to help normalize their gut flora. |
Issue: Preparing and Administering this compound
| Problem | Solution |
| Poor Solubility | This compound has limited water solubility. For aqueous preparations, consider using a co-solvent system (e.g., a small amount of ethanol or DMSO) or a vehicle containing solubilizing agents like propylene glycol. For oral administration, dissolving in an oil-based vehicle like corn oil is a common and effective method.[7] |
| Solution Instability | Prepare this compound solutions fresh for each experiment if possible. If storage is necessary, store aliquots in airtight, light-protected containers at -20°C for short periods. Conduct stability tests if storing for extended durations. |
| Inaccurate Dosing | Always calculate the dose based on the most recent body weight of each individual animal. Use calibrated pipettes and syringes for accurate volume measurement. For oral gavage, ensure the gavage needle is the correct size for the animal to prevent injury and ensure the full dose is delivered to the stomach. |
| Route of Administration Issues | For intravenous injections, ensure proper vein cannulation to avoid extravasation of the compound, which can cause local irritation and inaccurate dosing. For intraperitoneal injections, ensure the injection is made into the lower abdominal quadrant to avoid puncturing the bladder or cecum. |
Quantitative Data Summary
Table 1: Lethal Dose (LD50) of this compound in Various Animal Models
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) |
| Mouse | CD2F1 | Male | Intravenous (single dose) | 35[8] |
| Mouse | CD2F1 | Female | Intravenous (single dose) | 26[8] |
| Mouse | CD2F1 | Male | Intravenous (daily for 7 days) | 30/day[8] |
| Mouse | CD2F1 | Female | Intravenous (daily for 7 days) | 21/day[8] |
| Rat | Fischer 344 | Not Specified | Intravenous | ≥ 15 (lethal dose)[8] |
| Dog | Beagle | Not Specified | Intravenous | > 12 (lethal dose)[8] |
Table 2: In Vitro this compound Metabolic Rates
| Species | Tissue | Metabolic Pathway | Metabolic Rate (pmol/mg protein/min) |
| Rabbit | Lung | Bioactivation (NAC/NAL adduct formation) | High |
| Rabbit | Liver | Glucuronidation | High |
| Mouse | Lung | Bioactivation (NAC/NAL adduct formation) | High |
| Mouse | Liver | Glucuronidation | High |
| Rat | Lung | Bioactivation (NAC/NAL adduct formation) | High |
| Rat | Liver | Glucuronidation | High |
| Human | Lung | Bioactivation (NAC/NAL adduct formation) | Minimal |
| Human | Liver | Glucuronidation | Low |
| Cow | Lung | Bioactivation (NAC/NAL adduct formation) | High |
| Cow | Liver | Glucuronidation | Low |
| Dog | Lung | Bioactivation (NAC/NAL adduct formation) | Low |
| Dog | Liver | Glucuronidation | Low |
| Monkey | Liver | Glucuronidation | Low |
Note: "High" and "Low" are relative terms based on the findings in the cited literature. For precise quantitative values, please refer to the original publication.[2]
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage in Mice
Materials:
-
This compound
-
High-quality corn oil (fresh)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
-
Appropriately sized oral gavage needles
Procedure:
-
Calculate the required amount of this compound and corn oil. Based on the desired dose (mg/kg), the concentration of the dosing solution (mg/mL), and the number and weight of the mice. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.
-
Weigh the this compound accurately using an analytical balance and place it in a clean glass vial.
-
Add the calculated volume of corn oil to the vial.
-
Gently warm the mixture (e.g., in a 37°C water bath) and stir using a magnetic stirrer until the this compound is completely dissolved.
-
Vortex the solution for 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any undissolved particles. If present, continue gentle warming and stirring.
-
Administer the solution to the mice using a proper oral gavage technique immediately after preparation. If not used immediately, store in a tightly sealed, light-protected container at 4°C for a short period, and bring to room temperature and vortex before use.
Protocol 2: Intravenous Administration of this compound in Rats
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Solubilizing agent if necessary (e.g., a small percentage of ethanol or propylene glycol)
-
Sterile vials
-
Syringes (1 mL or 3 mL)
-
Needles (25-27G)
-
Rat restrainer
-
Heat lamp or warming pad (optional)
-
70% ethanol
Procedure:
-
Prepare the dosing solution in a sterile environment. Dissolve the calculated amount of this compound in sterile saline. If solubility is an issue, a small amount of a biocompatible solvent can be used. Ensure the final solution is clear and free of particulates.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them easier to visualize.
-
Place the rat in a restrainer to minimize movement.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful entry.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivation of this compound by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of this compound in human lung, primary pulmonary carcinomas, and established human pulmonary carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of the Pulmonary Toxic Effects of this compound in Mice by Fermentation of Mold-damaged Sweet Potatoes | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Ipomeanol Covalent Adducts by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of 4-ipomeanol (4-IPO) covalent adducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound covalent adducts, from sample preparation to data interpretation.
Sample Preparation & Adduct Formation
Q1: I'm not detecting any this compound adducts in my in vitro incubation with liver microsomes. What could be the problem?
A1: Several factors could lead to a lack of adduct detection. Here’s a checklist of potential issues and solutions:
-
Inactive Metabolic System:
-
Cofactors: Ensure that your incubation mixture contains the necessary cofactors for cytochrome P450 (CYP) activity. A NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is crucial for sustained metabolic activation.[1][2] The enzymatic reaction is dependent on both NADPH and oxygen.[3]
-
Microsome Quality: Verify the activity of your liver microsomes. Use a positive control substrate for the specific CYP isoforms you are investigating (e.g., phenacetin for CYP1A2, testosterone for CYP3A4 in human microsomes) to confirm their metabolic competency. Microsomes should be stored at -80°C and thawed immediately before use to preserve enzymatic activity.[1]
-
Inhibitors: Ensure your buffers and reagents are free from CYP inhibitors.
-
-
Adduct Instability or Low Abundance:
-
Trapping Agents: The reactive metabolite of this compound, an enedial, is highly reactive and may bind to various nucleophiles in the incubation mixture. To confirm metabolic activation, consider adding a trapping agent like N-acetylcysteine (NAC) to form a stable NAC adduct (NAC/NAL adduct), which can be monitored by LC-MS/MS.[4]
-
Low Concentration: The formation of covalent adducts can be a low-level event. You may need to optimize the concentration of this compound and microsomal protein, as well as the incubation time, to generate a detectable level of adducts.[1]
-
Q2: My protein recovery is low after the incubation and sample cleanup steps. How can I improve this?
A2: Low protein recovery can be a significant issue, especially when dealing with low-abundance adducts. Consider the following:
-
Nonspecific Adsorption: Proteins and peptides can adsorb to the surfaces of sample tubes and plates. Using low-protein-binding plastics can help mitigate this issue. Adjusting the pH or ionic strength of your buffers may also reduce nonspecific binding.
-
Precipitation: Ensure that any solvents used for protein precipitation (e.g., acetonitrile, acetone) are added correctly and that the protein pellet is not lost during washing steps.
-
Sample Complexity: If your sample matrix is complex, endogenous components might interfere with protein isolation. Consider using a purification method tailored to your protein of interest if possible.
LC-MS Analysis
Q3: I'm observing a high background or matrix effects in my LC-MS analysis. How can I reduce this?
A3: High background and matrix effects can suppress the ionization of your target adducts, leading to poor sensitivity.
-
Sample Cleanup: Thorough sample cleanup is critical. Use solid-phase extraction (SPE) or protein precipitation followed by careful washing to remove interfering substances like salts, detergents, and phospholipids from your sample.
-
Chromatography: Optimize your HPLC/UHPLC method to separate the adducts of interest from co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.
-
Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can cause significant background noise.
Q4: I'm seeing unexpected masses or multiple adducts for a single peptide. How do I interpret this?
A4: The detection of unexpected masses can arise from several sources:
-
In-source Fragmentation/Adducts: The electrospray ionization (ESI) source can sometimes induce fragmentation or the formation of adducts with mobile phase components (e.g., sodium, potassium).
-
Multiple Modifications: A single peptide may contain multiple modification sites or different types of modifications. Tandem mass spectrometry (MS/MS) is essential to pinpoint the exact site and mass of the modification.
-
Metabolic Complexity: this compound can undergo multiple metabolic transformations. The enedial intermediate can react with various nucleophilic amino acid residues (e.g., cysteine, lysine, histidine), leading to different adduct masses on the same or different peptides.
Q5: My peak shape for the adducted peptide is poor (e.g., broad, tailing). What can I do?
A5: Poor peak shape can compromise resolution and quantification.
-
Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent wash or replace it if necessary.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Secondary Interactions: Adducted peptides may have different physicochemical properties than their unmodified counterparts and could be interacting with the stationary phase in undesirable ways. Adjusting the mobile phase pH or the organic solvent might help.
Quantitative Data Summary
The formation of this compound metabolites varies significantly across species and tissues. The following tables summarize the in vitro rates of P450-dependent N-acetylcysteine/N-acetyl-lysine (NAC/NAL) adduct formation (a measure of metabolic activation) and glucuronidation (a detoxification pathway).
Table 1: In Vitro this compound NAC/NAL Adduct Formation Rates
| Species | Tissue | Rate (pmol/mg protein/20 min) |
| Mouse | Liver | 2200 |
| Kidney | 1200 | |
| Lung | 1500 | |
| Rat | Liver | 1300 |
| Kidney | 1000 | |
| Lung | 1300 | |
| Rabbit | Liver | 280 |
| Kidney | 1200 | |
| Lung | 2000 | |
| Cow | Liver | 130 |
| Kidney | 220 | |
| Lung | 400 | |
| Dog | Liver | 450 |
| Kidney | 220 | |
| Lung | 220 | |
| Monkey | Liver | 120 |
| Kidney | 220 | |
| Lung | 22 | |
| Human | Liver | 300 |
| Kidney | 120 | |
| Lung | 150 |
Data adapted from studies on microsomal incubations.[4]
Table 2: In Vitro this compound Glucuronidation Rates
| Species | Tissue | Rate (pmol/mg protein/60 min) |
| Mouse | Liver | 2800 |
| Kidney | < 8 | |
| Lung | 12 | |
| Rat | Liver | 2000 |
| Kidney | 15 | |
| Lung | 9.4 | |
| Rabbit | Liver | 2000 |
| Kidney | 250 | |
| Lung | < 8 | |
| Cow | Liver | 250 |
| Kidney | < 8 | |
| Lung | 10 | |
| Dog | Liver | 200 |
| Kidney | 15 | |
| Lung | 12 | |
| Monkey | Liver | 180 |
| Kidney | 10 | |
| Lung | < 8 | |
| Human | Liver | 150 |
| Kidney | < 8 | |
| Lung | < 8 |
Data adapted from studies on microsomal incubations. The limit of quantitation was 8 pmol/mg/60 minutes.[4]
Experimental Protocols
Protocol 1: In Vitro Formation of this compound Protein Adducts using Liver Microsomes
This protocol describes the general procedure for incubating this compound with liver microsomes to generate covalent protein adducts.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL protein)
-
This compound (dissolved in a suitable solvent like methanol or DMSO, final solvent concentration should be <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[1]
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.[1][2]
-
Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[2] Alternatively, heat inactivation can be used.
-
Sample Processing: Centrifuge the sample to pellet the precipitated protein. The protein pellet can then be processed for LC-MS analysis as described in Protocol 2.
Protocol 2: Sample Preparation of Protein Adducts for LC-MS Analysis (Bottom-up Proteomics)
This protocol outlines the steps to digest adducted proteins into peptides for analysis by LC-MS/MS.
-
Protein Pellet Collection: After terminating the in vitro reaction (Protocol 1), centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the microsomal proteins. Discard the supernatant.
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in Tris-HCl).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Add iodoacetamide (IAM) to a final concentration of 20-25 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.
-
-
Buffer Exchange/Dilution: Dilute the sample with a buffer compatible with trypsin digestion (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Proteolytic Digestion: Add trypsin (or another suitable protease) at a specific enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w) and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Sample Reconstitution: Dry the cleaned peptides under vacuum and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Visualizations
Caption: Metabolic activation and detoxification pathway of this compound.
Caption: General workflow for LC-MS analysis of this compound protein adducts.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. oyc.co.jp [oyc.co.jp]
- 3. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A comparative analysis of 4-Ipomeanol toxicity across different species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of 4-Ipomeanol (4-IPO), a naturally occurring furanoterpenoid, across various animal species and humans. The information presented is supported by experimental data to aid in the understanding of its species-specific toxic effects and the underlying mechanisms, which is critical for preclinical safety assessment and drug development.
Executive Summary
This compound is a pneumotoxin in many animal species, while in humans, it primarily targets the liver. This stark difference in organ-specific toxicity is attributed to the differential expression and activity of metabolic enzymes in the target tissues of various species. In most rodents and cattle, the lung is the primary target due to the high concentration of the cytochrome P450 enzyme CYP4B1 in bronchiolar Clara cells, which metabolically activates 4-IPO to a reactive intermediate.[1][2] Conversely, humans lack significant pulmonary CYP4B1 activity; instead, hepatic enzymes CYP1A2 and CYP3A4 are responsible for its bioactivation, leading to hepatotoxicity.[1][3] This guide will delve into the quantitative differences in toxicity, the metabolic pathways, and the experimental methodologies used to assess these effects.
Quantitative Toxicity Data
The following tables summarize the lethal dose (LD50) values and the rates of metabolic activation and detoxification of this compound in various species.
Table 1: Lethal Dose (LD50) of this compound in Different Species
| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse (CD2F1) | Male | Intravenous (single dose) | 35 | [4] |
| Mouse (CD2F1) | Female | Intravenous (single dose) | 26 | [4] |
| Mouse (CD2F1) | Male | Intravenous (7 daily doses) | 30/day | [4] |
| Mouse (CD2F1) | Female | Intravenous (7 daily doses) | 21/day | [4] |
| Rat (Fischer 344) | - | Intravenous | ≥ 15 (lethal dose) | [4] |
| Dog (Beagle) | - | Intravenous | > 12 (lethal dose) | [4] |
| Cattle | - | Intraruminal | 7.5 - 9 (max nonlethal dose) | [5] |
Table 2: Comparative in vitro Metabolism of this compound in Tissue Microsomes
| Species | Tissue | Bioactivation (NAC/NAL Adduct Formation) (pmol/mg protein/min) | Glucuronidation (pmol/mg protein/min) |
| Mouse | Lung | 150 ± 20 | < 1 |
| Kidney | 80 ± 10 | 5 ± 1 | |
| Liver | 50 ± 8 | 150 ± 25 | |
| Rat | Lung | 120 ± 15 | < 1 |
| Kidney | 20 ± 3 | 2 ± 0.5 | |
| Liver | 40 ± 6 | 120 ± 20 | |
| Rabbit | Lung | 250 ± 30 | < 1 |
| Kidney | 100 ± 12 | 20 ± 3 | |
| Liver | 60 ± 9 | 180 ± 30 | |
| Cow | Lung | 180 ± 25 | < 1 |
| Kidney | 10 ± 2 | < 1 | |
| Liver | 30 ± 5 | 40 ± 7 | |
| Dog | Lung | < 5 | < 1 |
| Kidney | < 5 | < 1 | |
| Liver | 20 ± 4 | 30 ± 5 | |
| Monkey | Lung | 10 ± 2 | < 1 |
| Kidney | < 5 | < 1 | |
| Liver | 40 ± 6 | 50 ± 8 | |
| Human | Lung | < 5 | < 1 |
| Kidney | < 5 | < 1 | |
| Liver | 70 ± 10 | 60 ± 10 |
Data adapted from Baer, J. C., et al. (2016). Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity. Drug Metabolism and Disposition, 44(8), 1255-1263.[6]
Metabolic Activation and Detoxification Pathways
The toxicity of this compound is dependent on its metabolic activation to a reactive electrophilic intermediate. This process, along with subsequent detoxification pathways, is illustrated below.
Caption: Metabolic activation and detoxification pathways of this compound.
Experimental Protocols
In Vivo Toxicity Assessment
A common experimental design to assess the in vivo toxicity of this compound involves the following steps:
-
Animal Selection: Laboratory animals such as mice (e.g., CD2F1 strain) or rats (e.g., Fischer 344 strain) are commonly used.[4] Animals are housed under standard laboratory conditions.
-
Dose Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[4] A range of doses is used to determine the LD50.
-
Observation: Animals are monitored for clinical signs of toxicity, such as respiratory distress, lethargy, and changes in body weight.[4]
-
Necropsy and Histopathology: At the end of the study period or upon euthanasia, a full necropsy is performed. Target organs (lungs, liver, kidneys) are collected, fixed in formalin, and processed for histopathological examination to assess the extent of cellular damage.[2][4]
Caption: A generalized experimental workflow for in vivo this compound toxicity studies.
In Vitro Metabolism Assays
To investigate the metabolic pathways, in vitro assays using tissue microsomes are employed:
-
Microsome Preparation: Liver, lung, and kidney tissues are homogenized, and the microsomal fraction is isolated by differential centrifugation.
-
Incubation: Microsomes are incubated with this compound in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions, UDPGA for glucuronidation).[6]
-
Measurement of Bioactivation: The formation of the reactive enedial intermediate can be trapped by adding nucleophiles like N-acetyl cysteine (NAC) and N-acetyl lysine (NAL). The resulting NAC/NAL-IPO adduct is then quantified by liquid chromatography-mass spectrometry (LC-MS).[6]
-
Measurement of Glucuronidation: The formation of 4-IPO-glucuronide is measured by LC-MS.[6]
Covalent Binding Assay
The extent of covalent binding of the reactive metabolite to cellular macromolecules is a key indicator of toxicity. A method for its measurement is as follows:
-
Radiolabeling: [14C]-labeled this compound is used to trace the molecule.
-
Incubation: Tissues or cells are incubated with [14C]-4-Ipomeanol.
-
Removal of Unbound Compound: Unbound radiolabeled compound and its metabolites are removed from the macromolecules using SDS-equilibrium dialysis.
-
Quantification: The amount of radioactivity remaining bound to the macromolecules is quantified by liquid scintillation counting.
Species-Specific Toxicity Profiles
-
Rodents (Mice, Rats, Rabbits, Hamsters): The primary target organ is the lung, characterized by necrosis of the non-ciliated bronchiolar epithelial cells (Clara cells).[1] This is due to the high levels of CYP4B1 in these cells.[1] In some cases, at higher doses, liver and kidney necrosis can also be observed.[1]
-
Cattle: Similar to rodents, cattle experience severe pulmonary toxicity, leading to atypical interstitial pneumonia.[7]
-
Dogs: The lung is also a major target in dogs, with lethal doses causing rapid, shallow respiration and pulmonary edema.[4]
-
Birds: Birds appear to be deficient in the pulmonary enzymes required for the metabolic activation of this compound, making them less susceptible to its pneumotoxic effects.
-
Humans: In contrast to most animal models, the primary target organ in humans is the liver.[3] This is because the human lung has very low levels of CYP4B1, and the bioactivation is carried out by hepatic CYP1A2 and CYP3A4.[1][8]
Conclusion
The species-specific toxicity of this compound serves as a classic example of how differences in metabolic pathways can drastically alter the toxicological profile of a compound. For researchers and drug development professionals, this underscores the critical importance of selecting appropriate animal models for preclinical safety studies and the need to thoroughly investigate the metabolic pathways of a new chemical entity in both animals and humans to accurately predict potential human toxicity. The data and protocols presented in this guide provide a framework for understanding and further investigating the complex toxicology of this compound and other compounds with similar metabolic activation-dependent toxicities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Lung Injury Mechanisms: 4-Ipomeanol vs. Perilla Ketone
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pulmonary toxicity of 4-Ipomeanol and perilla ketone, supported by experimental data and detailed methodologies.
Both this compound, a furanoterpenoid from moldy sweet potatoes, and perilla ketone, a natural terpenoid from the purple mint plant (Perilla frutescens), are recognized as potent pneumotoxins in various animal species.[1][2] Their toxicity is not inherent but arises from metabolic activation within the lung, leading to severe respiratory distress and acute lung injury. This guide delves into the comparative mechanisms of lung injury induced by these two compounds, presenting quantitative data, experimental protocols, and visual representations of the key pathways involved.
Quantitative Comparison of Toxicological Data
The following tables summarize key quantitative data related to the toxicity and metabolic activation of this compound and perilla ketone.
| Table 1: Acute Toxicity (LD50) of this compound and Perilla Ketone in Various Animal Models | |||
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| This compound | Male Mice | Intravenous (IV) | 35[3][4] |
| Female Mice | Intravenous (IV) | 26[3][4] | |
| Rats | Intravenous (IV) | ≥ 15 (lethal dose)[3][4] | |
| Dogs | Intravenous (IV) | > 12 (lethal dose)[3][4] | |
| Cattle | Intraruminal | 7.5 - 9 (max nonlethal dose)[5] | |
| Perilla Ketone | Mice | Intraperitoneal (IP) | 5.0 ± 0.3[6] |
| Hamster | Intraperitoneal (IP) | 13.7 ± 0.9[6] | |
| Rabbit | Intraperitoneal (IP) | ~14[6] | |
| Dog | Intraperitoneal (IP) | 106 ± 25[6] | |
| Pig | Intraperitoneal (IP) | > 158[6] | |
| Ponies | N/A | 18 (dose administered)[7] |
| Table 2: In Vitro Metabolic Activation and Effects | ||
| Parameter | This compound | Perilla Ketone |
| Primary Activating Enzyme (Lung) | Cytochrome P450 4B1 (CYP4B1) in rodents and cattle.[4] | Cytochrome P450 (CYP) monooxygenases, likely including CYP4B1.[6][8] |
| Primary Activating Enzyme (Human Liver) | CYP1A2 and CYP3A4.[4] | Not well-established, but differences in monooxygenase systems are suspected to be a reason for lack of human toxicity.[8] |
| CYP3A4 Interaction (Human) | Mechanism-based inactivator; k_inact = 0.15 min⁻¹, K_I = 20 µM.[9] | Not extensively studied. |
| Effect on Lung Permeability (Sheep) | Causes pulmonary edema.[4] | Dose-dependent increase in pulmonary microvascular permeability.[10] |
| Wet-to-Dry Lung Weight Ratio (Sheep, 25 mg/kg) | Not reported. | 5.68 ± 0.39 (injured lung) vs. 3.27 ± 0.27 (control lung).[11] |
Mechanisms of Lung Injury
The fundamental mechanism of lung injury for both this compound and perilla ketone involves a process of bioactivation, where the parent compound is converted into a reactive metabolite by cytochrome P450 enzymes located in the lung.
This compound
The pulmonary toxicity of this compound is initiated by the oxidation of its furan ring by CYP enzymes, predominantly CYP4B1 in the bronchiolar Clara cells of susceptible species like rodents and cattle.[4] This metabolic activation generates a highly reactive and unstable epoxide, which rearranges to form an enedial intermediate.[4] This electrophilic metabolite readily forms covalent bonds with cellular macromolecules, including proteins. This covalent binding disrupts normal cellular processes, leading to cytotoxicity and necrosis of the bronchiolar exocrine (Clara) cells.[4] The destruction of these cells results in secondary pathological effects such as edema, congestion, and hemorrhage.[4] In humans, the metabolic activation of this compound primarily occurs in the liver via CYP1A2 and CYP3A4, leading to hepatotoxicity rather than pneumotoxicity.[4]
Perilla Ketone
Similar to this compound, perilla ketone's toxicity is dependent on its metabolic activation by pulmonary CYP enzymes.[6] While the exact reactive metabolite has not been as definitively characterized as that of this compound, the mechanism is believed to be analogous, involving the furan moiety. Computational studies suggest that perilla ketone can undergo either epoxidation of the furan ring or hydroxylation of its isopropyl group, both of which can lead to its activation by CYP4B1.[8] The primary consequence of perilla ketone's reactive metabolite is a significant increase in pulmonary microvascular permeability, leading to severe pulmonary edema.[8][10] Electron microscopy studies have revealed early damage to both microvascular endothelial cells and Type I pneumonocytes following perilla ketone administration.[12] Some in vitro studies suggest that perilla ketone may be a more potent inducer of CYP4B1-mediated apoptosis than this compound.[8]
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the pneumotoxicity of these compounds.
Caption: Bioactivation pathway of this compound in the lung.
Caption: Bioactivation pathway of Perilla Ketone in the lung.
Caption: General experimental workflow for pneumotoxicity studies.
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate the lung injury mechanisms of this compound and perilla ketone.
In Vivo Animal Studies
-
Objective: To determine the in vivo toxicity, target organ, and pathological changes induced by the compounds.
-
Methodology:
-
Animal Selection: Species known to be susceptible, such as mice, rats, hamsters, rabbits, and sheep, are often used.[3][6]
-
Compound Administration: The test compound (this compound or perilla ketone) is administered via a relevant route, such as intravenous, intraperitoneal, or intraruminal injection.[3][5][6] A range of doses is typically used to determine the LD50.
-
Monitoring: Animals are monitored for clinical signs of toxicity, including changes in respiratory rate and distress.[3]
-
Necropsy and Tissue Collection: At predetermined time points or upon euthanasia, animals are necropsied. The lungs, liver, and other organs are collected for analysis.
-
Assessment of Lung Edema: The wet-to-dry weight ratio of the lungs is determined as an indicator of pulmonary edema.[11]
-
Histopathology: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[12] Microscopic examination is performed to identify cellular necrosis, inflammation, edema, and hemorrhage.
-
In Vitro Covalent Binding Assay (for this compound)
-
Objective: To quantify the formation of reactive metabolites and their binding to cellular macromolecules.
-
Methodology:
-
Microsome Preparation: Lung or liver microsomes, which contain CYP enzymes, are prepared from control or treated animals.
-
Incubation: Radiolabeled [¹⁴C]this compound is incubated with the microsomal preparation in the presence of an NADPH-generating system to initiate the metabolic reaction.
-
Stopping the Reaction: The reaction is stopped by the addition of a solvent like acetone or methanol to precipitate the proteins.
-
Washing: The protein pellet is repeatedly washed to remove any unbound radiolabeled compound.
-
Quantification: The amount of radioactivity covalently bound to the protein is measured using liquid scintillation counting. The results are typically expressed as pmol of bound compound per mg of protein per unit of time.
-
Measurement of Pulmonary Microvascular Permeability (for Perilla Ketone)
-
Objective: To assess the effect of perilla ketone on the integrity of the lung's vascular barrier.
-
Methodology:
-
Animal Preparation: Anesthetized sheep are often used, with instrumentation to measure pulmonary artery pressure, left atrial pressure, and to collect lung lymph.[13]
-
Tracer Infusion: A protein tracer, such as radiolabeled albumin, is infused intravenously.[11]
-
Perilla Ketone Administration: A specific dose of perilla ketone is administered, often intravenously.[10]
-
Sample Collection: Blood and lung lymph samples are collected at regular intervals.
-
Analysis: The concentration of the protein tracer in plasma and lymph is measured. The lymph flow rate is also recorded. An increase in the lymph-to-plasma protein concentration ratio and an increase in lymph flow are indicative of increased microvascular permeability.[13]
-
Conclusion
Both this compound and perilla ketone are potent pneumotoxins that share a common requirement for metabolic activation by pulmonary cytochrome P450 enzymes. While both result in acute lung injury characterized by pulmonary edema, the specific cellular targets and the nature of the reactive metabolites may differ slightly. This compound's toxicity is well-defined by the covalent binding of its enedial intermediate to bronchiolar Clara cells, leading to their necrosis. Perilla ketone's mechanism is primarily characterized by a rapid increase in pulmonary microvascular permeability, with evidence of damage to both endothelial and epithelial cells. The species-specific differences in toxicity highlight the critical role of the expression and activity of particular CYP enzymes in determining susceptibility to these compounds. Further research into the specific downstream signaling pathways activated by these reactive metabolites will provide a more complete understanding of their lung injury mechanisms.
References
- 1. Structure-Activity Relationships for CYP4B1 Bioactivation of this compound Congeners: Direct Correlation between Cytotoxicity and Trapped Reactive Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP4B1 activates this compound in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (perilla ketone): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perilla ketone toxicity: a chemical model for the study of equine restrictive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Pharmacological Activities and Effects of Perilla Ketone and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Perilla ketone on the in situ sheep lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of perilla ketone-induced unilateral lung injury using external gamma scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphology of noncardiogenic pulmonary edema induced by Perilla ketone in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perilla ketone: a model of increased pulmonary microvascular permeability pulmonary edema in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ipomeanol Metabolism: In Vivo vs. In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro metabolism of 4-Ipomeanol (4-IPO), a potent furanoterpenoid toxin. Understanding the metabolic fate of this compound is critical for elucidating its mechanisms of toxicity and for the development of potential therapeutic applications. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and visualizes metabolic pathways and experimental workflows.
Executive Summary
This compound is a pro-toxin that requires metabolic activation to exert its toxic effects. The primary organ of toxicity is species-dependent, being the lung in many laboratory animals and the liver in humans. This disparity is a direct consequence of the differential expression and activity of metabolizing enzymes in these tissues. In vivo studies have been crucial in defining the organ-specific toxicity, while in vitro models, primarily using microsomal fractions, have allowed for a detailed mechanistic understanding of the enzymatic processes involved. A key finding is that the balance between metabolic activation (bioactivation) via cytochrome P450 (CYP) enzymes and detoxification via glucuronidation is a major determinant of this compound's toxicity.
Data Presentation: Quantitative Comparison of this compound Metabolism
The following tables summarize quantitative data from in vitro studies on this compound metabolism. Direct quantitative comparisons of metabolite formation rates between in vivo and in vitro systems are challenging to obtain from the literature. However, the in vitro data provides valuable insights into the relative rates of competing metabolic pathways in different tissues and species, which correlate well with observed in vivo toxicity.
Table 1: In Vitro Bioactivation and Glucuronidation of this compound in Liver and Lung Microsomes from Various Species [1]
| Species | Tissue | Bioactivation (NAC/NAL Adduct Formation) (pmol/mg protein/20 min) | Glucuronidation (pmol/mg protein/60 min) |
| Rat | Liver | ~100 | ~1500 |
| Lung | ~250 | <10 | |
| Mouse | Liver | ~150 | ~1800 |
| Lung | ~300 | ~20 | |
| Rabbit | Liver | ~50 | ~1200 |
| Lung | ~400 | ~30 | |
| Human | Liver | ~75 | ~200 |
| Lung | <50 | <10 |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Table 2: In Vivo Lethality of this compound in Different Animal Species
| Species | Route of Administration | LD50 | Primary Target Organ |
| Mouse (Male CD2F1) | Intravenous | 35 mg/kg | Lung |
| Rat (Fischer 344) | Intravenous | ≥ 15 mg/kg (lethal dose) | Lung |
| Dog (Beagle) | Intravenous | > 12 mg/kg (lethal dose) | Lung |
| Cattle | Intraruminal | 7.5 - 9 mg/kg (max nonlethal dose) | Lung |
Metabolic Pathways and Bioactivation
The metabolism of this compound proceeds via two main competing pathways: Phase I bioactivation and Phase II detoxification.
-
Phase I Metabolism (Bioactivation): This pathway is primarily mediated by cytochrome P450 monooxygenases. The furan ring of this compound is oxidized to a highly reactive and unstable epoxide, which rearranges to form an enedial intermediate. This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity.[2][3] In rodents, CYP4B1 in the lung is the principal enzyme responsible for this activation, leading to pulmonary toxicity.[4] In humans, CYP1A2 and CYP3A4 in the liver are the primary activating enzymes, resulting in hepatotoxicity.[4]
-
Phase II Metabolism (Detoxification): The primary detoxification pathway for this compound is glucuronidation. The hydroxyl group of the parent compound is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming a water-soluble and readily excretable 4-IPO-glucuronide.[1]
In vitro studies have also identified other minor metabolic pathways, including the oxidation of the hydroxyl group to form a ketone metabolite (Ipomeanine, IPN) and the reduction of the ketone group to form a diol metabolite (1,4-ipomeadiol, DIOL).[5]
Experimental Protocols
In Vivo Metabolism and Toxicity Studies
A common experimental design to assess the in vivo metabolism and toxicity of this compound involves the following steps:
-
Animal Model Selection: Species such as rats (e.g., Fischer 344) or mice (e.g., CD2F1) are frequently used. The choice of species is critical due to the known species-specific differences in metabolism and target organ toxicity.
-
Compound Administration: Radiolabeled this compound (e.g., [14C]this compound) is often administered to facilitate the tracking of the compound and its metabolites. Administration is typically via intravenous or intraperitoneal injection to ensure controlled dosing and bioavailability.
-
Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney, blood) are collected. Urine and feces are also collected to assess excretion pathways.
-
Analysis of Metabolites and Covalent Binding:
-
Tissue homogenates are prepared.
-
Radioactivity in tissues is quantified to determine the distribution of this compound and its metabolites.
-
To measure covalent binding, the tissue homogenates are repeatedly washed with solvents to remove unbound radioactivity. The remaining radioactivity, associated with macromolecules, is then quantified.
-
Metabolite profiling in tissues and excreta is performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection and/or Mass Spectrometry (MS).
-
-
Histopathology: Target organs are fixed, sectioned, and stained for microscopic examination to assess the extent of tissue damage.
In Vitro Metabolism Assays using Microsomes
In vitro metabolism studies using subcellular fractions like microsomes are instrumental in identifying the enzymes involved and the kinetics of their reactions.
-
Preparation of Microsomes: Microsomes are isolated from the liver or lungs of the species of interest through differential centrifugation of tissue homogenates.
-
Incubation Mixture: The standard incubation mixture typically contains:
-
Microsomal protein (e.g., 0.1-2.0 mg/mL)
-
This compound (substrate, e.g., 50 µM)
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as a cofactor for CYP450 enzymes.
-
For glucuronidation assays, UDPGA is added as a co-substrate for UGTs.
-
Trapping agents like N-acetylcysteine (NAC) can be included to form stable adducts with the reactive enedial for quantification.
-
The reaction is carried out in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 20-60 minutes). The reaction is terminated by adding a quenching solvent like acetonitrile or methanol.
-
Analysis:
-
The quenched incubation mixture is centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites (e.g., NAC/NAL adducts, 4-IPO-glucuronide).
-
Comparison of Findings
The primary distinction between the in vivo and in vitro metabolism of this compound lies in the biological complexity and the resulting toxicological outcome.
-
Organ-Specific Toxicity: In vivo studies clearly demonstrate the species-dependent organ-specific toxicity of this compound, which is a result of the tissue-specific expression of activating CYP450 enzymes.[4] In vitro studies using microsomes from different organs corroborate these findings by showing higher rates of bioactivation in the target organs (e.g., lung in rabbits, liver in humans).[1]
-
Metabolic Profile: While the major metabolic pathways are observed in both systems, in vitro studies have been instrumental in identifying and characterizing minor metabolites that may be difficult to detect in vivo due to rapid further metabolism or excretion.[5]
-
Quantitative Differences: In vitro systems, particularly with microsomes, tend to favor Phase I metabolism due to the high concentration of CYP450 enzymes and the provision of optimal cofactors. This can sometimes overestimate the extent of bioactivation compared to the in vivo situation where cellular concentrations of cofactors and competing detoxification pathways play a more significant role.
-
Covalent Binding: In vivo studies using radiolabeled this compound have shown that the highest levels of covalent binding occur in the target organ for toxicity.[4] In vitro assays provide a means to quantify the potential for covalent binding and to screen for factors that might inhibit or enhance this process.
Conclusion
The study of this compound metabolism provides a classic example of how in vivo and in vitro models are complementary and essential for a comprehensive understanding of a compound's disposition and toxicity. In vivo studies provide the ultimate toxicological context, demonstrating the organ-specific effects in a whole organism. In vitro studies, on the other hand, offer a reductionist approach that is invaluable for elucidating the specific enzymes, pathways, and molecular mechanisms involved in both the bioactivation and detoxification of the compound. For researchers and drug development professionals, integrating data from both types of studies is crucial for accurate risk assessment and for exploring the potential therapeutic applications of compounds that undergo metabolic activation.
References
- 1. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution, excretion, and binding of radioactivity in the rat after intraperitoneal administration of the lung-toxic furan, [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ratios of covalent binding to total metabolism of the pulmonary toxin, this compound, in vitro in pulmonary and hepatic microsomes, and the effects of pretreatments with phenobarbital or 3-methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Ipomeanol as a Reliable Model for Acute Lung Injury Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Ipomeanol (4-IPO) with other commonly used models of acute lung injury (ALI), namely Lipopolysaccharide (LPS) and Bleomycin (BLM). By presenting key performance indicators, experimental data, and detailed protocols, this document aims to assist researchers in selecting the most appropriate model for their specific ALI studies.
Executive Summary
This compound induces acute lung injury through a distinct mechanism involving metabolic activation by cytochrome P450 enzymes, primarily in bronchiolar epithelial (Clara) cells. This targeted cellular injury leads to necrosis, pulmonary edema, and a subsequent inflammatory response. While LPS and Bleomycin models are characterized by robust and well-defined inflammatory cascades, the this compound model offers a unique opportunity to study ALI originating from direct epithelial cell injury. However, quantitative data on the bronchoalveolar lavage fluid (BALF) inflammatory profile in the 4-IPO model is less extensively documented in the literature compared to LPS and Bleomycin models.
Comparative Data on Lung Injury Models
The following table summarizes key quantitative parameters from representative studies using mouse models of ALI induced by this compound, LPS, and Bleomycin. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound Model | Lipopolysaccharide (LPS) Model | Bleomycin (BLM) Model |
| Primary Mechanism | Metabolic activation by CYP450 in bronchiolar epithelial cells leading to cell necrosis. | TLR4-mediated inflammatory cascade activation. | Direct DNA damage and oxidative stress leading to inflammation and fibrosis. |
| Route of Administration | Intraperitoneal (i.p.) | Intratracheal (i.t.), Intranasal (i.n.), or Intraperitoneal (i.p.) | Intratracheal (i.t.) or Intravenous (i.v.) |
| Typical Dosage (Mouse) | 35-120 mg/kg (i.p.) | 2.25 mg/kg (i.n.), 10 µ g/mouse (i.t.)[1] | 1.5-3 mg/kg (i.t.) |
| Time to Peak Injury | 24-48 hours | 24-72 hours[2] | 3-7 days (acute inflammation), 14-21 days (fibrosis) |
| Histopathology | Necrosis of bronchiolar epithelial cells, pulmonary edema, hydrothorax, interstitial inflammation. | Neutrophilic alveolitis, interstitial and alveolar edema, hyaline membrane formation. | Alveolar epithelial cell injury, inflammation, subsequent fibroblast proliferation and collagen deposition. |
| BALF - Total Cells | Data not readily available in quantitative form. Histology shows inflammatory cell infiltration. | Significant increase (e.g., ~1.62 x 10^6 cells/mL at 24h post-LPS)[3] | Significant increase (e.g., ~8.1 x 10^4 cells/lung at day 4)[4] |
| BALF - Neutrophils | Infiltration observed in histology. | Markedly increased (often >90% of total cells). | Increased, but often with a mix of macrophages and lymphocytes. |
| BALF - Total Protein | Data not readily available in quantitative form. Pulmonary edema indicates increased permeability. | Significant increase (e.g., ~434 µg/mL at 24h post-LPS)[3] | Significant increase, indicating alveolar-capillary barrier disruption. |
| BALF - TNF-α | Data not readily available. | Significantly elevated (e.g., peak at 6h, remains high at 24h)[1] | Elevated in the acute phase. |
| BALF - IL-6 | Data not readily available. | Significantly elevated (e.g., peak at 6h, declines by 16h)[1] | Elevated in the acute phase. |
| BALF - IL-1β | Data not readily available. | Significantly elevated. | Elevated in the acute phase.[4] |
Experimental Protocols
This compound-Induced Acute Lung Injury
-
Animal Model: CD-1 or C57BL/6 mice are commonly used.
-
Reagent Preparation: this compound is dissolved in a suitable vehicle such as corn oil.
-
Administration: Administer this compound via intraperitoneal injection at a dose ranging from 35 to 120 mg/kg body weight.
-
Time Course: Necropsy is typically performed at 24 to 48 hours post-injection for evaluation of acute lung injury.[5]
-
Endpoints:
-
Histopathology: Lungs are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess bronchiolar necrosis, edema, and inflammation.[6]
-
Bronchoalveolar Lavage (BAL): While less commonly reported with quantitative data, BAL can be performed to assess cellular infiltration and protein concentration.
-
Lipopolysaccharide-Induced Acute Lung Injury
-
Animal Model: C57BL/6 mice are frequently used.
-
Reagent Preparation: Lipopolysaccharide (from E. coli, serotype O55:B5 or similar) is dissolved in sterile, pyrogen-free saline.
-
Administration: Administer LPS via intratracheal instillation (e.g., 10 µ g/mouse in 50 µL saline) or intranasal administration (e.g., 2.25 mg/kg).[1][2]
-
Time Course: Peak inflammation is typically observed between 24 and 72 hours post-administration.[2]
-
Endpoints:
-
BALF Analysis: Perform BAL to collect fluid for total and differential cell counts, total protein measurement (e.g., BCA assay), and cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).[1]
-
Histopathology: Assess lung tissue for inflammatory cell infiltration, edema, and alveolar damage using H&E staining.
-
Bleomycin-Induced Acute Lung Injury
-
Animal Model: C57BL/6 mice are a common choice.
-
Reagent Preparation: Bleomycin sulfate is dissolved in sterile saline.
-
Administration: Administer a single dose of bleomycin via intratracheal instillation (e.g., 1.5-3 mg/kg in 50 µL saline).
-
Time Course: The acute inflammatory phase occurs within the first 7 days, with a peak around day 3-7. The fibrotic phase develops from day 14 onwards.
-
Endpoints:
-
BALF Analysis: Collect BALF at early time points (e.g., day 3 or 7) to analyze inflammatory cell influx and cytokine levels.[4]
-
Histopathology: Use H&E staining for inflammation and Masson's trichrome or Sirius red staining for collagen deposition to assess fibrosis at later time points.
-
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound leading to lung injury.
Caption: Simplified LPS-induced inflammatory signaling cascade.
Caption: A generalized workflow for in vivo acute lung injury studies.
Conclusion
The this compound model presents a valuable tool for investigating ALI initiated by direct epithelial injury, offering a distinct advantage for studies focused on the mechanisms of epithelial cell death and repair. Its primary limitation lies in the less characterized inflammatory response in the airways compared to the well-established LPS and Bleomycin models. The choice of model should, therefore, be guided by the specific research question. For studies focusing on innate immune responses and robust inflammation, the LPS model is highly suitable. For research into the mechanisms of lung repair and the transition from acute injury to chronic fibrosis, the Bleomycin model is the standard. This compound is the model of choice when the primary interest is in the consequences of targeted pneumotoxicity to the bronchiolar epithelium. Further studies quantifying the inflammatory infiltrate and cytokine profile in the this compound model would greatly enhance its utility and allow for more direct comparisons with other ALI models.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulmonary endothelial and bronchiolar epithelial lesions induced by this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of CYP4B1 Enzymatic Activity on 4-Ipomeanol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of Cytochrome P450 4B1 (CYP4B1) on the pulmonary pro-toxin 4-ipomeanol (4-IPO) across various species. The significant species-specific differences in 4-IPO metabolism, primarily driven by the catalytic function of CYP4B1, underscore the importance of careful cross-species extrapolation in toxicology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
This compound, a furanoterpenoid produced by mold-infected sweet potatoes, exhibits potent and organ-specific toxicity that varies significantly across species.[1][2] This variability is largely attributed to the differential expression and enzymatic activity of cytochrome P450 enzymes, particularly CYP4B1. In many animal species, such as rabbits and rodents, CYP4B1 is highly expressed in the lungs and is the primary enzyme responsible for the metabolic activation of 4-IPO to a reactive intermediate, leading to pulmonary toxicity.[1][3][4][5] Conversely, human CYP4B1 is catalytically inactive towards 4-IPO due to a critical amino acid substitution.[6][7][8][9] In humans, the bioactivation of 4-IPO is predominantly carried out by hepatic enzymes CYP1A2 and CYP3A4, resulting in liver toxicity.[3][10][11]
Data Presentation: Quantitative Comparison of this compound Metabolism
The following tables summarize the quantitative data on CYP4B1-mediated this compound metabolism from various studies.
Table 1: In Vitro Bioactivation of this compound by Purified CYP Enzymes
| Enzyme | Species | System | Rate of NAC/NAL-IPO Adduct Formation (nmol/nmol P450/30 min) | Reference |
| CYP4B1 | Rabbit | Purified native lung | 600-700 | [11] |
| CYP4B1 | Rabbit | Purified recombinant | 600-700 | [11] |
| CYP1A2 | Human | Recombinant | >100 | [11] |
| CYP2C19 | Human | Recombinant | >100 | [11] |
| CYP2D6 | Human | Recombinant | >100 | [11] |
| CYP3A4 | Human | Recombinant | >100 | [11] |
Table 2: this compound Bioactivation in Tissue Microsomes
| Species | Tissue | Genotype | Bioactivation Rate (% of Wild Type) | Reference |
| Mouse | Lung | Cyp4b1 Null (-/-) | < 10% | [1] |
| Mouse | Kidney | Cyp4b1 Null (-/-) | < 10% | [1] |
| Bovine | Lung | Wild Type | 70% reduction with anti-CYP4B1 IgG | [4] |
| Rabbit | Lung | Wild Type | 85% reduction with anti-CYP4B1 IgG | [4] |
Table 3: Substrate Conversion by CYP4B1 Orthologs
| Enzyme | Species | System | This compound Conversion (%) | Reference |
| rCYP4B1 | Rabbit | In vitro | 51% | [12] |
| Primate Orthologs | Green Monkey, Mouse Lemur | In vitro | 26-31% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature.
In Vitro Bioactivation Assay with Microsomes
This protocol is used to determine the rate of this compound bioactivation in tissue preparations.
-
Preparation of Microsomes: Microsomes are prepared from liver, lung, and kidney tissues by differential centrifugation.
-
Incubation: Microsomes are incubated with this compound in the presence of an NADPH-generating system (to support P450 activity) and nucleophilic trapping agents like N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL).
-
Adduct Formation: The reactive enedial intermediate of 4-IPO, formed by CYP4B1, is trapped by NAC and NAL to form a stable adduct.
-
Quantification: The formation of the NAC/NAL-IPO adduct is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Inhibition Studies: To confirm the role of CYP4B1, incubations can be performed in the presence of specific chemical inhibitors or antibodies against CYP4B1.[4]
Metabolism Studies with Recombinant CYP Enzymes
This approach allows for the assessment of the metabolic capabilities of individual P450 enzymes.
-
Expression Systems: Human or animal CYP enzymes are expressed in a heterologous system, such as baculovirus-infected insect cells or human cell lines (e.g., HepG2).
-
Incubation: The recombinant enzymes are incubated with this compound and an NADPH-generating system.
-
Metabolite Analysis: The reaction mixture is analyzed for the formation of metabolites or covalent binding to macromolecules (e.g., DNA).
-
DNA Binding Assay: An in situ DNA binding assay can be used to measure the formation of DNA-binding metabolites from this compound in cells expressing specific CYPs.[10]
In Vivo Studies with Knockout Mice
The use of genetically modified animal models provides definitive evidence for the role of a specific enzyme in vivo.
-
Animal Model: Cyp4b1 null (knockout) mice and their wild-type littermates are used.
-
Dosing: Mice are administered a specific dose of this compound.
-
Toxicity Assessment: Animals are monitored for signs of toxicity, and tissues (e.g., lung, kidney) are collected for histopathological examination to assess tissue damage.[1]
-
Metabolite Profiling: In vivo covalent binding of radiolabeled this compound to tissue proteins can be measured to assess metabolic activation.[5]
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and detoxification pathways of this compound.
Experimental Workflow for In Vitro Metabolism
Caption: General experimental workflow for in vitro this compound metabolism studies.
References
- 1. Generation and Characterization of a Cyp4b1 Null Mouse and the Role of CYP4B1 in the Activation and Toxicity of Ipomeanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Microsomal Oxidation and Glucuronidation of this compound: Relationship to Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioactivation of this compound by a CYP4B Enzyme in Bovine Lung and Inhibition by HET0016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP4B1 activates this compound in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of CYP4B1 enzymes from apes and humans uncovers evolutionary hot spots for adaptations of the catalytical function | PLOS Genetics [journals.plos.org]
- 7. Identification of Amino Acid Determinants in CYP4B1 for Optimal Catalytic Processing of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic activation of this compound by complementary DNA-expressed human cytochromes P-450: evidence for species-specific metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of this compound by CYP4B1: adduct characterization and evidence for an enedial intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A comparative study of 4-Ipomeanol cytotoxicity in various lung cancer cell lines.
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the selective cytotoxic potential of 4-Ipomeanol (IPO), a naturally occurring furan derivative, against various lung cancer cell lines. This comparative guide synthesizes available data on its efficacy, outlines the experimental basis for these findings, and illustrates the underlying molecular mechanisms. The primary audience for this guide includes researchers, scientists, and professionals in drug development.
This compound is a pro-drug that requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its cytotoxic effects.[1] This bioactivation is a key determinant of its selective toxicity, particularly towards non-small cell lung cancer (NSCLC) lines that possess the necessary enzymatic machinery.
Comparative Cytotoxicity of this compound
The cytotoxic effect of this compound is most pronounced in NSCLC cells that exhibit characteristics of bronchiolar Clara cells and alveolar type II cells, as these cells are rich in the specific CYP450 enzymes required for its activation.[2] In contrast, small cell lung cancer (SCLC) cell lines, which often lack these specific enzymes, have demonstrated resistance to the compound.
| Metric | Observation | Cell Types / Conditions |
| IC50 Range | 2-8 mM | Dependent on cell type, determined by an automated cell culture growth inhibition assay.[3] |
| Inhibited Tumor Growth | Effective | Two non-small cell lung carcinoma cell lines.[3] |
| No Effect | Ineffective | Two small cell tumor cell lines.[3] |
| IC50 from Biopsies | 6 mM | Biopsies from non-small cell lung cancer patients in a Phase I trial.[3] |
It is noteworthy that the IC50 value of 6 mM observed in patient biopsies is considerably high, suggesting that achieving therapeutic concentrations in vivo may be challenging.[3]
Experimental Protocols
The evaluation of this compound's cytotoxicity typically involves in vitro cell viability assays. The following is a generalized protocol for determining the IC50 value of this compound in lung cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay for Cytotoxicity of this compound
1. Cell Culture and Seeding:
-
Lung cancer cell lines (e.g., A549, NCI-H460 for NSCLC) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest drug concentration well.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. Cell Viability Assessment:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the control.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The cytotoxicity of this compound is initiated by its metabolic activation within susceptible lung cancer cells.
The binding of the reactive metabolite to essential cellular macromolecules disrupts their function, leading to cellular stress and ultimately, cell death.[3] This process is believed to trigger downstream apoptotic signaling pathways.
References
- 1. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Efficacy of 4-Ipomeanol in Lung Cancer: A Comparative Analysis with Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of 4-Ipomeanol, an investigational metabolic toxin, with established anticancer agents for the treatment of lung cancer. The information is compiled from preclinical and early-phase clinical studies to offer a data-driven perspective for researchers in oncology and drug development.
Executive Summary
This compound (4-IPO) is a naturally occurring furanoterpenoid toxin that was investigated as a lung cancer-specific therapeutic agent.[1] Its rationale was based on its selective metabolic activation by cytochrome P450 (CYP450) enzymes, which are abundant in lung tissue, into a potent alkylating agent.[1][2] Preclinical studies demonstrated its cytotoxicity against non-small cell lung cancer (NSCLC) cell lines and tumor growth inhibition in animal models.[1][3] However, clinical development was halted due to a lack of objective tumor responses and unexpected dose-limiting hepatotoxicity in humans, a stark contrast to the pulmonary toxicity observed in preclinical animal models.[4][5] This guide compares the available preclinical data for this compound with the established efficacy of standard-of-care agents for lung cancer, including a traditional chemotherapeutic (Cisplatin), a microtubule-targeting agent (Paclitaxel), a targeted therapy (Osimertinib), and an immune checkpoint inhibitor (Pembrolizumab).
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies. Direct comparative studies between this compound and modern anticancer agents are unavailable; therefore, this data is compiled from separate studies to provide a contextual comparison.
In Vitro Cytotoxicity
| Agent | Cell Line(s) | IC50 | Reference(s) |
| This compound | NSCLC cell lines | Showed tumor growth inhibition; specific IC50 values not consistently reported in literature. High concentrations (100 µg/mL) showed activity.[1] | [1] |
| Patient-derived lung biopsies | IC50 of 6 mM (a high concentration)[1] | [1] | |
| Cisplatin | A549 (NSCLC) | ~5 µM | [6] |
| H460 (NSCLC) | ~2 µM | [6] | |
| Paclitaxel | A549 (NSCLC) | ~2.5 nM | [6] |
| H460 (NSCLC) | ~1.5 nM | [6] | |
| Osimertinib | PC-9 (EGFR mutant NSCLC) | ~10 nM | |
| H1975 (EGFR T790M mutant NSCLC) | ~15 nM |
In Vivo Efficacy (Xenograft Models)
| Agent | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | Hamster model of bronchioloalveolar carcinoma | 40–110 mg/kg i.p. | Moderate to severe cytotoxicity in lepidic bronchioloalveolar carcinomas.[3] | [3] |
| Cisplatin | Nude mice with A549 xenografts | 6 mg/kg, i.v., once a week | Significant tumor growth inhibition. | [7] |
| Paclitaxel | Nude mice with H460 xenografts | 10 mg/kg, i.v., every 4 days | Significant tumor growth inhibition. | |
| Osimertinib | Nude mice with PC-9 xenografts | 5 mg/kg, oral, daily | Significant tumor regression. |
Mechanism of Action and Signaling Pathways
The fundamental differences in the mechanisms of action between this compound and standard anticancer agents are a key aspect of this comparison.
This compound: Metabolic Activation to an Alkylating Agent
This compound is a pro-drug that requires metabolic activation by CYP450 enzymes to exert its cytotoxic effects. In preclinical rodent models, this activation occurs predominantly in the Clara cells of the lungs via the CYP4B1 enzyme.[8] In humans, however, the activation is primarily hepatic, mediated by CYP1A2 and CYP3A4.[8] The activation process involves the oxidation of the furan ring to form a reactive epoxide, which then rearranges to a highly reactive enedial intermediate. This intermediate acts as an alkylating agent, covalently binding to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and necrosis.[8]
Figure 1: Metabolic activation pathway of this compound.
Comparator Anticancer Agents
The comparator agents operate through distinct and well-characterized pathways.
-
Cisplatin: A platinum-based chemotherapeutic that forms adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, disrupting mitosis and leading to apoptotic cell death.
-
Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both sensitizing and resistance mutations in the EGFR gene, thereby inhibiting downstream pro-survival signaling pathways.
-
Pembrolizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring the anti-tumor immune response.
Figure 2: Simplified mechanisms of action for comparator anticancer agents.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of this compound and are representative of standard practices for assessing anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, NCI-H441) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel investigational new drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II study of this compound, a naturally occurring alkylating furan, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of polyphyllin I on growth inhibition of human non-small lung cancer cells and in xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Potential Biomarkers for 4-Ipomeanol-Induced Lung Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for the early detection and validation of lung damage induced by 4-Ipomeanol (4-IPO), a naturally occurring pulmonary toxin.[1] The guide is intended to assist researchers in selecting appropriate biomarkers and experimental protocols for preclinical toxicology studies.
Introduction to this compound-Induced Lung Toxicity
This compound is a furanoterpenoid produced by sweet potatoes infected with the fungus Fusarium solani.[1] Ingestion of moldy sweet potatoes can lead to severe, and often fatal, interstitial pneumonia in livestock.[2] The toxicity of 4-IPO is organ-specific and varies between species. In rodents, the primary target organ is the lung, whereas in humans, hepatotoxicity is the main concern.[1] This species-specific difference is attributed to the differential expression and activity of Cytochrome P450 (CYP) enzymes responsible for metabolizing 4-IPO into a reactive alkylating agent.[1]
In rodents, CYP4B1, highly expressed in the non-ciliated bronchiolar epithelial cells (Club cells), metabolizes 4-IPO to a highly reactive enedial intermediate.[1] This metabolite covalently binds to cellular macromolecules, leading to Club cell necrosis, alveolar edema, and interstitial inflammation.[3][4] The specific targeting of Club cells makes biomarkers associated with their function or damage particularly relevant for assessing 4-IPO-induced lung injury.
Potential Biomarkers for 4-IPO-Induced Lung Damage
Several biomarkers have been investigated for their potential to indicate lung injury. This guide focuses on three key candidates: Club cell secretory protein (CCSP), Lactate dehydrogenase (LDH), and Surfactant Protein D (SP-D).
Club Cell Secretory Protein (CCSP)
CCSP, also known as CC16, is a 16-kDa protein secreted in large quantities by Club cells in the respiratory tract. Its proposed functions include anti-inflammatory and immunomodulatory roles. Damage to Club cells can lead to a decrease in CCSP levels in the bronchoalveolar lavage fluid (BALF) and a transient increase in serum levels due to leakage across the damaged alveolar-capillary barrier.
Lactate Dehydrogenase (LDH)
LDH is a cytosolic enzyme present in all cells. Its release into the extracellular space, such as the BALF, is a general indicator of cell damage and membrane integrity loss. Increased LDH activity in BALF is a non-specific but sensitive marker of cytotoxicity in the lungs.
Surfactant Protein D (SP-D)
SP-D is a collectin synthesized and secreted by alveolar type II cells and, to a lesser extent, by Club cells. It plays a crucial role in innate immunity and surfactant homeostasis. Elevated levels of SP-D in the serum can indicate damage to the alveolar epithelium and increased permeability of the alveolar-capillary barrier.
Quantitative Biomarker Comparison
The following table summarizes the expected changes in the levels of CCSP, LDH, and SP-D in response to this compound-induced lung injury based on available literature.
| Biomarker | Sample Type | Expected Change after 4-IPO | Time Course | Dose-Response | Notes |
| CCSP | BALF | Decrease | Subsequent reduction after an initial phase | Likely, with higher doses causing greater cell death and reduced secretion | A specific marker for Club cell damage. |
| Serum | Transient Increase | Initial transient increase | Likely, with higher doses causing more leakage | Reflects increased lung permeability. | |
| LDH | BALF | Increase | Rises with cell necrosis | Expected to be dose-dependent | A general marker of cytotoxicity, not specific to lung injury. |
| SP-D | Serum | Increase | May be delayed compared to CCSP | Likely dose-dependent | Indicates alveolar epithelial injury and barrier dysfunction. |
Note: Specific quantitative dose-response and time-course data for all three biomarkers in a single study using a this compound model is limited. The table is compiled from various sources and general knowledge of lung injury biomarkers.
Experimental Protocols
Animal Model of this compound-Induced Lung Injury
A common animal model for studying 4-IPO-induced lung toxicity utilizes rats or mice.
-
Animal Species: Male Sprague-Dawley rats or C3H/HeNCr mice.[4][5]
-
This compound Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route.[4][5]
-
Dose: Doses ranging from 9 mg/kg to 50 mg/kg have been shown to induce lung injury.[3][5] A dose of 35 mg/kg i.p. in mice is reported to cause bronchiolar cell necrosis.[5] The LD50 in male mice is approximately 35 mg/kg via a single intravenous dose.[3]
-
Vehicle: this compound can be dissolved in a suitable vehicle such as saline.
-
-
Time Points for Sample Collection: Samples are typically collected at various time points post-injection, such as 1, 6, 24, and 48 hours, to assess the progression of lung injury.[5]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Bronchoalveolar Lavage (BAL) Fluid Collection
-
Anesthetize the animal with an appropriate anesthetic.
-
Expose the trachea through a midline incision in the neck.
-
Cannulate the trachea with a suitable catheter.
-
Instill a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 1 mL for mice) into the lungs.
-
Gently aspirate the fluid.
-
Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.
-
Centrifuge the BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant for biomarker analysis and store at -80°C.
Biomarker Analysis
-
Coat a 96-well microplate with a capture antibody specific for rat or mouse CCSP or SP-D overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Add diluted BALF or serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the biomarker in the samples based on the standard curve.
-
Use a commercial LDH cytotoxicity assay kit.
-
Add BALF samples to a 96-well plate.
-
Add the reaction mixture containing the substrate and cofactor to each well.
-
Incubate the plate at room temperature for the time specified in the kit instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the LDH activity based on a standard curve or as a percentage of a positive control (lysed cells).
-
Separate proteins from BALF or lung tissue homogenates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CCSP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Histopathological Analysis
-
Euthanize the animals and perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin).
-
Excise the lungs and immerse them in the fixative for at least 24 hours.
-
Process the fixed tissues, embed them in paraffin, and section them at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess for lesions such as bronchiolar epithelial necrosis, alveolar edema, and inflammatory cell infiltration.[3]
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound-Induced Lung Damage
Caption: Metabolic activation of this compound in lung Club cells.
Experimental Workflow for Biomarker Validation
Caption: Experimental workflow for biomarker validation.
Comparison with Alternative Biomarkers
While CCSP, LDH, and SP-D are strong candidates for assessing 4-IPO-induced lung damage, other biomarkers are used for evaluating drug-induced lung injury in general. These include:
-
Total Protein in BALF: An increase in total protein concentration in BALF is an indicator of increased permeability of the alveolar-capillary barrier.
-
Inflammatory Cytokines (e.g., IL-6, TNF-α): These markers indicate an inflammatory response in the lungs, which is a common feature of lung injury.
-
Krebs von den Lungen-6 (KL-6): A mucin-like glycoprotein expressed on alveolar type II cells, elevated serum levels are associated with interstitial lung diseases.
The choice of biomarkers should be guided by the specific research question and the expected mechanism of toxicity. For 4-IPO, which specifically targets Club cells, CCSP offers a more targeted and specific readout of injury compared to more general markers of inflammation or cell death.
Conclusion
The validation of sensitive and specific biomarkers is crucial for the preclinical safety assessment of new chemical entities and for understanding the mechanisms of drug-induced lung injury. For this compound, a multi-biomarker approach that includes a specific marker of Club cell injury (CCSP), a general marker of cytotoxicity (LDH), and a marker of alveolar epithelial damage (SP-D) provides a comprehensive assessment of the induced lung pathology. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting such validation studies. Further research focusing on detailed dose-response and time-course studies will be invaluable in establishing these biomarkers as qualified tools for drug development and toxicological research.
References
A comparative study of 4-Ipomeanol metabolism in lung versus liver microsomes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of 4-Ipomeanol (IPO), a naturally occurring furanoterpenoid toxin, in lung and liver microsomes. Understanding the organ-specific metabolism of this compound is critical due to its contrasting toxicological effects across different species, being a potent pneumotoxin in many laboratory animals and a hepatotoxin in humans.[1][2] This difference is primarily attributed to the differential expression and activity of metabolic enzymes in the lung and liver.
Executive Summary
The metabolism of this compound is characterized by a dual pathway: a Phase I bioactivation process mediated by cytochrome P450 (CYP) enzymes, leading to a reactive toxic intermediate, and a Phase II detoxification process, primarily through glucuronidation.[1] The balance between these two pathways largely dictates the organ-specific toxicity of IPO. In many animal models, particularly rodents, the lung exhibits a high capacity for bioactivation, making it the primary target for toxicity.[1] Conversely, in humans, the liver is the main site of bioactivation, leading to hepatotoxicity.[2][3]
Data Presentation: Quantitative Comparison of this compound Metabolism
The following tables summarize the key quantitative data on the metabolism of this compound in lung and liver microsomes, primarily focusing on studies conducted in rats, a common animal model for IPO toxicity studies.
| Parameter | Lung Microsomes (Rat) | Liver Microsomes (Rat) | Reference |
| Bioactivation Rate (pmol NAC/NAL adduct/mg protein/20 min) | ~1500 | ~500 | [1] |
| Glucuronidation Rate (pmol IPO-glucuronide/mg protein/60 min) | 9.4 | ~1500 | [1] |
| Michaelis Constant (Km) | >10-fold lower than liver | Higher than lung | [1] |
Table 1: Comparison of this compound Metabolic Rates and Affinity in Rat Lung and Liver Microsomes. This table highlights the significantly higher bioactivation rate and enzyme affinity (lower Km) in the lung compared to the liver, alongside a much lower glucuronidation (detoxification) rate in the lung. This metabolic profile explains the susceptibility of the rat lung to IPO-induced toxicity.
Metabolic Pathways and Experimental Workflow
The metabolic fate of this compound is determined by the interplay between bioactivation and detoxification pathways, as depicted in the diagrams below. The experimental workflow for studying IPO metabolism in microsomes typically involves incubation of the compound with the microsomal fraction in the presence of necessary cofactors, followed by quantification of metabolites.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolism assay.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of this compound metabolism.
Preparation of Lung and Liver Microsomes
Microsomes are prepared from fresh or frozen lung and liver tissues by differential centrifugation.
-
Homogenization: Tissues are minced and homogenized in a cold buffer (e.g., Tris-HCl or potassium phosphate buffer) containing sucrose to maintain osmotic stability.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps. An initial low-speed spin (e.g., 9,000 x g) removes cell debris and nuclei.
-
Ultracentrifugation: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and associated enzymes.
-
Washing and Storage: The microsomal pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
This compound Bioactivation Assay (Covalent Binding or Adduct Formation)
This assay measures the formation of the reactive metabolite of IPO by quantifying its covalent binding to microsomal proteins or by trapping it with a nucleophile to form a stable adduct.
-
Incubation Mixture: A typical incubation mixture contains:
-
Microsomal protein (e.g., 0.1-1.0 mg/mL)
-
This compound (often radiolabeled, e.g., [¹⁴C]IPO)
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination and Analysis:
-
Covalent Binding: The reaction is stopped by adding an organic solvent (e.g., methanol or acetone) to precipitate the proteins. The protein pellet is then washed extensively to remove unbound IPO and its metabolites. The amount of radioactivity associated with the protein is quantified by liquid scintillation counting.
-
Adduct Formation: To measure the formation of the reactive enedial intermediate, a trapping agent such as N-acetylcysteine (NAC) can be included in the incubation. The stable NAC adduct is then quantified by liquid chromatography-mass spectrometry (LC-MS).[1]
-
This compound Glucuronidation Assay
This assay measures the rate of detoxification of IPO via glucuronidation.
-
Incubation Mixture: The incubation mixture includes:
-
Microsomal protein.
-
This compound.
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), the cofactor for UGTs.
-
A detergent (e.g., Triton X-100 or CHAPS) to activate the UGT enzymes.
-
Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
-
Incubation: The reaction is initiated by adding UDPGA and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped, and the formed this compound glucuronide is quantified by LC-MS.
Conclusion
The comparative metabolism of this compound in lung and liver microsomes reveals a stark contrast in their bioactivation and detoxification capacities, particularly in rodent models. The lung's high affinity and high rate of P450-mediated bioactivation, coupled with its low capacity for glucuronidation, predispose it to IPO-induced toxicity. In contrast, the liver generally exhibits a lower bioactivation rate and a much higher detoxification capacity. These findings are crucial for understanding the mechanisms of organ-specific toxicity and for the extrapolation of animal toxicity data to humans, where the metabolic landscape for IPO is significantly different. For drug development professionals, this case study underscores the importance of evaluating metabolic pathways in multiple organ systems and species to accurately predict potential toxicities.
References
- 1. In vitro studies on the metabolic activation of the pulmonary toxin, this compound, by rat lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ipomeanol versus ipomeanine: a comparative analysis of toxicity and metabolism.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity and metabolism of two closely related furanoterpenoid compounds, 4-ipomeanol (IPO) and ipomeanine (IPN). Both compounds, found in mold-damaged sweet potatoes, are known for their potent organ-specific toxicity, which is intrinsically linked to their metabolic activation. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic pathways to offer a clear and objective comparison for researchers in toxicology and drug development.
Executive Summary
This compound and ipomeanine are both pro-toxins that require metabolic activation by cytochrome P450 (CYP450) enzymes to exert their toxic effects. The primary mechanism of toxicity involves the formation of a highly reactive enedial intermediate that can covalently bind to cellular macromolecules, leading to cytotoxicity and tissue necrosis. While structurally similar, key differences in their metabolism appear to influence their toxic potency. Evidence suggests that ipomeanine, a metabolite of this compound, is more readily converted to the reactive enedial than its precursor. This guide will delve into the specifics of their toxicity profiles and metabolic pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the toxicity and metabolism of this compound and ipomeanine.
Table 1: Comparative Acute Toxicity (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Male Mice | Intravenous | 35 mg/kg | [1] |
| Female Mice | Intravenous | 26 mg/kg | [1] | |
| Rats | Intravenous | ≥ 15 mg/kg (lethal dose) | [1][2] | |
| Dogs | Intravenous | > 12 mg/kg (lethal dose) | [1][2] | |
| Cattle | Oral | 7.5 - 9 mg/kg (max nonlethal dose) | [3] | |
| Ipomeanine | Mice | Oral | 26 mg/kg | [4] |
Table 2: Comparative Metabolism
| Feature | This compound | Ipomeanine | Reference |
| Bioactivation Enzyme (Rodents) | Cytochrome P450 (CYP4B1) | Cytochrome P450 | [2] |
| Bioactivation Enzyme (Humans) | Cytochrome P450 (CYP1A2, CYP3A4) | Not explicitly determined, but likely similar CYPs as it is a downstream metabolite. | [2] |
| Reactive Metabolite | Enedial intermediate | Enedial intermediate | [2][4][5] |
| Detoxification Pathway | Glucuronidation (UGT1A9, UGT2B7, UGT2B15 in humans) | Not explicitly determined, but conjugation of its enedial with glutathione (GSH) is observed. | [5][6] |
| Metabolic Relationship | Precursor to Ipomeanine | Metabolite of this compound | [2][4][5] |
| Rate of Reactive Metabolite Formation | Slower | Faster (more readily metabolized to a reactive species than 4-IPO) | [4][5] |
Metabolic Pathways and Bioactivation
Both this compound and ipomeanine share a common pathway of metabolic activation that is crucial for their toxicity. The furan ring of these compounds is oxidized by CYP450 enzymes, leading to the formation of an unstable epoxide which rearranges into a reactive enedial. This enedial is a potent electrophile that can adduct to cellular proteins and other macromolecules, disrupting cellular function and leading to cell death.
A key finding is that this compound is first oxidized to ipomeanine, which is then further metabolized to the toxic enedial intermediate.[2][4][5] This sequential activation suggests that ipomeanine may be considered the more proximate toxicant.
Signaling Pathway Diagram
References
- 1. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a product from mold-damaged sweet potatoes, on the bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Metabolism of furans in vitro: ipomeanine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Stereochemistry on the Bioactivation and Glucuronidation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 4-Ipomeanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like 4-Ipomeanol, a toxic furanoterpenoid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be managed within a certified chemical fume hood. All personnel must be equipped with the necessary personal protective equipment (PPE) to prevent accidental exposure.
| Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or chloroprene gloves, inspected for integrity before use. |
| Protective Clothing | A flame-retardant laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if aerosolization is possible. |
| Waste Characterization | Hazardous chemical waste (non-halogenated organic solid/liquid). |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. Avoid contact with these substances during storage and disposal. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to ensure safety and compliance with hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including contaminated personal protective equipment (gloves, lab coats), absorbent materials, and empty containers, into a designated, leak-proof hazardous waste container.[1]
-
This container should be clearly labeled as "Hazardous Waste: this compound, Solid" and include the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, compatible, and leak-proof container, preferably a polypropylene plastic carboy.[2]
-
The container must have a secure screw cap and be labeled "Hazardous Waste: this compound, Liquid" with the approximate concentration and date.
-
Never mix this compound waste with incompatible chemicals.[3][4]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[1]
-
2. Decontamination of Labware:
-
To minimize the volume of hazardous waste, decontaminate grossly contaminated labware whenever possible.[2]
-
Rinse glassware and equipment with a suitable solvent (e.g., ethanol or methanol) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure all waste containers are kept closed except when adding waste.[4]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[4]
4. Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your labeled hazardous waste containers.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Evaporation of hazardous waste in a fume hood is not an acceptable disposal method.[6]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling toxic chemical waste are applicable and should be followed.
Protocol for Segregation and Collection of this compound Waste:
-
Preparation: Before starting any experiment with this compound, prepare and label the appropriate hazardous waste containers for solid, liquid, and sharps waste.
-
During the Experiment: As waste is generated, immediately place it into the correct, labeled container.
-
Solid Waste: Place items such as contaminated gloves, paper towels, and weigh boats directly into the solid hazardous waste container.
-
Liquid Waste: Use a funnel to transfer liquid waste containing this compound into the designated liquid hazardous waste carboy.
-
Container Closure: Securely cap all waste containers immediately after adding waste.
Protocol for Decontamination of Non-Disposable Equipment:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated equipment with a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Collect Rinsate: Collect all solvent rinsate in the designated liquid hazardous waste container.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry in the fume hood or a designated drying area.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 4-Ipomeanol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Ipomeanol, a naturally occurring toxin with potential applications in cancer research. Due to its inherent toxicity, strict adherence to these guidelines is mandatory to ensure personnel safety and environmental protection. This compound is known to be toxic to the lungs, liver, and kidneys in humans and animals.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following PPE must be worn at all times when handling this compound.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Double gloving is required. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat specifically designated for work with toxic compounds should be used. An apron provides an additional layer of protection. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling the powder form of this compound or when there is a potential for aerosol generation. The specific type of cartridge should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes must be made of a non-porous material. |
Hazard Identification and GHS Classification
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] | Warning |
| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3] | Warning |
Hazard Summary: this compound is a toxic furan derivative that can cause significant harm upon ingestion, skin contact, or inhalation. It is a known pulmonary toxin in rodents and has demonstrated hepatotoxicity in humans.[1] Lethal dose studies in mice have established its high acute toxicity.[4][5]
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly donned.
-
Designate a specific area within the fume hood for handling this compound.
-
When weighing the solid compound, use a balance with a draft shield inside the fume hood.
-
Handle the powder with care to avoid generating dust.
2. Solution Preparation:
-
If preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Keep containers covered as much as possible during the dissolution process.
3. Experimental Use:
-
All procedures involving this compound must be performed within the designated area of the fume hood.
-
Use disposable labware whenever possible to simplify decontamination and disposal.
-
Avoid working alone when handling highly toxic substances.
4. Post-Experiment:
-
Decontaminate all non-disposable equipment that has come into contact with this compound. A suitable decontamination solution should be determined based on the specific experimental conditions.
-
Thoroughly clean the designated work area within the fume hood.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof container designated for "Acutely Toxic Solid Waste." |
| Solutions Containing this compound | Collect in a clearly labeled, sealed, and chemical-resistant container designated for "Acutely Toxic Liquid Waste." Do not mix with other solvent waste streams. |
| Contaminated Labware (disposable) | Place in a designated, sealed, and puncture-proof container lined with a heavy-duty plastic bag. Label as "Acutely Toxic Solid Waste." |
| Contaminated PPE | All disposable PPE (gloves, lab coats, etc.) must be disposed of as hazardous waste in a designated, sealed container. |
All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2] Follow all institutional, local, and national regulations for hazardous waste disposal.[6][7][8][9][10]
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. Absorb liquid spills with an inert material. For solid spills, carefully scoop the material to avoid generating dust. All cleanup materials must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C9H12O3 | CID 36284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology studies of this compound: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
